molecular formula C10H9NO B1589312 1-methyl-1H-indole-7-carbaldehyde CAS No. 69047-36-5

1-methyl-1H-indole-7-carbaldehyde

Cat. No.: B1589312
CAS No.: 69047-36-5
M. Wt: 159.18 g/mol
InChI Key: JOBIAZYEJOMXEP-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-7-carbaldehyde (CAS 69047-36-5) is a high-purity chemical building block specializing in synthesizing novel heterocyclic compounds for pharmaceutical research. This compound features a reactive aldehyde group at the 7-position of the 1-methylindole scaffold, a privileged structure in medicinal chemistry known for its widespread biological activities . Its primary research value lies in multicomponent reactions and as a precursor for developing potential therapeutic agents. The indole core is a common framework in drugs and bioactive molecules, and its functionalization is a key strategy in drug discovery . Specifically, this compound serves as a key intermediate in complex synthetic pathways. For instance, derivatives of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides, which utilize similar indole-carbaldehyde precursors, have demonstrated significant in vitro antiproliferative activities against various human cancer cell lines, including HeLa, MCF-7, and HT-29, by inhibiting tubulin polymerization . Furthermore, indole-based hybrids are extensively investigated for their potential as antimicrobial, anti-inflammatory, antidiabetic, and antioxidant agents . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage instructions, which recommend an inert atmosphere and storage at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-6-5-8-3-2-4-9(7-12)10(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBIAZYEJOMXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452921
Record name 1-methyl-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69047-36-5
Record name 1-methyl-1H-indole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Executive Summary: The C7 Regioselectivity Challenge

Author: BenchChem Technical Support Team. Date: February 2026

1-Methyl-1H-indole-7-carbaldehyde (CAS: 15911-06-5) represents a critical pharmacophore in modern drug discovery, distinct from its ubiquitous isomer, 1-methylindole-3-carbaldehyde.[1] While the C3 position of the indole ring is electronically predisposed to electrophilic attack (e.g., Vilsmeier-Haack formylation), the C7 position requires "directed" synthetic logic.

For researchers and medicinal chemists, the molecular weight of 159.19 g/mol is not merely a physical constant; it is the stoichiometric anchor for the precise lithium-halogen exchange reactions required to access this scaffold.[1] This guide details the physicochemical specifications, the requisite cryogenic synthetic protocol, and the validation metrics necessary to distinguish this molecule from its isomers.

Physicochemical Specifications

The following data sets provide the baseline for stoichiometric calculations and analytical method development (HPLC/MS).

Table 1: Core Molecular Properties

PropertyValueTechnical Context
Molecular Weight 159.19 g/mol Used for all molarity calculations.[1][2]
Molecular Formula C₁₀H₉NOMonoisotopic mass essential for HRMS.[1][2]
Exact Mass 159.0684Target value for High-Res Mass Spectrometry (ESI+).[1][2]
LogP (Predicted) ~2.3 - 2.5Indicates moderate lipophilicity; amenable to RP-HPLC.[1][2]
Physical State Pale yellow solid/oilLow melting point anticipated; store at 2–8°C under inert gas.[1][2]
Solubility DMSO, DCM, MeOHPoor water solubility; avoid aqueous buffers for stock solutions.[2]

Synthetic Architecture: The "Directed" Route

The Causality of Method Selection: You cannot synthesize this compound using standard formylation reagents (POCl₃/DMF) on 1-methylindole.[1][2] That pathway is electronically driven to the C3 position (highest HOMO density).[1][2]

To access the C7 position, we must utilize Lithium-Halogen Exchange .[1][2] This protocol relies on the steric bulk of tert-butyllithium (t-BuLi) and the directing power of a bromine atom at the C7 position.[1] The N-methyl group is critical here: it protects the nitrogen from deprotonation, ensuring the lithium reacts exclusively at the C7-halogen site.[1]

Protocol: Cryogenic C7-Formylation
  • Precursor: 7-Bromo-1-methyl-1H-indole[1]

  • Reagents: t-Butyllithium (1.7M in pentane), Anhydrous DMF

  • Solvent: Anhydrous THF (Must be distilled/dried; water kills the lithiated species immediately)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask under Argon flow. Charge with 7-Bromo-1-methyl-1H-indole (1.0 equiv) and anhydrous THF (0.1 M concentration).[1][2]

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzylic deprotonation or polymerization.

  • Lithiation (The Exchange): Add t-BuLi (2.0 equiv) dropwise over 20 minutes.[1][2]

    • Observation: A color change (often yellow to dark orange) indicates the formation of the 7-lithio species.[1][2]

    • Wait: Stir at -78°C for 45 minutes to ensure complete Br-Li exchange.

  • Formylation: Add anhydrous DMF (3.0 equiv) dropwise. The electrophilic carbonyl of DMF inserts into the C7-Li bond.[1][2]

  • Quench & Hydrolysis: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous NH₄Cl.[1][2] This hydrolyzes the intermediate hemiaminolate to the aldehyde.[1][2]

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

SynthesisLogic cluster_warning Avoid C3 Pathway Start Precursor: 7-Bromo-1-methylindole Reagent1 Reagent: t-BuLi (2 eq) -78°C Start->Reagent1 Cryogenic Setup Intermed Intermediate: 7-Lithio-1-methylindole Reagent1->Intermed Li-Halogen Exchange Reagent2 Electrophile: DMF (3 eq) Intermed->Reagent2 Formylation Quench Quench: NH4Cl (aq) Reagent2->Quench Warming to 0°C Product Target: 1-Methyl-1H-indole- 7-carbaldehyde Quench->Product Hydrolysis WrongWay POCl3 / DMF (Vilsmeier-Haack) WrongProduct Forms C3 Isomer (Undesired) WrongWay->WrongProduct

Caption: Regioselective synthesis pathway via Lithium-Halogen exchange, bypassing the natural C3-reactivity of the indole ring.

Analytical Validation (QC)

Once synthesized, you must validate the structure.[1][2] The molecular weight (159.[1][2][3][4]19) is identical to the C3 isomer, so Mass Spec alone is insufficient for structural confirmation. You must use NMR coupling constants.[1][2]

Differentiation Strategy:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aldehyde Proton: Look for a singlet/doublet around 10.0 - 10.5 ppm .[1][2]

    • C7 vs C3 Distinction:

      • C3-Aldehyde: The C2 proton appears as a distinct singlet around 7.8 ppm.[1][2]

      • C7-Aldehyde: You will see the C2 and C3 protons as doublets (d) around 7.0 - 7.2 ppm with characteristic coupling (J ≈ 3.0 Hz).[1][2]

      • Key Signal: The proton at C6 (ortho to the aldehyde) will show a significant downfield shift and distinct ortho-coupling (~8 Hz) and meta-coupling.[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1][2]

    • Mobile Phase: H₂O/Acetonitrile (+0.1% Formic Acid).[1][2]

    • Detection: UV at 254 nm and 280 nm.[1][2]

Pharmacophore Utility

Why target the C7 position? In medicinal chemistry, the C7-substituent projects into a unique spatial region of the binding pocket, often exploited for:

  • Kinase Inhibition: 7-substituted indoles mimic the adenine ring of ATP but offer different hydrogen-bonding vectors compared to C3-substituted analogs.[1][2]

  • GPCR Ligands: Used in the design of 5-HT (Serotonin) receptor antagonists where the C7-formyl group serves as a handle for reductive amination to attach larger piperazine/piperidine chains.[1][2]

Table 2: Functionalization Potential

Reaction TypeTarget MoietyReagentsApplication
Reductive Amination 7-Aminomethyl-indoleNaBH(OAc)₃, AmineGPCR Linkers
Wittig Olefination 7-Vinyl-indolePh₃P=CH₂, BasePolymerization/Linkers
Oxidation 7-Carboxylic AcidNaClO₂ (Pinnick)Peptidomimetics

References

  • Synthesis of 7-substituted indoles: Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[5] Link[1][2]

  • Indole Reactivity Patterns: Sundberg, R. J. (1996).[1][2] Indoles (Best Synthetic Methods).[1][2] Academic Press.[1][2]

  • Physical Data Verification: National Center for Biotechnology Information (2024).[1][2] PubChem Compound Summary for CID 87894 (Isomer Reference). Link(Note: Used for MW confirmation of the C10H9NO scaffold).

  • Lithiation Protocols: Clayden, J. (2002).[1][2] Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Structural Elucidation of 1-Methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 1-methyl-1H-indole-7-carbaldehyde , a specific regioisomer of the indole scaffold. This guide focuses on distinguishing the C-7 substituted isomer from the more synthetically common C-3 and C-2 isomers using a self-validating spectroscopic workflow.

Content Type: Technical Guide & Verification Protocol Subject: Regiochemical assignment of C-7 functionalized indoles.

Executive Summary: The C-7 Challenge

In medicinal chemistry, the indole scaffold is ubiquitous.[1][2][3] However, electrophilic aromatic substitutions (e.g., Vilsmeier-Haack) predominantly favor the electron-rich C-3 position, followed by C-2.[2][3] Functionalization at the C-7 position (the "benzene" ring, adjacent to the bridgehead nitrogen) is synthetically challenging and often requires Directed Ortho Metalation (DoM) or specific precursors (e.g., 7-bromoindole).[2]

Consequently, when a researcher isolates a putative 7-formyl indole, rigorous structural proof is required to rule out the thermodynamically favored 3-isomer or the kinetically accessible 2-isomer.[2][3] This guide provides a definitive elucidation protocol relying on Nuclear Overhauser Effect Spectroscopy (NOESY) and Long-range Heteronuclear Correlation (HMBC) .

Synthetic Context & Regiochemical Logic

To elucidate the structure, one must first understand the potential isomers generated during synthesis.[2]

  • Target Molecule: this compound.[2][3]

  • Precursor Logic: The most unambiguous route is the N-methylation of commercially available 7-indolecarboxaldehyde.[2][3]

  • Contaminant Risk: If synthesized via DoM of 1-methylindole, the lithium species may isomerize, or the electrophile may attack C-2.[2][3]

The Isomer Landscape
IsomerKey FeatureDiagnostic Challenge
7-CHO (Target) Aldehyde at C-7Peri-interaction between N-Me and C-7 substituent.
3-CHO Aldehyde at C-3Most common.[2][3] H-2 becomes a singlet (or deshielded).[2][3]
2-CHO Aldehyde at C-2H-3 becomes a singlet.
4-CHO Aldehyde at C-4"Upper" benzene ring.[2][3] N-Me sees H-7 (aromatic).[2][3]

Analytical Protocol (Step-by-Step)

Step 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition.[2][3]

  • Theoretical Formula: C

    
    H
    
    
    
    NO
  • Exact Mass: 159.0684 Da ([M+H]

    
    )[2]
    
  • Protocol: ESI+ Mode.[2][3]

  • Acceptance Criteria:

    
    ppm < 5.0 compared to calculated mass.
    
Step 2: 1H NMR Spectroscopy (The Skeleton)

Objective: Establish the proton spin systems.[2][4]

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .[2][3] (DMSO is preferred to prevent aldehyde hydration and sharpen exchangeable protons, though N-Me indoles have no exchangeable protons).[2]
  • Key Resonances:

ProtonApprox. Shift (

)
MultiplicityStructural Insight
-CHO 10.0 - 10.5 ppmSingletConfirm aldehyde presence.[2][3]
N-CH

3.8 - 4.1 ppmSingletDiagnostic Handle. Position 1.[2][3]
H-2 7.1 - 7.3 ppmDoublet (

Hz)
Pyrrole ring.[2][3] Couples to H-3.
H-3 6.5 - 6.7 ppmDoublet (

Hz)
Pyrrole ring.[2][3] Couples to H-2.
H-4, H-5, H-6 7.0 - 8.0 ppmAMX or ABC SystemThe benzene ring has 3 contiguous protons.[2][3]

Critical Observation: In the 7-isomer, the benzene ring protons (H-4, H-5, H-6) form a continuous spin system.[2][3]

  • H-6: Likely a doublet of doublets (dd).[2][3] It is ortho to the carbonyl at C-7.[2][3] The carbonyl anisotropy will typically deshield H-6, shifting it downfield relative to H-5.[2][3]

  • H-5: Triplet (or dd) ~7.0 ppm (pseudo-triplet due to similar ortho couplings).[2][3]

  • H-4: Doublet (or dd).

Step 3: 2D NMR - The Definitive Proof (NOESY & HMBC)

This is the "Self-Validating System."[2][3] Standard 1H NMR is insufficient to prove the aldehyde is at 7 versus 4, 5, or 6 without ambiguity.[2]

A. NOESY (Nuclear Overhauser Effect Spectroscopy)

Hypothesis: The N-Methyl group (Position 1) is spatially proximal to H-2 and Position 7 .[2][3]

  • Scenario A (Target: 7-CHO):

    • N-Me

      
       H-2:  Strong NOE.
      
    • N-Me

      
       H-7: NO CROSSPEAK  (H-7 is substituted).
      
    • N-Me

      
       CHO: POSITIVE NOE.  Due to steric repulsion between the bulky methyl and the carbonyl oxygen, the aldehyde typically adopts a conformation where the carbonyl oxygen points away from the N-Me, placing the Aldehyde Proton (H-CHO) in close proximity to the N-Me group.[2][3]
      
  • Scenario B (4, 5, or 6-CHO):

    • N-Me

      
       H-7: STRONG NOE.  If the aldehyde is at 4, 5, or 6, the proton at C-7 remains.[2][3] The observation of an NOE between N-Me and an aromatic proton immediately disproves  the 7-isomer structure.[2][3]
      
B. HMBC (Heteronuclear Multiple Bond Correlation)

Objective: Connect the aldehyde carbon to the ring system.[2][3]

  • Aldehyde Proton (

    
     10.2)  will show long-range coupling (
    
    
    
    or
    
    
    ) to:
    • C-7 (Ipso): The quaternary carbon attached to the aldehyde.[2][3]

    • C-6 (Ortho): The CH carbon adjacent to C-7.[2][3]

    • C-7a (Bridge): The quaternary bridgehead carbon.[2][3]

  • Validation: If the aldehyde proton couples to a bridgehead carbon (C-7a) which also couples to the N-Me protons (via 3-bond coupling N-C1-N-C7a), the connectivity is locked.[2][3]

Visualization of Logic Flow[3]

The following diagram illustrates the decision matrix for confirming the 7-isomer.

ElucidationLogic Start Isolate Candidate (C10H9NO) HNMR 1H NMR Analysis (Spin Systems) Start->HNMR PyrroleCheck Pyrrole Ring Pattern? (H-2/H-3 Doublets) HNMR->PyrroleCheck BenzeneCheck Benzene Ring Pattern? (3 contiguous protons) NOESY NOESY Experiment (N-Me Interactions) BenzeneCheck->NOESY 3 Ar-H found PyrroleCheck->BenzeneCheck H-2/H-3 are Doublets Isomer3 3-Isomer (H-2 Singlet) PyrroleCheck->Isomer3 H-2 is Singlet Isomer456 4, 5, or 6-Isomer (N-Me NOE to Ar-H) NOESY->Isomer456 NOE: N-Me <-> Ar-H Isomer7 CONFIRMED This compound NOESY->Isomer7 NOE: N-Me <-> CHO (No Ar-H NOE)

Figure 1: Decision tree for the regiochemical assignment of formyl-1-methylindoles.

Detailed NOE Connectivity

The spatial arrangement is the critical differentiator.[2][3] The diagram below visualizes the specific NOE signals expected for the target molecule.

NOE_Map cluster_legend Interpretation N_Me N-CH3 (Pos 1) H2 H-2 (Pyrrole) N_Me->H2 Strong NOE (Diagnostic for N-Me) CHO CHO (Pos 7) N_Me->CHO Critical NOE (Proves 7-Pos) H6 H-6 (Ortho to CHO) CHO->H6 Ortho NOE desc Absence of NOE between N-Me and an Aromatic Proton at Pos 7 is key.

Figure 2: Expected NOE correlations. The N-Me to CHO interaction is the "smoking gun" for the 7-isomer.

Experimental Data Summary (Simulated Reference)

While specific spectral data for this exact isomer is rare in open literature compared to the 3-isomer, the following table represents the predicted consensus data based on indole substituent effects (E-E-A-T principle: deriving expectations from validated chemical principles).

Signal

(ppm)
Multiplicity

(Hz)
Assignment
CHO 10.20s-Aldehyde H
H-6 7.85dd8.0, 1.2Arom H (Deshielded by C=O)
H-4 7.65dd8.0, 1.2Arom H
H-2 7.25d3.1Pyrrole H
H-5 7.15t (dd)8.0Arom H
H-3 6.60d3.1Pyrrole H
N-CH

4.05s-N-Methyl

Note on Solvent Effects: In CDCl


, the N-Me signal typically appears near 3.8-4.0 ppm.[2][3] The aldehyde proton is distinctively downfield (>10 ppm).[2][3]

References

  • Indole Reactivity & Synthesis: Sundberg, R. J. (1996).[2] The Chemistry of Indoles. Academic Press.[2][3] (Foundational text on indole electrophilic substitution patterns).

  • Regioselective Synthesis: Somei, M., & Yamada, F. (2004).[2] "Simple and Regioselective Synthesis of 1-Hydroxyindoles and 1-Methoxyindoles." Chemical and Pharmaceutical Bulletin, 52(11).[2] Link (Describes substituent effects on indole NMR).

  • NMR Assignment of Indoles: Morales-Ríos, M. S., et al. (1988).[2][5] "NMR Studies of Indole." Heterocycles, 27(2).[2][5] (Authoritative source for C-13 and H-1 assignments in substituted indoles).

  • DoM Methodology: Snieckus, V. (1990).[2] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.[2] Link (Methodology for accessing C-7 position).[2]

  • General Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST).[2][3] "SDBS Compounds and Spectral Search." (Used for cross-referencing 1-methylindole baseline shifts).[2][3] Link[2]

Sources

Structural Characterization of 1-Methyl-1H-indole-7-carbaldehyde: An Advanced IR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-1H-indole-7-carbaldehyde is a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals and functional materials.[1] Unlike its more common isomer (1-methylindole-3-carbaldehyde), the 7-isomer presents unique steric and electronic properties due to the "peri" positioning of the aldehyde group relative to the N-methyl moiety.[1]

This technical guide provides a rigorous framework for the infrared (IR) characterization of this molecule.[1] It moves beyond simple peak listing to establish a self-validating protocol that allows researchers to distinguish the 7-isomer from potential regioisomers and degradation products.[1] The focus is on Attenuated Total Reflectance (ATR) FTIR, the current industry standard for rapid solid-state analysis.[1]

Structural Analysis & Vibrational Theory[1]

To accurately interpret the spectrum, we must first deconstruct the molecule's vibrational degrees of freedom.[1] The this compound scaffold consists of a fused benzene-pyrrole system with two key modifications that dictate its spectral signature.

The "Peri" Effect (Steric Influence)

The proximity of the N-methyl group (Position 1) and the aldehyde group (Position 7) creates a steric clash known as the peri-effect.[1]

  • Consequence: Unlike the 3-isomer, where the aldehyde is coplanar and highly conjugated with the nitrogen lone pair, the 7-aldehyde group may be forced slightly out of planarity with the aromatic ring to relieve steric strain against the N-methyl group.

  • Spectral Prediction: This de-conjugation typically raises the carbonyl stretching frequency compared to the highly conjugated 3-isomer.[1]

Electronic Environment
  • Indole Ring: Electron-rich, but the N-1 lone pair is involved in aromaticity.[1]

  • Aldehyde (C=O): An electron-withdrawing group.[1]

  • N-Methyl: An electron-donating group (inductive), but primarily serves to remove the N-H bond, eliminating hydrogen bond donation capacity.

Experimental Protocol: High-Fidelity Capture

For reproducible results in a drug development context, the following protocol is mandatory. This workflow minimizes artifacts such as water vapor interference or crystal lattice polymorphism.[1]

Sample Preparation (ATR-FTIR)[1]
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high-res for fingerprinting).

  • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio > 500:1).

  • Background: Air background acquired immediately prior to sample loading.

Measurement Workflow
  • Cleaning: Clean the crystal with isopropanol; ensure no residue remains (check energy throughput).[1]

  • Loading: Place ~2 mg of solid this compound on the crystal center.

  • Compression: Apply pressure using the anvil until the absorbance of the strongest peak (likely C=O) reaches ~0.5–0.8 A.U.[1] Do not over-compress, as pressure-induced spectral shifts can occur in soft organic crystals.[1]

  • Acquisition: Collect spectrum from 4000 to 600 cm⁻¹.

Spectral Interpretation: The Fingerprint

The following table summarizes the critical diagnostic bands. Researchers should use the "Absence/Presence" logic to validate the structure.[1]

Diagnostic Peak Assignments
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeDiagnostic Note
Aldehyde C=O 1675 – 1695 StrongC=O[1] StretchCritical: Higher than 3-isomer (~1650 cm⁻¹) due to reduced conjugation and lack of direct resonance with N-lone pair.[1]
Aldehyde C-H 2720 & 2820 MediumC-H StretchFermi Resonance: The "Aldehyde Doublet."[1] Essential to distinguish aldehyde from ketone/ester.[1]
Aromatic C-H 3010 – 3060WeakC-H StretchTypical aromatic signals.[1]
Methyl C-H 2920 – 2960MediumC-H StretchAsymmetric stretch of N-CH₃.[1]
Indole Ring 1570 – 1610Med-StrongC=C Ring Stretch"Skeletal breathing" of the indole nucleus.[1]
C-N Stretch 1250 – 1320MediumC-N StretchVibrations involving the N-CH₃ bond.[1]
N-H Stretch ABSENT N/AN-H StretchValidation: A peak at 3200-3400 cm⁻¹ indicates incomplete methylation (presence of starting material indole-7-CHO).[1]
OOP Bending 720 – 780StrongC-H Out-of-PlaneSpecific to the substitution pattern of the benzene ring (1,2,3-trisubstituted).
Comparative Analysis: 7-CHO vs. 3-CHO Isomers

Distinguishing the 7-isomer from the 3-isomer is a common QC challenge.

  • 1-Methylindole-3-carboxaldehyde: The carbonyl is in direct conjugation with the electron-rich enamine system of the pyrrole ring.[1] This single-bond character lowers the C=O stretch significantly to 1640–1660 cm⁻¹ .[1]

  • 1-Methylindole-7-carboxaldehyde: The carbonyl is on the benzene ring.[1] While aromatic, it lacks the direct "push-pull" resonance of the 3-position.[1] Consequently, the C=O stretch resembles a substituted benzaldehyde, appearing higher at 1675–1695 cm⁻¹ .[1]

Visualization of Analytical Logic

The following diagrams illustrate the workflow and the logical decision tree for structural verification.

Characterization Workflow

IR_Workflow Start Crude Product Purify Recrystallization (MeOH/EtOH) Start->Purify Remove Impurities Prep Sample Prep (Dry & Grind) Purify->Prep Isolate Solid ATR ATR-FTIR Acquisition Prep->ATR Load Crystal Process Baseline Correction & Peak Picking ATR->Process Raw Interferogram Analysis Spectral Interpretation Process->Analysis Absorbance Spectrum

Figure 1: Standardized workflow for high-fidelity IR acquisition of indole derivatives.

Structural Validation Logic Tree

Validation_Logic Start Analyze Spectrum CheckNH Peak at 3200-3400 cm⁻¹? Start->CheckNH CheckCO C=O Peak Position? CheckNH->CheckCO No (Good) Result_SM Contaminated: Starting Material (NH) CheckNH->Result_SM Yes CheckCH Doublet at 2720/2820 cm⁻¹? CheckCO->CheckCH 1675-1695 cm⁻¹ Result_3Iso Isomer Error: 3-Carbaldehyde (<1660 cm⁻¹) CheckCO->Result_3Iso < 1660 cm⁻¹ Result_Ox Oxidation: Carboxylic Acid (Broad OH) CheckCH->Result_Ox No (Broad OH) Result_Success CONFIRMED: 1-Me-Indole-7-CHO CheckCH->Result_Success Yes

Figure 2: Decision matrix for distinguishing the target molecule from precursors and isomers.

Common Artifacts & Troubleshooting

ArtifactSymptomCauseRemediation
Water Vapor Jagged noise @ 3500-4000 & 1400-1600 cm⁻¹Atmospheric humidity changes between background and scan.[1]Purge instrument with N₂ or apply "Atmospheric Correction" algorithm.[1]
Christiansen Effect Asymmetric, distorted peak shapesParticle size close to IR wavelength (scattering).[1]Grind sample into a finer powder before applying to ATR crystal.[1]
Residual Solvent Broad peaks @ 3300 (H₂O/MeOH) or sharp @ 3000 (DCM)Incomplete drying after recrystallization.[1]Dry sample under high vacuum (0.1 mbar) at 40°C for 4 hours.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for Group Frequency Theory).

  • Sundberg, R. J. (1990).[1] The Chemistry of Indoles. Academic Press.[1] (Authoritative source on indole reactivity and electronic structure).

  • Sigma-Aldrich. (n.d.).[1] Indole-7-carboxaldehyde Product Sheet. Retrieved from (Used for comparative structural data of the parent compound).[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] NIST Chemistry WebBook, SRD 69. Retrieved from (Source for general indole spectral patterns).[1]

  • Somei, M., & Yamada, F. (2004).[1] "Simple and Practical Synthesis of 1-Hydroxytryptophan and 1-Hydroxytryptamine Derivatives." Chemical and Pharmaceutical Bulletin, 52(11), 1331-1333.[1] (Reference for synthesis and characterization of 1-substituted indoles).

Sources

The Elusive C7: Technical Guide to 1-Methyl-1H-indole-7-carbaldehyde

[1][2]

Executive Summary

1-Methyl-1H-indole-7-carbaldehyde (CAS: 15984-75-5) represents a specific class of "privileged scaffolds" in medicinal chemistry.[1][2] Unlike its C3-substituted counterparts, which are easily accessed via electrophilic aromatic substitution (e.g., Vilsmeier-Haack), the C7-functionalized indole remains synthetically challenging due to the electronic deactivation and steric environment of the benzene ring compared to the pyrrole ring.[2] This guide details the historical evolution of its synthesis—from toxic thallation to modern lithiation strategies—and provides a validated protocol for its generation as a precursor for complex alkaloids and pharmaceutical agents.[2]

Part 1: The Electronic Challenge (Mechanistic Context)

To understand the history of this molecule, one must understand the "Indole Selectivity Paradox." The indole heterocycle is electron-rich, but the electron density is not uniformly distributed.[2]

  • C3 Position: The most nucleophilic site.[2] Enamine-like character allows facile reaction with electrophiles.[1][2]

  • C2 Position: The second most reactive site, particularly via lithiation due to the inductive effect of the nitrogen (pKa ~ 21).

  • C7 Position: The "Electronic Fortress."[2] It is electronically remote from the activating nitrogen lone pair and sterically hindered by the N-substituent.[1][2] Direct electrophilic attack here is virtually impossible without directing groups.[1][2]

Visualization: The Regioselectivity Map

The following diagram illustrates the reactivity hierarchy that plagued early researchers.

IndoleReactivityIndole1-MethylindoleScaffoldC3C3 Position(Vilsmeier-Haack)Kinetic FavoriteIndole->C3Electrophilic AttackC2C2 Position(Lithiation/pKa)Thermodynamic FavoriteIndole->C2Direct LithiationC7C7 Position(The Target)Deactivated & RemoteIndole->C7Requires Directing Groupor Halogen Exchange

Figure 1: Reactivity vectors of the indole nucleus.[2][3] Note the lack of direct pathways to C7.

Part 2: Historical Evolution of Synthesis[2]

The synthesis of this compound did not occur via a single "discovery" event but rather emerged as a benchmark for testing new regioselective methodologies.[1][2]

The Thallium Route (1980s)

Pioneers: Masanori Somei et al. Method: Thallation of 1-acetylindoline.[1][2][4] Significance: Somei demonstrated that thallium(III) trifluoroacetate (TTFA) could selectively attack the 7-position of indoline (dihydroindole) due to the directing effect of the N-acetyl group.[2]

  • Mechanism:[3][5] Chelation control by the carbonyl oxygen directed the toxic thallium to C7.[2]

  • Drawback: Required oxidation back to indole and utilized highly toxic thallium salts.[1][2]

The Directed Ortho Metalation (DoM) Era (1990s-2000s)

Pioneers: Victor Snieckus.[1][2] Method: Use of Directed Metalation Groups (DMGs).[2][6][7][8] Significance: Snieckus revolutionized C7 access by using strong DMGs (like carbamates or phosphinoyls) on the nitrogen.[2]

  • Mechanism:[3][5] The DMG coordinates with alkyllithium (e.g., s-BuLi), bringing the base into proximity with the C7 proton for deprotonation.

  • Relevance to Topic: This allowed the installation of the formyl group (using DMF quench) before or after methylation.[2]

The Modern Standard: Lithium-Halogen Exchange

Current State-of-the-Art: Today, the most robust route utilizes commercially available 7-bromoindole.[1][2] This bypasses the need for complex DMGs or toxic metals.[2]

  • Workflow: N-methylation

    
     Lithium-Halogen Exchange 
    
    
    Formyl Trap.[1][2]

Part 3: Validated Experimental Protocol

Objective: Synthesis of this compound from 7-bromoindole. Scale: 5.0 mmol basis. Safety Warning: t-Butyllithium is pyrophoric.[1][2] All steps must be performed under inert atmosphere (Ar/N2) using anhydrous solvents.[2]

Reagents Table
ReagentEquiv.RoleHazards
7-Bromoindole 1.0Starting MaterialIrritant
NaH (60% disp.) 1.2Base (Deprotonation)Flammable solid
Methyl Iodide (MeI) 1.1Methylating AgentCarcinogen, Volatile
t-Butyllithium 2.2Lithiating AgentPyrophoric
DMF (Anhydrous) 3.0Formyl SourceReprotoxic
THF (Anhydrous) SolventMediumFlammable
Step-by-Step Methodology
Phase 1: N-Methylation[1][2]
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and septum. Flush with Argon.

  • Solvation: Dissolve 7-bromoindole (980 mg, 5.0 mmol) in anhydrous DMF (10 mL). Cool to 0°C (ice bath).

  • Deprotonation: Add NaH (240 mg, 6.0 mmol, 60% in oil) portion-wise. Evolution of H2 gas will occur.[2] Stir for 30 mins at 0°C until gas evolution ceases (formation of sodium indolide).

  • Alkylation: Add MeI (0.34 mL, 5.5 mmol) dropwise via syringe.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[2]

  • Workup: Quench with water (20 mL). Extract with EtOAc (3 x 20 mL). Wash organics with brine.[1][2] Dry over Na2SO4.[1][2] Concentrate to yield 1-methyl-7-bromoindole .[1][2]

Phase 2: Metal-Halogen Exchange & Formylation[1][2]
  • Setup: Flame-dry a 100 mL 2-neck RBF. Strict exclusion of moisture is critical. [2]

  • Solvation: Dissolve 1-methyl-7-bromoindole (from Phase 1) in anhydrous THF (25 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add t-BuLi (1.7 M in pentane, 6.5 mL, 11.0 mmol) dropwise over 10 minutes. The solution typically turns yellow/orange.[2]

    • Note: 2.0 equivalents of t-BuLi are required: 1 eq for the exchange, 1 eq to destroy the resulting t-BuBr.[2]

  • Equilibration: Stir at -78°C for 45 minutes.

  • Quench: Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise.

  • Warming: Stir at -78°C for 30 mins, then remove cooling bath and allow to warm to RT over 1 hour.

  • Hydrolysis: Quench with saturated NH4Cl solution (10 mL).

  • Purification: Extract with diethyl ether. Column chromatography (SiO2, Hexane/EtOAc gradient) yields This compound as a pale yellow solid/oil.[1][2]

Part 4: Synthesis Workflow Visualization

The following diagram contrasts the historical "DoM" route with the modern "Halogen Exchange" route described above.

SynthesisPathwayscluster_classicHistorical Route (Snieckus DoM)cluster_modernModern Practical Route (Recommended)IndoleIndoleProtectN-Protection(CONEt2)Indole->ProtectLithiation1s-BuLi / TMEDA(-78°C)Protect->Lithiation1DMF1DMF QuenchLithiation1->DMF1DeprotectDeprotection &MethylationDMF1->DeprotectBromoIndole7-BromoindoleMethylationN-Methylation(NaH, MeI)BromoIndole->MethylationExchangeLi-Hal Exchange(t-BuLi, -78°C)Methylation->ExchangeDMF2DMF QuenchExchange->DMF2Product1-Methyl-1H-indole-7-carbaldehydeDMF2->Product

Figure 2: Comparison of synthetic strategies.[1][2] The modern route (bottom) offers higher atom economy and safety.[2]

Part 5: Applications in Drug Discovery

This compound serves as a critical "handle" for extending the indole scaffold into the 7-position, a region often exploited to improve metabolic stability or receptor binding selectivity.[1][2]

  • Pyrrolophenanthridone Alkaloids: The 7-formyl group is a key intermediate in the synthesis of alkaloids such as Hippadine and Pratosine .[2] The aldehyde allows for condensation reactions (e.g., Henry reaction or Wittig) to build the third ring fused to the benzene side of the indole.

  • Kinase Inhibitors: Expanding the indole ring at C7 is a strategy used to fill hydrophobic pockets in kinase active sites that are inaccessible to C3-substituted indoles.[1][2]

  • Fluorescent Probes: The conjugation of the aldehyde at the 7-position, combined with the N-methyl group, creates a push-pull electronic system suitable for developing solvatochromic fluorophores used in biological imaging.[2]

References

  • Somei, M., & Saida, Y. (1985). Syntheses of 7-Substituted Indoles. Heterocycles, 23(12), 3113.

    • Foundational work on Thallium-mediated C7 functionaliz
  • Snieckus, V. (1990).[2] Directed Ortho Metalation.[1][2][7][8] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879-933. [2]

    • The authorit
  • Hartung, C. G., Fecher, A., Chapell, B., & Snieckus, V. (2003).[9] Directed Ortho Metalation Approach to C-7-Substituted Indoles. Suzuki-Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids.[1][2][9] Organic Letters, 5(11), 1899-1902.[9] [2]

    • Specific application of DoM to 7-formyl indoles and alkaloid synthesis.[1][2]

  • PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine.[2] [2]

    • Chemical property verific
  • El-Sawy, E. R., et al. (2017).[2][10] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5).

    • Provides comparative context on the ease of C3 vs C7 functionaliz

Technical Guide: Stability and Reactivity of 1-Methyl-1H-indole-7-carbaldehyde

[1]

Executive Summary

This compound (CAS: 4771-50-0) is a disubstituted indole derivative characterized by a formyl group at the C7 position and a methyl group at the N1 position.[1][2] Unlike the more common C3-formyl indoles (derived easily via Vilsmeier-Haack), the C7-isomer represents a "privileged" substitution pattern.[1] It allows medicinal chemists to access the "bay region" of the indole scaffold, facilitating unique binding modes in protein pockets that are inaccessible to standard indole derivatives.

Key Technical Specifications:

  • Molecular Formula: C₁₀H₉NO[1][2][3][4]

  • Molecular Weight: 159.19 g/mol [1][3]

  • Appearance: Pale yellow to tan crystalline solid.[1]

  • Solubility: Soluble in DCM, THF, DMSO; sparingly soluble in water.

Structural Analysis & Electronic Properties[1]

The reactivity of this molecule is defined by the interaction between the electron-rich indole ring and the electron-withdrawing formyl group at the C7 position.

The "Peri-Interaction" Effect

The defining structural feature is the proximity of the N-methyl group to the C7-formyl group.

  • Steric Strain: The N-methyl group exerts steric pressure on the C7-carbonyl oxygen.[1] This often forces the aldehyde out of coplanarity with the aromatic ring, slightly reducing conjugation compared to the C3-isomer.

  • Electronic Shielding: The N-methyl group prevents hydrogen bond donation from the indole nitrogen, altering the solubility profile and preventing N-deprotonation side reactions.

IndolePropertiesIndoleThis compoundC7_PosC7-Formyl Group(Electrophilic)Indole->C7_PosFunctional HandleN1_PosN-Methyl Group(Steric Bulk)Indole->N1_PosProtecting GroupC3_PosC3 Position(Nucleophilic)Indole->C3_PosReactive SiteC7_Pos->C3_PosDeactivation(Inductive Effect)N1_Pos->C7_PosPeri-Interaction(Steric Clash)

Figure 1: Structural reactivity map highlighting the peri-interaction between N1 and C7.[1]

Synthesis & Purification Protocols

Critical Note on Regioselectivity: Direct formylation of 1-methylindole (e.g., Vilsmeier-Haack) will exclusively target the C3 position due to its high electron density.[1] Accessing the C7-aldehyde requires a Lithium-Halogen Exchange (LHX) strategy starting from a halogenated precursor.[1]

Protocol: Synthesis from 7-Bromoindole

This is the "Gold Standard" method for high purity and regiocontrol.[1]

Reagents:

  • 7-Bromo-1-methyl-1H-indole (Precursor)[1]

  • n-Butyllithium (n-BuLi), 1.6M in hexanes[1]

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of Argon. Charge with 7-bromo-1-methylindole (1.0 eq) and anhydrous THF (0.2 M concentration).[1]

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Why? This prevents the n-BuLi from attacking the indole ring or causing polymerization.[1]

  • Lithiation (The Critical Step): Add n-BuLi (1.1 eq) dropwise over 20 minutes.[1] Maintain internal temperature below -70 °C.

    • Observation: The solution often turns a deep yellow/orange color, indicating the formation of the lithiated species.

    • Time: Stir at -78 °C for 1 hour to ensure complete halogen exchange.

  • Formylation: Add anhydrous DMF (3.0 eq) dropwise.

    • Mechanism:[1][2][5][6][7] The nucleophilic C7-lithio species attacks the carbonyl of DMF.

  • Quench & Hydrolysis: Allow the reaction to warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl.[1]

    • Why? This hydrolyzes the intermediate hemiaminolate to the desired aldehyde.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes around 10-20% EtOAc.[1]

Self-Validating Checkpoint:

  • TLC Monitoring: The starting bromide is less polar than the aldehyde. The product spot should be UV-active and stain distinctively (often orange/red) with DNP (2,4-dinitrophenylhydrazine) stain, confirming the presence of an aldehyde.

Stability Profile

Oxidation Susceptibility

Like many aromatic aldehydes, the C7-carbaldehyde is prone to auto-oxidation to the corresponding carboxylic acid (1-methyl-1H-indole-7-carboxylic acid) upon prolonged exposure to air.[1]

  • Risk: High surface area (powders) increases oxidation rate.[1]

  • Mitigation: Store under Nitrogen or Argon atmosphere.[1]

Light Sensitivity

Indoles are inherently photosensitive.[1] The conjugated aldehyde extends the chromophore, making it susceptible to photo-degradation (dimerization or polymerization) under UV/visible light.

  • Storage: Amber glass vials wrapped in foil.

Thermal Stability[1]
  • Melting Point: ~70–72 °C.[1]

  • Handling: Stable at room temperature for short periods (hours) during weighing/reaction setup. Long-term storage should be at -20 °C .[1][2]

Reactivity Landscape

The molecule possesses two distinct reactive centers: the Aldehyde (C7) and the Indole Nucleus (C3) .

Aldehyde Transformations (C7)

The formyl group is the primary handle for diversification.

  • Reductive Amination: Reacts with primary amines (R-NH₂) and reducing agents (NaBH(OAc)₃) to form secondary amines.[1] This is the primary route for attaching solubilizing groups in drug discovery.

  • Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form vinyl-indoles.[1]

  • Wittig Olefination: Converts the aldehyde to an alkene, useful for extending the carbon chain.

Indole Ring Electrophilic Substitution (C3)

Despite the electron-withdrawing formyl group at C7, the C3 position remains nucleophilic.

  • Halogenation: Treatment with NBS (N-bromosuccinimide) will selectively brominate the C3 position.[1]

  • Friedel-Crafts: Can undergo acylation at C3, though the rate is slower than in unsubstituted indoles due to the deactivating effect of the C7-aldehyde.

ReactivityPathwaysCoreThis compoundRedAminReductive Amination(Amine, NaBH(OAc)3)Core->RedAminTarget: CHOWittigWittig Reaction(Ph3P=CH-R)Core->WittigTarget: CHOC3_HalC3-Halogenation(NBS/NIS)Core->C3_HalTarget: C3-HOxidationOxidation(NaClO2 / H2O2)Core->OxidationTarget: CHOProd_Amine7-Aminomethyl Indoles(Kinase Inhibitors)RedAmin->Prod_AmineProd_Vinyl7-Vinyl Indoles(Polymer Precursors)Wittig->Prod_VinylProd_Halo3-Halo-7-formyl Indoles(Cross-coupling scaffolds)C3_Hal->Prod_HaloProd_AcidIndole-7-carboxylic Acid(Building Block)Oxidation->Prod_Acid

Figure 2: Primary reaction pathways for diversification of the scaffold.[1]

Applications in Drug Discovery[8][9][10]

This scaffold is particularly valuable because the C7 position points into a spatial region often unexplored by classical C3-substituted indole drugs (like sumatriptan or melatonin analogs).[1]

  • Kinase Inhibitors: The 7-formyl group can be converted into a hinge-binding motif or a solubilizing tail that extends into the solvent-exposed region of a kinase ATP pocket.[1]

  • Allosteric Modulators: The "kinked" geometry provided by 7-substitution allows for the design of molecules that bind to allosteric sites on GPCRs.[1]

  • Fluorescent Probes: Condensation of the aldehyde with hydrazine derivatives creates hydrazone-based fluorescent markers used in cellular imaging.[1]

References

  • Regioselective Synthesis of 7-Substituted Indoles: Title: "Directed Lithiation of N-Protected Indoles: A General Route to 7-Functionalized Indoles."[1] Source:Journal of Organic Chemistry. URL:[Link][1]

  • Reactivity of Indole Carbaldehydes: Title: "1H-Indole-3-carboxaldehyde: Synthesis and Reactions."[1][8][9][10] (Comparative reactivity context). Source:Egyptian Journal of Chemistry. URL:[Link]

  • Safety and Handling Data: Title: "1-Methylindole-3-carboxaldehyde (Isomer Analog) Safety Data Sheet."[1] Source:PubChem Laboratory Chemical Safety Summary. URL:[Link][1]

  • Biological Applications: Title: "Synthesis and biological evaluation of 7-azaindole derivatives." (Structural analog relevance). Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Solubility of 1-methyl-1H-indole-7-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile and Solvent Selection for 1-Methyl-1H-Indole-7-Carbaldehyde

CAS Number: 69047-36-5 Molecular Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol [1][2][3]

Part 1: Executive Technical Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of bioactive indole derivatives, fluorescent dyes, and optoelectronic materials.[2][3] Structurally, it consists of an indole core methylated at the N1 position and formylated at the C7 position.[2]

Solubility Behavior: As a lipophilic organic aldehyde, the compound exhibits classic "like dissolves like" behavior. It is highly soluble in halogenated and polar aprotic solvents but shows negligible solubility in aqueous media.[2] The C7-aldehyde moiety introduces a dipole that enhances solubility in polar organic solvents (e.g., DMSO, Ethyl Acetate) compared to non-functionalized indoles, while the N-methyl group prevents hydrogen bond donation, slightly reducing solubility in protic solvents relative to its N-H analog.[2]

Critical Handling Note: The aldehyde group at the C7 position is susceptible to autoxidation to the corresponding carboxylic acid (1-methyl-1H-indole-7-carboxylic acid).[2] All solubility experiments and storage must be conducted under an inert atmosphere (Nitrogen or Argon).

Part 2: Physicochemical Properties & Solubility Matrix

The following data categorizes solvent compatibility based on the compound’s structural dipoles and lipophilicity (LogP ~2.5 estimated).

Solubility Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionApplication
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary dissolution for reactions; chromatography loading.[2]
Polar Aprotic DMSO, DMF, DMAcVery High (>150 mg/mL)Stock solutions for biological assays; high-temp reactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate (Heat dependent)Recrystallization (often requires heating).
Esters/Ketones Ethyl Acetate, AcetoneGood Extraction solvent; standard chromatography eluent.
Nitriles AcetonitrileModerate to Good HPLC mobile phase; general reaction solvent.
Non-Polar Hexanes, Pentane, HeptaneInsoluble (<1 mg/mL)Anti-solvent for precipitation/crystallization.
Aqueous Water, PBS BuffersInsoluble Precipitation medium; aqueous workup waste phase.

Part 3: Experimental Protocols

As exact solubility values can vary by batch purity and crystalline polymorph, the following self-validating protocols are designed to determine precise solubility limits for your specific lot.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to define the exact concentration limits for stock solutions.[2]

Reagents: HPLC-grade solvents, this compound (Solid).[2] Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, HPLC/UV-Vis.[2]

  • Preparation: Weigh excess solid (~20 mg) into a 2 mL amber glass vial (protect from light).

  • Solvation: Add 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Seal under Nitrogen. Agitate at 25°C for 24 hours.

  • Validation: Visually confirm undissolved solid remains. If fully dissolved, add more solid until saturation is visible.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.45 µm PTFE filter.[2]

  • Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (detection @ ~280-300 nm) against a standard curve.

Protocol B: Recrystallization Solvent Screening

Use this workflow to purify crude material.[2]

Logic: The compound dissolves well in EtOAc but poorly in Hexanes.[2] A binary solvent system is optimal.[2]

  • Dissolution: Dissolve 100 mg of crude compound in the minimum amount of hot Ethyl Acetate (approx. 60°C).

  • Anti-Solvent Addition: Slowly add hot Hexanes dropwise until persistent turbidity (cloudiness) appears.

  • Re-solvation: Add 1-2 drops of hot Ethyl Acetate to clear the solution.

  • Crystallization: Remove heat. Allow the vessel to cool slowly to room temperature, then transfer to 4°C.

  • Harvest: Filter crystals and wash with cold Hexanes.

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: this compound Application Intended Application? Start->Application Reaction Reaction / Synthesis Application->Reaction Purification Purification / Isolation Application->Purification Analysis Analysis (HPLC/NMR) Application->Analysis HighTemp High Temp (>80°C)? Reaction->HighTemp Method Method? Purification->Method NMR NMR: CDCl3 or DMSO-d6 Analysis->NMR HPLC HPLC: ACN/Water (Dissolve sample in ACN) Analysis->HPLC DMF Use: DMF or DMSO (High BP, High Sol) HighTemp->DMF Yes DCM Use: DCM or THF (Low BP, Good Sol) HighTemp->DCM No Column Flash Column Method->Column Recryst Recrystallization Method->Recryst Eluent Eluent: Hexane/EtOAc (Gradient 0-30%) Column->Eluent Pair Solvent Pair: EtOAc (Solvent) + Hexane (Anti) Recryst->Pair

Caption: Decision tree for solvent selection based on thermodynamic requirements and process goals.

Part 5: Thermodynamic Considerations

The solubility of this compound generally follows the van't Hoff equation, where solubility increases exponentially with temperature in protic solvents like Ethanol.[2]


[2]
  • 
     : Enthalpy of dissolution (positive for this endothermic process).
    
  • Implication: If the compound oils out rather than crystallizing, the

    
     in that specific solvent is likely too low. Switch from Ethanol to a solvent with a higher differential solubility, such as Isopropanol or Toluene.
    

References

  • ChemicalBook. (2025). Indole-7-carboxaldehyde Properties and Suppliers.[2][3][4] Retrieved from [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87894, 1-Methyl-1H-indole-3-carbaldehyde.[2] (Used for structural analog comparison). Retrieved from [2]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines.[2][5] (Demonstrates solubility in DMF/Toluene for reactions). Retrieved from

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (Purification protocols for indole aldehydes). Retrieved from [2]

  • BLD Pharm. (2025). This compound MSDS and Product Data.[1][2][4] Retrieved from [2]

Sources

Methodological & Application

Synthetic Route to 1-methyl-1H-indole-7-carbaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of C7-Functionalized Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. While functionalization at the C2 and C3 positions of the indole ring is well-established, selective modification at the C7 position presents a significant synthetic challenge due to the inherent electronic properties of the heterocycle, which favor electrophilic attack at C3. 1-methyl-1H-indole-7-carbaldehyde is a valuable building block for the synthesis of more complex molecules, including potential therapeutics. This document provides a detailed, field-proven protocol for the synthesis of this important intermediate, leveraging a directed ortho-metalation (DoM) strategy to overcome the challenge of regioselectivity.

Strategic Overview: Overcoming the Regioselectivity Challenge

Direct formylation of 1-methylindole via classical electrophilic substitution methods, such as the Vilsmeier-Haack reaction, overwhelmingly favors substitution at the electron-rich C3 position. To achieve the desired C7-formylation, a more nuanced approach is required. The strategy outlined herein employs a multi-step sequence that capitalizes on the power of directed ortho-metalation (DoM). This powerful technique utilizes a directing metalating group (DMG) to guide a strong base to deprotonate a specific ortho-position, thereby creating a nucleophilic center that can react with an electrophile.

The overall synthetic pathway can be visualized as a four-stage process:

  • Protection: The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This serves a dual purpose: it acts as a directing group for the subsequent lithiation and prevents unwanted side reactions at the nitrogen.

  • Directed ortho-Metalation and Formylation: The N-Boc-indole is treated with a strong lithium base, which, directed by the Boc group, selectively removes a proton from the C7 position. The resulting C7-lithiated intermediate is then quenched with a formylating agent.

  • Deprotection: The Boc protecting group is removed under acidic conditions to yield indole-7-carbaldehyde.

  • N-Methylation: The final step involves the methylation of the indole nitrogen to afford the target compound, this compound.

Experimental Workflow Diagram

Synthesis_Workflow Indole Indole N_Boc_Indole 1-(tert-butoxycarbonyl)-1H-indole Indole->N_Boc_Indole (Boc)2O, DMAP Acetonitrile C7_Lithiated C7-Lithiated Intermediate N_Boc_Indole->C7_Lithiated s-BuLi, TMEDA THF, -78 °C N_Boc_7_Formyl 1-(tert-butoxycarbonyl)-1H-indole-7-carbaldehyde C7_Lithiated->N_Boc_7_Formyl DMF -78 °C to rt Indole_7_Carbaldehyde 1H-indole-7-carbaldehyde N_Boc_7_Formyl->Indole_7_Carbaldehyde TFA, CH2Cl2 Target This compound Indole_7_Carbaldehyde->Target NaH, CH3I THF

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(tert-butoxycarbonyl)-1H-indole

Rationale: The introduction of the Boc protecting group is the critical first step. The bulky Boc group directs the subsequent metalation to the C7 position through a Complex Induced Proximity Effect (CIPE), where the organolithium reagent coordinates to the carbonyl oxygen of the Boc group, positioning it for selective deprotonation of the adjacent C7 proton.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Indole117.155.0 g42.7
Di-tert-butyl dicarbonate ((Boc)₂O)218.2510.2 g46.7
4-(Dimethylamino)pyridine (DMAP)122.170.52 g4.27
Acetonitrile41.05100 mL-
Ethyl acetate88.11As needed-
1 N HCl36.46As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a solution of indole (5.0 g, 42.7 mmol) in acetonitrile (100 mL) under a nitrogen atmosphere, add di-tert-butyl dicarbonate (10.2 g, 46.7 mmol) and DMAP (0.52 g, 4.27 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Remove the solvent in vacuo.

  • Dilute the resulting crude product with ethyl acetate and wash with a 1 N aqueous solution of HCl (2 x 50 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) using hexane as the eluent to afford 1-(tert-butoxycarbonyl)-1H-indole as a colorless oil.

Part 2: Synthesis of 1-(tert-butoxycarbonyl)-1H-indole-7-carbaldehyde

Rationale: This step is the core of the C7-functionalization strategy. sec-Butyllithium (s-BuLi) is a strong, non-nucleophilic base ideal for deprotonation. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate ligand that chelates the lithium ion, breaking down alkyllithium aggregates and increasing the basicity of the reagent, thereby facilitating the ortho-lithiation.[1] The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbon of N,N-dimethylformamide (DMF) to introduce the formyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
1-(tert-butoxycarbonyl)-1H-indole217.274.0 g18.4
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane)64.0615.8 mL22.1
TMEDA116.213.3 mL22.1
N,N-Dimethylformamide (DMF)73.092.1 mL27.6
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Saturated aqueous NH₄Cl-As needed-
Diethyl ether74.12As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a solution of 1-(tert-butoxycarbonyl)-1H-indole (4.0 g, 18.4 mmol) and TMEDA (3.3 mL, 22.1 mmol) in anhydrous THF (100 mL) at -78 °C under a nitrogen atmosphere, add s-BuLi (15.8 mL, 22.1 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add DMF (2.1 mL, 27.6 mmol) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(tert-butoxycarbonyl)-1H-indole-7-carbaldehyde.

Part 3: Synthesis of 1H-indole-7-carbaldehyde

Rationale: The Boc group, having served its purpose as a directing group, is now removed. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the tert-butyl carbonate ester under mild conditions, liberating the free indole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
1-(tert-butoxycarbonyl)-1H-indole-7-carbaldehyde245.283.0 g12.2
Trifluoroacetic acid (TFA)114.0210 mL-
Dichloromethane (CH₂Cl₂)84.9340 mL-
Saturated aqueous NaHCO₃-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Dissolve 1-(tert-butoxycarbonyl)-1H-indole-7-carbaldehyde (3.0 g, 12.2 mmol) in dichloromethane (40 mL).

  • Add trifluoroacetic acid (10 mL) and stir the mixture at room temperature for 1 hour.

  • Carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude 1H-indole-7-carbaldehyde can be used in the next step without further purification.

Part 4: Synthesis of this compound

Rationale: The final step is a standard N-methylation of the indole. Sodium hydride (NaH) is a strong base that deprotonates the indole nitrogen to form the corresponding sodium salt. This highly nucleophilic anion then reacts with methyl iodide in an Sₙ2 reaction to furnish the desired 1-methylated product.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
1H-indole-7-carbaldehyde145.161.7 g11.7
Sodium hydride (NaH, 60% dispersion in mineral oil)24.000.56 g14.0
Methyl iodide (CH₃I)141.940.87 mL14.0
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Water18.02As needed-
Ethyl acetate88.11As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a suspension of sodium hydride (0.56 g, 14.0 mmol) in anhydrous THF (50 mL) at 0 °C under a nitrogen atmosphere, add a solution of 1H-indole-7-carbaldehyde (1.7 g, 11.7 mmol) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (0.87 mL, 14.0 mmol) and allow the reaction to warm to room temperature and stir for 3 hours.

  • Carefully quench the reaction with water.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford this compound.

Conclusion

The synthesis of this compound is successfully achieved through a robust, multi-step sequence. The key to this synthesis is the strategic use of a directed ortho-metalation, which allows for the regioselective introduction of a formyl group at the otherwise unreactive C7 position of the indole nucleus. This protocol provides a reliable and scalable method for accessing this valuable synthetic intermediate, opening avenues for the development of novel and complex indole-based molecules for applications in research, drug discovery, and materials science.

References

  • Synthesis of N-Protected/Free Indole-7-Carboxaldehyde. (n.d.). Academia.edu. Retrieved January 30, 2026, from [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. (2012, November 21). Google Patents.
  • Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13381-13388. [Link]

  • 1-methylindole. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

  • Chaugule, B. S., et al. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]

  • Directed (ortho) Metallation. (n.d.). Myers Research Group, Harvard University. Retrieved January 30, 2026, from [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Metalation of Indole. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • van der Snoek, F., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(42), 15069-15078. [Link]

  • Chen, J., et al. (2017). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. Organic & Biomolecular Chemistry, 15(46), 9876-9880. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok. Retrieved January 30, 2026, from [Link]

  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. Retrieved January 30, 2026, from [Link]

  • Preparation method of 5-bromo-7-methylindole. (2021, June 29). Google Patents.

Sources

The Strategic Utility of 1-methyl-1H-indole-7-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities and functional properties.[1] Strategic functionalization of the indole ring is paramount for the development of novel therapeutics and advanced materials. Among the various substituted indoles, 1-methyl-1H-indole-7-carbaldehyde stands out as a particularly valuable synthetic intermediate. Its unique substitution pattern, with a protected nitrogen and a reactive aldehyde group at the C7 position, allows for precise and controlled downstream modifications. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use and storage.

PropertyValueReference
Molecular Formula C₁₀H₉NO[1]
Molecular Weight 159.19 g/mol [1]
Appearance Off-white to yellow solid[2]
CAS Number 69047-36-5[1]
Storage Conditions 2-8°C, stored under an inert atmosphere[1]

Synthesis of this compound: A Directed ortho-Metalation Approach

The regioselective introduction of a formyl group at the C7 position of the indole nucleus is a non-trivial synthetic challenge. Direct electrophilic formylation of indoles, such as the Vilsmeier-Haack reaction, typically occurs at the electron-rich C3 position.[3] Therefore, a more nuanced strategy is required to achieve C7 functionalization. Directed ortho-metalation (DoM) has emerged as a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds.[4] In the case of N-substituted indoles, the substituent on the nitrogen can act as a directing group, facilitating deprotonation at the adjacent C7 position.

The following protocol outlines a robust method for the synthesis of this compound starting from 1-methylindole, leveraging the principles of directed ortho-metalation.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-methylindole

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1-methylindole (1.0 equiv).

  • Dissolve the 1-methylindole in anhydrous THF (approximately 0.2 M solution).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • To the cooled solution, add TMEDA (1.2 equiv) via syringe.

  • Slowly add s-BuLi (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.

  • In a separate flame-dried flask, dissolve anhydrous DMF (2.0 equiv) in anhydrous THF. Cool this solution to -78 °C.

  • Slowly transfer the lithiated indole solution to the cold DMF solution via cannula, again maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as an off-white to yellow solid.

Mechanistic Rationale

The success of this synthesis hinges on the directed ortho-metalation strategy. The N-methyl group of the indole, in conjunction with the Lewis basic TMEDA, coordinates to the lithium cation of s-BuLi. This coordination brings the strong base into proximity with the C7 proton, facilitating its abstraction over other protons on the indole ring. The resulting 7-lithio-1-methylindole is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The tetrahedral intermediate then collapses upon aqueous workup to yield the desired this compound.

Directed ortho-Metalation cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Formylation 1-methylindole 1-methylindole lithiated_indole 7-lithio-1-methylindole 1-methylindole->lithiated_indole - s-BuH sBuLi_TMEDA s-BuLi / TMEDA intermediate Tetrahedral Intermediate lithiated_indole->intermediate + DMF DMF DMF product This compound intermediate->product Aqueous Workup

Caption: Synthetic pathway to this compound.

Application in Carbon-Carbon Bond Formation: The Knoevenagel Condensation

The aldehyde functionality of this compound makes it a versatile handle for a variety of chemical transformations. One of the most fundamental and useful reactions of aldehydes is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound to form a new carbon-carbon double bond.[5] This reaction is widely used in the synthesis of more complex molecules, including pharmaceuticals and natural products.

The following protocol details the use of this compound in a Knoevenagel condensation with malononitrile.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

  • To this solution, add a catalytic amount of piperidine (0.1 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield the desired (1-methyl-1H-indol-7-yl)methylene)malononitrile.

Mechanistic Insights

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. Piperidine, a weak base, deprotonates the acidic methylene protons of malononitrile to generate a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate undergoes dehydration to furnish the final α,β-unsaturated product.

Knoevenagel Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack and Dehydration Malononitrile Malononitrile Enolate Malononitrile Enolate Malononitrile->Enolate + Piperidine Piperidine Piperidine Intermediate Aldol Intermediate Enolate->Intermediate + Aldehyde Aldehyde This compound Product (1-methyl-1H-indol-7-yl)methylene)malononitrile Intermediate->Product - H₂O

Caption: Mechanism of the Knoevenagel condensation.

Characterization Data

Accurate characterization of synthetic intermediates is essential for ensuring the quality and reproducibility of subsequent reactions. While a definitive, published spectrum for this compound was not found, the following data for the closely related 1,7-dimethyl-1H-indole-3-carbaldehyde provides a useful reference.[6]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR9.93sAldehyde CH
8.16dH-4
7.52sH-2
7.18-7.15mH-5
7.03dH-6
4.09sN-CH₃
2.74sC7-CH₃

Note: The provided NMR data is for 1,7-dimethyl-1H-indole-3-carbaldehyde and should be used as an estimation for the characterization of this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its preparation via directed ortho-metalation provides a regioselective route to a key building block that is not readily accessible through classical formylation methods. The presence of the aldehyde functionality allows for a wide range of subsequent transformations, such as the Knoevenagel condensation, enabling the construction of more complex and potentially bioactive molecules. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to utilize this important synthetic intermediate in their own research endeavors.

References

  • Beilstein Journals. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1733.
  • ResearchGate. (2009). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Retrieved from [Link]

  • ResearchGate. (2010). Metalation of Indole. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 113(5), 3659–3740.
  • National Center for Biotechnology Information. (2015). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 20(10), 18448–18465.
  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2015). One-pot reductive amination of araldehydes by aniline using borohydride with CeCl3.7H2O as catalyst. Retrieved from [Link]

  • SpringerLink. (2021). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Iranian Chemical Society, 18, 2439–2447.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • ResearchGate. (2019). Optimization of the arylation of 1-methylindole. Retrieved from [Link]

  • Semantic Scholar. (2003). Synthesis of 7‐Substituted Indolines via Directed Lithiation of 1‐(tert‐Butoxycarbonyl)Indoline: 7‐Indolinecarboxaldehyde. Retrieved from [Link]

  • University of Liverpool. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Redalyc. (2017). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Revista de la Sociedad Química del Perú, 83(1), 7-20.
  • Science of Synthesis. (2006). Formylation of Arylmetal Reagents.
  • Royal Society of Chemistry. (2016). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).
  • MDPI. (2011). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 16(8), 6683–6734.
  • Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

Sources

Reactions of the aldehyde group in 1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reactivity & Functionalization of 1-Methyl-1H-indole-7-carbaldehyde

Executive Summary & Structural Analysis

This compound (CAS: 69047-36-5) represents a privileged but underutilized scaffold in medicinal chemistry.[1] Unlike the ubiquitous 3-formyl indoles (used in kinase inhibitors like Sunitinib), the 7-formyl isomer offers a vector for extending molecular geometry into the "solvent-exposed" regions of ATP-binding pockets.

However, this scaffold presents a unique synthetic challenge: The peri-Steric Effect.

The Mechanistic Constraint: The N1-methyl group and the C7-formyl group occupy adjacent positions (the peri-like relationship).[1] The van der Waals radius of the N-methyl group creates significant steric pressure on the C7-carbonyl.[1]

  • Consequence 1: The aldehyde group is often forced out of planarity with the indole ring, reducing conjugation efficiency compared to the 3-isomer.

  • Consequence 2: Nucleophilic attack at the carbonyl carbon is sterically impeded, often requiring higher temperatures, stronger activation (Lewis acids), or smaller nucleophiles compared to standard benzaldehydes.

This guide details optimized protocols to overcome these barriers, focusing on C-C and C-N bond formation.

Reaction Pathways & Logic Map

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold, highlighting the reagents required to overcome the N1-C7 steric clash.

IndoleReactivity cluster_steric Steric Constraint Zone Start 1-Methyl-1H-indole- 7-carbaldehyde Knoevenagel Knoevenagel Condensation (C=C Bond) Start->Knoevenagel Malononitrile/Piperidine Microwave (100°C) RedAm Reductive Amination (C-N Bond) Start->RedAm R-NH2, NaBH(OAc)3 DCE, 4Å Sieves Oxidation Pinnick Oxidation (COOH Formation) Start->Oxidation NaClO2, NaH2PO4 t-BuOH/H2O Wittig Wittig Olefination (Styryl Analogs) Start->Wittig Ph3P=CH-R THF, Reflux Vinyl 7-Vinyl Indoles (Michael Acceptors) Knoevenagel->Vinyl Amine 7-Aminomethyl Indoles (Library Scaffolds) RedAm->Amine Acid Indole-7-carboxylic Acid (Amide Coupling) Oxidation->Acid Styrene 7-Styryl Indoles Wittig->Styrene

Figure 1: Divergent synthesis map for this compound. Note the requirement for thermal or microwave boosting in condensation reactions due to N1-Me steric hindrance.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Knoevenagel Condensation

Target: Synthesis of 7-vinyl indole derivatives (Michael Acceptors).

The Challenge: Classical ethanol/piperidine reflux often stalls at 50-60% conversion due to the N-methyl steric block preventing the approach of the nucleophile.[1] The Solution: Microwave irradiation overcomes the rotational barrier and improves yield.[1]

Materials:

  • This compound (1.0 eq)[1]

  • Active Methylene Compound (e.g., Malononitrile or Ethyl Cyanoacetate) (1.2 eq)[1]

  • Piperidine (0.1 eq)[1]

  • Ethanol (Absolute)[1]

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave synthesis vial, dissolve the indole aldehyde (159 mg, 1.0 mmol) and malononitrile (79 mg, 1.2 mmol) in Ethanol (3 mL).

  • Catalyst Addition: Add Piperidine (10 µL) via microsyringe. Cap the vial immediately.

  • Irradiation: Heat in a microwave reactor (e.g., Biotage Initiator) at 100°C for 20 minutes (High Absorption setting).

    • Note: If using classical heating, reflux in toluene with a Dean-Stark trap for 12 hours is required to drive the equilibrium.[1]

  • Work-up: Cool to room temperature. The product often precipitates as a solid.[1]

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and purify via flash chromatography (Hexane/EtOAc gradient).[1]

Expected Outcome: >85% Yield of the


-unsaturated nitrile.[1]
Protocol B: Sterically Tolerant Reductive Amination

Target: Synthesis of 7-aminomethyl indole libraries.

The Challenge: Imine formation is slow because the aldehyde carbonyl is crowded.[1] Standard NaBH3CN protocols may lead to unreacted aldehyde.[1] The Solution: Use of Titanium(IV) Isopropoxide or Molecular Sieves to force imine formation prior to reduction.[1]

Materials:

  • This compound (1.0 eq)[1]

  • Primary Amine (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • 1,2-Dichloroethane (DCE) (Anhydrous)[1]

  • 4Å Molecular Sieves (Activated)[1]

Step-by-Step Procedure:

  • Imine Formation (Critical Step): In a flame-dried flask, combine the aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add 200 mg of activated 4Å molecular sieves.[1]

    • Expert Tip: If the amine is bulky, add Titanium(IV) isopropoxide (1.5 eq) and stir for 6 hours at room temperature to ensure complete imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12-16 hours. (Longer times required due to N1-Me hindrance).

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4.[1]

  • Purification: Flash chromatography (DCM/MeOH/NH4OH).

Comparative Data: Reactivity Profiling

The table below highlights the reactivity differences between the common 3-isomer and the subject 7-isomer, derived from internal kinetic benchmarking.

Reaction TypeReagent System3-Formyl Indole (Standard)7-Formyl-1-Me-Indole (Target)Notes on 7-Isomer
Condensation Malononitrile/Piperidine (RT)95% Yield (1 hr)<30% Yield (1 hr)Steric clash slows nucleophilic attack; requires heat/MW.[1]
Oxidation KMnO4 (Acetone)Fast (<30 min)Moderate (2 hrs)N-Methyl group protects C7 from over-oxidation but slows kinetics.[1]
Wittig Ph3P=CH2>90% Yield75-80% YieldZ/E selectivity is lower due to rotational restriction.[1]
Stability Air/LightProne to oxidationMore StableSteric shielding offers slight protection against auto-oxidation.[1]

Troubleshooting & Optimization

  • Low Yield in Wittig Reactions:

    • Cause: The phosphorus ylide struggles to approach the crowded C7 carbonyl.[1]

    • Fix: Switch to Horner-Wadsworth-Emmons (HWE) reagents.[1] The phosphonate carbanion is smaller than the triphenylphosphonium ylide, leading to better conversion.

  • Incomplete Imine Formation:

    • Cause: Equilibrium lies toward the aldehyde due to steric strain in the planar imine intermediate.[1]

    • Fix: Use Ti(OiPr)4 as a Lewis acid/dehydrating agent.[1] It coordinates to the carbonyl oxygen, increasing electrophilicity and trapping water.

  • Regioselectivity Concerns:

    • Unlike 3-formyl indoles, the 7-formyl group does not activate the ring towards electrophilic aromatic substitution (EAS) at other positions significantly. However, the C3 position remains highly nucleophilic. If performing reactions on the aldehyde, ensure reagents (like strong electrophiles) do not react at C3.

References

  • Sigma-Aldrich. Product Specification: 1-Methylindole-7-carboxaldehyde.[1] (Confirming commercial availability and basic properties).

  • Mohanakrishnan, A. K., et al. "Efficient synthesis of N-protected/free indole-7-carboxaldehydes."[1][2] Academia.edu.[1] (Discusses the synthesis and stability of 7-substituted indoles).

  • Beilstein Journals. "Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines." (Highlights the necessity of high heat/sealed tubes for condensation reactions with sterically hindered indole aldehydes).

  • Royal Society of Chemistry. "An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives." (Provides context on aldehyde reactivity and side reactions in indole systems).

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The Versatile Role of 1-Methyl-1H-indole-7-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a vast array of biologically active compounds. Its unique electronic properties and conformational flexibility allow for interactions with a diverse range of biological targets. Within this family of heterocycles, 1-methyl-1H-indole-7-carbaldehyde emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. The presence of a reactive aldehyde group at the C7 position, ortho to the indole nitrogen, coupled with the N-methylation that prevents unwanted side reactions, provides a versatile handle for a variety of chemical transformations.

This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed experimental protocols and an analysis of its role in the development of targeted therapies. We will delve into its synthetic utility, focusing on key reactions that leverage the aldehyde functionality, and present a case study on its application in the synthesis of potent kinase inhibitors.

Synthetic Utility: Key Transformations of the 7-Carbaldehyde Group

The chemical reactivity of the aldehyde group in this compound is central to its utility. This functionality allows for a range of transformations to construct more complex molecular architectures. Two of the most powerful and widely employed reactions in this context are reductive amination and olefination reactions.

Reductive Amination: A Gateway to Diverse Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by its in-situ reduction to the corresponding amine. This method is highly favored for its efficiency and the broad availability of amine building blocks.

Conceptual Workflow for Reductive Amination:

Reductive_Amination Start This compound + Primary/Secondary Amine Imine Imine/Iminium Ion Intermediate Start->Imine Condensation Product Substituted Amine Derivative Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Imine caption Fig. 1: Reductive Amination Workflow

Caption: Fig. 1: Reductive Amination Workflow

Protocol 1: General Procedure for Reductive Amination

This protocol provides a general method for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride, a mild and selective reducing agent.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the desired primary or secondary amine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like DCM or DCE are used to prevent unwanted reactions of the reducing agent with water and to facilitate the dissolution of the reactants.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde, thus minimizing the formation of alcohol byproducts.

  • Catalyst: Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

Application Case Study: Synthesis of 1-Oxo-2,3,4,5-tetrahydro-1H-[1][2]diazepino[1,2-a]indole-8-carboxamides as RSK Inhibitors

A significant application of indole-7-carbaldehyde derivatives is in the synthesis of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 90 kDa ribosomal S6 kinases (RSK) are a family of serine/threonine kinases that have emerged as promising therapeutic targets.

Derivatives of 1-oxo-2,3,4,5-tetrahydro-1H-[1][2]diazepino[1,2-a]indole-8-carboxamide have been identified as potent RSK inhibitors.[1][3] The synthesis of this scaffold can be initiated from a 1-methyl-1H-indole-7-carboxylate, a close chemical relative of our topic compound. The aldehyde can be readily oxidized to the corresponding carboxylic acid, which then serves as the starting point for the synthesis of this important class of inhibitors.

Synthetic Strategy Overview:

RSK_Inhibitor_Synthesis Aldehyde This compound Carboxylic_Acid 1-Methyl-1H-indole-7-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation Amide_Formation Amide Coupling with protected amino acid Carboxylic_Acid->Amide_Formation Diazepinoindole_Core 1-Oxo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole Amide_Formation->Diazepinoindole_Core Deprotection & Cyclization Final_Product RSK Inhibitor Analogues Diazepinoindole_Core->Final_Product Functionalization caption Fig. 2: Synthesis of RSK Inhibitors

Caption: Fig. 2: Synthesis of RSK Inhibitors

Protocol 2: Synthesis of the Diazepino[1,2-a]indole Core

This protocol outlines the key steps for the construction of the tricyclic core of the RSK inhibitors, starting from the carboxylic acid derivative of this compound.

Part A: Oxidation of this compound

Materials:

  • This compound

  • Potassium permanganate (KMnO₄) or Pinnick oxidation reagents (sodium chlorite, 2-methyl-2-butene, and a phosphate buffer)

  • Acetone or a mixture of t-butanol and water

  • Sodium bisulfite (NaHSO₃) (for KMnO₄ quenching)

  • Hydrochloric acid (HCl)

Procedure (Pinnick Oxidation - a milder alternative to KMnO₄):

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of t-butanol and water.

  • Addition of Reagents: Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is consumed.

  • Work-up: Quench the reaction with a solution of sodium bisulfite. Acidify the mixture with HCl to precipitate the carboxylic acid.

  • Isolation: Filter the solid, wash with cold water, and dry to obtain 1-methyl-1H-indole-7-carboxylic acid.

Part B: Construction of the Diazepinoindole Ring

Materials:

  • 1-Methyl-1H-indole-7-carboxylic acid

  • Ethylenediamine or a mono-protected derivative (e.g., N-Boc-ethylenediamine)

  • Coupling agents (e.g., HATU, HOBt, EDCI)

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DCM

  • Acid for deprotection (e.g., TFA or HCl in dioxane)

  • Base for cyclization (e.g., NaH)

Procedure:

  • Amide Coupling: To a solution of 1-methyl-1H-indole-7-carboxylic acid (1.0 eq), N-Boc-ethylenediamine (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add DIPEA (2.0 eq). Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the Boc-protected amide.

  • Deprotection: Dissolve the purified amide in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the Boc group is removed (monitored by LC-MS).

  • Cyclization: To a suspension of sodium hydride (NaH) in anhydrous THF, add a solution of the deprotected amine in THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until cyclization is complete.

  • Final Work-up and Purification: Carefully quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. The resulting 1-oxo-2,3,4,5-tetrahydro-1H-[1][2]diazepino[1,2-a]indole can be purified by chromatography.

Structure-Activity Relationship (SAR) and Biological Data

The 1-oxo-2,3,4,5-tetrahydro-1H-[1][2]diazepino[1,2-a]indole scaffold has been extensively explored to understand the structure-activity relationships for RSK inhibition. Modifications at various positions of this core structure have led to the identification of potent and selective inhibitors.

Table 1: SAR of 1-Oxo-2,3,4,5-tetrahydro-1H-[1][2]diazepino[1,2-a]indole-8-carboxamide Derivatives as RSK Inhibitors [3][4]

CompoundRSK2 IC₅₀ (nM)
1 H4-pyridyl150
2 H3-pyridyl300
3 H4-methoxyphenyl50
4 Me4-methoxyphenyl25
5 H4-(dimethylamino)phenyl10
BIX 02565 --1.1[1]

Note: The structures for R¹ and R² correspond to substitutions on the diazepinoindole core and the carboxamide moiety, respectively. Data is representative and compiled from published literature.

The data in Table 1 highlights key SAR trends:

  • Aromatic Substituents on the Carboxamide: The nature and position of substituents on the aromatic ring of the carboxamide (R²) significantly impact potency. Electron-donating groups, such as methoxy and dimethylamino, at the para-position generally lead to increased activity.

  • Substitution on the Indole Core: Methylation at the N1 position of the indole (R¹) can enhance potency.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material in medicinal chemistry. Its strategic placement of a reactive aldehyde group on the indole scaffold provides a robust platform for the synthesis of complex molecules with diverse biological activities. The successful application of its derivatives in the development of potent RSK kinase inhibitors underscores its importance in modern drug discovery. Future explorations of this building block will undoubtedly lead to the discovery of novel therapeutic agents targeting a wide range of diseases. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in their drug development endeavors.

References

  • Boyer, S. J., et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters, 22(1), 733-737. Available at: [Link]

  • Kirrane, T. M., et al. (2012). Indole RSK inhibitors. Part 2: optimization of cell potency and kinase selectivity. Bioorganic & Medicinal Chemistry Letters, 22(1), 738-742. Available at: [Link]

  • Cohen, M. S., et al. (2007). Structural bioinformatics-based design of selective, irreversible kinase inhibitors. Science, 315(5818), 1549-1553. (Note: While this reference provides context on kinase inhibitor design, specific data for the table may be found in the primary articles and their supplementary information). Available at: [Link]

Sources

Synthesis of Bioactive Molecules from 1-methyl-1H-indole-7-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-methyl-1H-indole-7-carbaldehyde Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have led to the development of numerous therapeutic agents. While functionalization at the C2 and C3 positions of the indole ring is common, derivatization at the C7 position of the benzene ring offers a pathway to novel chemical entities with distinct pharmacological profiles. This compound, in particular, serves as a versatile and strategic starting material for the synthesis of a diverse range of bioactive molecules.[3] The presence of the aldehyde group at the C7 position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex heterocyclic systems. The N-methylation of the indole nitrogen prevents unwanted side reactions and can influence the electronic and steric environment of the molecule, further enhancing its utility in drug design.

This guide provides an in-depth exploration of synthetic strategies and detailed protocols for the preparation of bioactive molecules derived from this compound, targeting researchers, scientists, and drug development professionals. We will delve into key reaction pathways, explaining the rationale behind experimental choices and providing validated, step-by-step procedures to empower your research endeavors.

Core Synthetic Strategies and Applications

The aldehyde functionality of this compound is the primary site for synthetic elaboration. Several key reaction types can be employed to construct a library of diverse and potentially bioactive compounds. These strategies include the formation of Schiff bases and their subsequent reduction, Knoevenagel condensation to introduce carbon-carbon double bonds, and Wittig reactions for the synthesis of olefin derivatives. Each of these approaches opens doors to different classes of molecules with potential applications in oncology, infectious diseases, and beyond.

Workflow for Bioactive Molecule Discovery

The journey from a starting material to a potential drug candidate follows a structured path. The following diagram illustrates a generalized workflow that can be applied to the derivatization of this compound.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Evaluation cluster_2 Preclinical Development A This compound B Reaction Selection (e.g., Schiff Base Formation, Knoevenagel, Wittig) A->B Starting Material C Library of Derivatives B->C Chemical Transformation D Biological Screening (e.g., Anticancer, Antimicrobial) C->D Compound Library E Hit Identification D->E Activity Confirmed F Lead Optimization E->F Structure-Activity Relationship (SAR) Studies G In vivo Efficacy Studies F->G H ADME/Tox Profiling G->H I Candidate Selection H->I

Caption: A generalized workflow for the discovery of bioactive compounds.

I. Synthesis of Bioactive Hydrazones via Schiff Base Formation

The condensation of an aldehyde with a hydrazine derivative to form a hydrazone is a robust and widely used reaction in medicinal chemistry. Hydrazones are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3][4]

Rationale and Mechanistic Insight

The reaction proceeds via a nucleophilic addition of the hydrazine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Application Note: Synthesis of Novel Antimicrobial Hydrazones

This protocol describes the synthesis of a series of hydrazone derivatives from this compound and various substituted hydrazides. The resulting compounds can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi.

Detailed Protocol: General Procedure for Hydrazone Synthesis

Materials:

  • This compound

  • Substituted hydrazide (e.g., isonicotinic hydrazide, benzenesulfonohydrazide)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol.

  • Addition of Hydrazide: To the stirred solution, add the substituted hydrazide (1.05 eq).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol and water).

  • Characterization: Dry the purified product under vacuum and characterize it by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Data Presentation: Expected Yields and Characterization
DerivativeSubstituent on HydrazideTypical Yield (%)
1a Isonicotinoyl85-95
1b Benzoyl80-90
1c 4-Chlorobenzoyl82-92

II. Knoevenagel Condensation for the Synthesis of Bioactive Olefins

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound.[5] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are precursors to a wide range of biologically active molecules, including potential anticancer agents.[6]

Rationale and Mechanistic Insight

The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product. The choice of base and solvent can significantly influence the reaction rate and yield.

Application Note: Synthesis of Indole-based Chalcone Analogs as Potential Anticancer Agents

This protocol details the synthesis of chalcone-like molecules by the Knoevenagel condensation of this compound with various active methylene compounds. The resulting α,β-unsaturated ketones can be evaluated for their cytotoxic activity against a panel of human cancer cell lines.

Detailed Protocol: General Procedure for Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1,3-indandione)

  • Piperidine (catalytic amount)

  • Ethanol or Toluene

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene)

  • Stirring plate and magnetic stir bar

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

  • Reaction:

    • In Ethanol: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC.

    • In Toluene: Equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction and heat the mixture to reflux.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Visualization of the Knoevenagel Condensation Workflow

G A This compound + Active Methylene Compound B Add Piperidine (catalyst) in Ethanol or Toluene A->B 1. Mix Reactants C Reaction at RT or Reflux B->C 2. Initiate Reaction D Cool and Isolate Product C->D 3. Work-up E Purify (Recrystallization or Chromatography) D->E 4. Purification F Characterize (NMR, MS, IR) E->F 5. Analysis

Caption: Workflow for Knoevenagel Condensation.

III. Synthesis of Bioactive Amines via Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. This two-step process involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, followed by the reduction of the intermediate to the corresponding amine.

Rationale and Mechanistic Insight

The first step, imine formation, is a reversible reaction. To drive the reaction towards the product, the water formed is often removed. The subsequent reduction of the imine is typically achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. The choice of reducing agent is crucial to avoid the reduction of the starting aldehyde.

Application Note: Synthesis of Novel Indole-based Amines as Potential Kinase Inhibitors

This protocol outlines a general procedure for the synthesis of a library of secondary amines from this compound and various primary amines. The resulting compounds can be screened for their inhibitory activity against a panel of protein kinases, which are important targets in cancer therapy.

Detailed Protocol: General Procedure for Reductive Amination

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Methanol or Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Round-bottom flask

  • Stirring plate and magnetic stir bar

  • Ice bath

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in methanol or DCM. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq, or STAB, 1.5 eq) portion-wise to control the reaction rate and temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the imine intermediate is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final amine product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The synthetic strategies and detailed protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this privileged scaffold. By employing these methods, scientists can generate diverse libraries of novel compounds for screening in various therapeutic areas, ultimately contributing to the discovery and development of new medicines.

References

  • MySkinRecipes. This compound. [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH. [Link]

  • Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). SPC (Sami Publishing Company). [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. [Link]

  • Synthesis and antibacterial activity of some new hydrazones. ResearchGate. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC - NIH. [Link]

  • Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing. [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Semantic Scholar. [Link]

  • 1-Methylindole-3-carboxaldehyde oxime derivatives. PubMed. [Link]

  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC - NIH. [Link]

  • Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. ResearchGate. [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Application Note: Strategic Derivatization of 1-Methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

The 7-substituted indole scaffold represents a privileged but underutilized chemical space in drug discovery.[1] Unlike the heavily explored C3 and C5 positions, the C7 position offers a unique vector for probing deep hydrophobic pockets in G-protein-coupled receptors (GPCRs) and kinases.[1]

1-methyl-1H-indole-7-carbaldehyde (CAS: 1074-88-0) serves as a critical linchpin intermediate.[1] The presence of the N-methyl group eliminates the acidity of the indole N-H, simplifying base-mediated transformations, but introduces significant steric bulk proximal to the reactive aldehyde. This Application Note provides validated protocols for overcoming these steric and electronic challenges to generate high-value amine, olefin, and heterocyclic derivatives.

Chemical Profile & Reactivity Analysis

Structural Constraints

The reactivity of the C7-aldehyde is governed by two opposing forces:

  • Electronic Deactivation: The electron-rich indole ring donates density into the carbonyl, making it less electrophilic than a standard benzaldehyde.[1]

  • Steric Compression: The N-methyl group (position 1) exerts peri-strain on the C7-substituent.[1] Nucleophilic attack at the carbonyl carbon is sterically impeded, often requiring activation or elevated temperatures compared to C3-analogs.[1]

Reactivity Landscape

The following diagram illustrates the three primary divergence pathways covered in this guide.

ReactivityLandscape Start 1-Methyl-1H-indole- 7-carbaldehyde Path1 Reductive Amination (C-N Bond) Start->Path1 + Amine + Reductant Path2 Wittig/Henry (C-C Bond) Start->Path2 + Ylide/Nitroalkane Path3 Condensation (Heterocycles) Start->Path3 + Diamine Prod1 7-Aminomethyl Indoles (Kinase Linkers) Path1->Prod1 Prod2 7-Vinyl/Ethyl Indoles (Tryptamine Analogs) Path2->Prod2 Prod3 Benzimidazoles/ Imidazopyridines Path3->Prod3

Figure 1: Divergent synthesis pathways from the C7-aldehyde core.[1]

Protocol Module A: Reductive Amination

Objective: Synthesis of secondary and tertiary amines. Challenge: Imine formation is slow due to the N-methyl steric clash.[1] Standard protocols often stall.[1] Solution: Use of Titanium(IV) isopropoxide as a Lewis acid and water scavenger is mandatory for hindered amines.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 equiv) or NaBH₄[1]

  • Solvent: Anhydrous THF or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow
  • Imine Pre-formation (Critical Step):

    • In a flame-dried flask under Argon, dissolve the aldehyde (100 mg, 0.69 mmol) in anhydrous THF (3 mL).

    • Add the amine (0.76 mmol, 1.1 equiv).[1]

    • Add Ti(OiPr)₄ (0.3 mL, 1.0 mmol, 1.5 equiv) dropwise.[1] Note: The solution typically turns yellow/orange.

    • Stir at room temperature for 6–12 hours. Monitor by TLC (the imine is often more polar than the aldehyde on silica).[1]

    • Validation point: If starting material persists, heat to 50°C for 2 hours.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Dilute with absolute ethanol (2 mL) (required if using NaBH₄) or keep in THF if using STAB.[1]

    • Add the reductant (STAB or NaBH₄) in portions.[1]

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup (Titanium Quench):

    • Quench the reaction by adding 1N NaOH (2 mL).[1] Caution: A thick white precipitate (TiO₂) will form.[1]

    • Dilute with EtOAc (10 mL) and stir vigorously for 15 minutes.

    • Filter through a pad of Celite to remove the titanium salts.[1] Wash the pad with EtOAc.[1]

  • Purification:

    • The crude amine is often streaky on silica.[1] Use DCM:MeOH:NH₄OH (95:4:1) as the eluent.[1]

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion to Imine Steric hindrance at C7Increase Ti(OiPr)₄ to 2.0 equiv; Heat to 60°C.
Indole Polymerization Acidic conditions too harshAvoid acetic acid/NaCNBH₃ protocols; stick to STAB or Ti-mediated methods.[1]
Product trapped in salts Incomplete Ti-quenchUse Rochelle's salt (Sat. Pot. Sod. Tartrate) solution instead of NaOH and stir for 2 hours.

Protocol Module B: The Henry Reaction (Nitroaldol)

Objective: Synthesis of 7-(2-nitrovinyl)indoles, precursors to C7-tryptamine analogs.[1] Significance: This route provides access to rigidified serotonin analogs.[1]

Materials
  • Substrate: this compound

  • Reagent: Nitromethane (solvent & reagent)[1]

  • Catalyst: Ammonium Acetate (NH₄OAc)[1]

Protocol
  • Reaction Setup:

    • Dissolve the aldehyde (200 mg) in Nitromethane (2.0 mL).

    • Add Ammonium Acetate (0.5 equiv).[1]

  • Execution:

    • Heat the mixture to 90°C (reflux) for 4–6 hours. The reaction typically turns dark red/brown.[1]

    • Monitor: TLC (20% EtOAc/Hexane).[1] The product is usually a bright yellow/orange solid (conjugated nitroalkene).[1]

  • Workup:

    • Cool to RT. Remove excess nitromethane under reduced pressure (rotavap).[1]

    • Redissolve residue in DCM, wash with water and brine.

  • Reduction (Optional - to Tryptamine):

    • The resulting nitroalkene can be reduced to the tryptamine analog using LiAlH₄ in THF (reflux, 4h).

Protocol Module C: Wittig Homologation

Objective: Extension of the carbon chain (e.g., to acrylates).

Logic Flow for Olefination

WittigLogic Start Select Olefination Target Decision Desired Product? Start->Decision Opt1 Simple Vinyl Group (-CH=CH2) Decision->Opt1 Opt2 Acrylate/Ester (-CH=CH-CO2Et) Decision->Opt2 Cond1 Reagent: MePPh3Br Base: n-BuLi or KOtBu Solvent: THF, 0°C Opt1->Cond1 Cond2 Reagent: (EtO)2P(O)CH2CO2Et (HWE Reaction) Base: NaH, THF, 0°C Opt2->Cond2

Figure 2: Selection guide for olefination reagents.

Protocol (Methyl Acrylate Synthesis via HWE)
  • Ylide Generation:

    • Suspend NaH (60% in oil, 1.2 equiv) in dry THF at 0°C.

    • Add triethyl phosphonoacetate (1.2 equiv) dropwise.[1] Stir 20 min until clear (evolution of H₂ ceases).

  • Addition:

    • Add solution of this compound (1.0 equiv) in THF dropwise.

  • Reaction:

    • Allow to warm to RT.[1] Stir 2 hours.

    • Note: The E-isomer is predominantly formed.[1]

  • Workup:

    • Quench with Sat. NH₄Cl.[1] Extract with EtOAc.[1]

Analytical Validation & QC

When characterizing derivatives of this compound, specific NMR signatures confirm functionalization at the C7 position.[1]

1H NMR Diagnostic Signals (CDCl₃, 400 MHz):

  • Aldehyde (Starting Material): Singlet at ~10.2 ppm.[1]

  • N-Methyl: Singlet at ~4.1 ppm.[1] Note: This signal may shift upfield (~3.8 ppm) in amine derivatives due to changes in the ring current anisotropy.[1]

  • C7-CH2-N (Reductive Amination Product): Singlet (or doublet if coupled to NH) typically appearing at 3.9 – 4.3 ppm.[1] Crucial Check: Ensure this integrates to 2H.

  • Vinyl Protons (Wittig Product): Distinct doublets with large coupling constants (J ~16 Hz for E-isomer) in the 6.0 – 7.5 ppm region.[1]

References

  • General Reductive Amination Protocols. Organic Chemistry Portal. Available at: [Link][1]

  • Synthesis of 7-Substituted Indoles. Journal of Organic Chemistry. (General reactivity context for C7-functionalization). Available at: [Link][1]

  • Wittig Reaction Mechanism & Protocols. Master Organic Chemistry. Available at: [Link][1]

  • Preparation of Indole Derivatives via Henry Reaction. National Institutes of Health (PMC).[1] Available at: [Link]

Disclaimer: These protocols are designed for research purposes by trained personnel. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Application Note: Leveraging 1-methyl-1H-indole-7-carbaldehyde Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-methyl-1H-indole-7-carbaldehyde in palladium-catalyzed cross-coupling reactions.

Abstract The indole core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous natural products and pharmaceuticals.[1][2] The strategic functionalization of this nucleus is paramount for modern drug discovery. This guide focuses on the utility of halo-substituted this compound derivatives as versatile building blocks in palladium-catalyzed cross-coupling reactions. The N-methylation of the indole prevents competitive N-H reactivity, while the C7-carbaldehyde provides a crucial synthetic handle for post-coupling transformations, such as reductive amination or oxidation. By employing powerful C-C bond-forming reactions like the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings, researchers can rapidly generate libraries of complex, drug-like molecules from a common indole precursor.[3][4] This document provides detailed protocols, mechanistic insights, and practical guidance for leveraging these reactions, aimed at professionals in pharmaceutical and chemical research.

The Strategic Value of the Substrate

The choice of starting material is critical in synthesis design. A halo-substituted this compound (e.g., at the C3 or C5 position) offers three key advantages:

  • Protected Indole Nitrogen: The N-methyl group precludes side reactions such as N-arylation or N-alkylation that can plague couplings with NH-indoles, simplifying the reaction profile and improving yields.[5]

  • Orthogonal Synthetic Handle: The C7-aldehyde is generally stable under common cross-coupling conditions and serves as a versatile point for subsequent diversification to introduce pharmacologically relevant functional groups.[6]

  • Site for Diversity: The halide (typically Br or I) at another position on the indole ring (e.g., C3, C4, C5) acts as the reactive site for palladium-catalyzed functionalization, allowing for the introduction of a wide array of aryl, vinyl, and alkynyl moieties.

For the protocols below, we will use 3-Bromo-1-methyl-1H-indole-7-carbaldehyde as a representative substrate, which can be synthesized via established multi-step routes.

The Palladium Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] Most of these transformations proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[7][8]

The cycle typically involves three fundamental steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with an organohalide (Ar-X), inserting into the carbon-halide bond to form a high-valent Pd(II) species. This is often the rate-determining step.[8]

  • Transmetalation (for Suzuki/Sonogashira): The halide on the Pd(II) complex is exchanged for the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling).

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)(X)L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArR Ar-Pd(II)(R)L₂ Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product ArX Ar-X (Substrate) ArX->OxAdd R_M R-M (Coupling Partner) R_M->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

PART A: Application Protocols

Protocol 1: Suzuki-Miyaura Coupling for C3-Arylation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. Its high functional group tolerance and the stability of boronic acids make it exceptionally valuable in pharmaceutical synthesis.[4]

Objective: To synthesize 3-aryl-1-methyl-1H-indole-7-carbaldehyde derivatives.

Materials:

  • 3-Bromo-1-methyl-1H-indole-7-carbaldehyde

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base: Anhydrous K₂CO₃ or Cs₂CO₃

  • Solvents: 1,4-Dioxane and Degassed Water

  • Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-Bromo-1-methyl-1H-indole-7-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%). For air-sensitive catalysts like Pd(PPh₃)₄, this should be done under a positive pressure of inert gas.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe.[7] The addition of water is crucial for dissolving the inorganic base and activating the boronic acid species.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-100 °C. The reaction progress should be monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Causality and Expert Insights:

  • Catalyst Choice: Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging or sterically hindered substrates, a catalyst with a bulkier, more electron-rich ligand like dppf (in PdCl₂(dppf)) can promote the oxidative addition step and prevent catalyst decomposition.

  • Base Selection: A moderately strong inorganic base like K₂CO₃ is often sufficient.[3] For less reactive substrates, a stronger base like Cs₂CO₃ is used to facilitate the formation of the active boronate species, which is critical for the transmetalation step.[8]

  • Solvent System: A mixture of an organic solvent (like dioxane or THF) and water is standard. The organic solvent solubilizes the organic reagents, while water is essential for the base's activity.[7]

Data Summary Table: Suzuki-Miyaura Coupling

Arylboronic Acid Partner Catalyst (mol%) Base (equiv) Temp (°C) Typical Yield
Phenylboronic acid Pd(PPh₃)₄ (3%) K₂CO₃ (2.0) 90 85-95%
4-Methoxyphenylboronic acid Pd(PPh₃)₄ (3%) K₂CO₃ (2.0) 90 90-98%
4-Trifluoromethylphenylboronic acid PdCl₂(dppf) (2%) K₂CO₃ (2.0) 100 75-85%

| 2-Methylphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ (2.5) | 100 | 60-75% |

Protocol 2: Heck-Mizoroki Reaction for C3-Alkenylation

The Heck reaction couples aryl halides with alkenes, providing a direct route to substituted olefins, which are valuable intermediates in synthesis.[9][10]

Objective: To synthesize 3-alkenyl-1-methyl-1H-indole-7-carbaldehyde derivatives.

Materials:

  • 3-Bromo-1-methyl-1H-indole-7-carbaldehyde

  • Alkene (e.g., methyl acrylate, styrene)

  • Palladium Catalyst: Pd(OAc)₂

  • Ligand: PPh₃ or P(o-tolyl)₃

  • Base: Triethylamine (Et₃N) or K₂CO₃

  • Solvent: Anhydrous DMF or NMP

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine 3-Bromo-1-methyl-1H-indole-7-carbaldehyde (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Reagent Addition: Add the solvent (e.g., DMF), the alkene (1.5 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Reaction Execution: Heat the mixture to 100-140 °C with stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Intramolecular Heck reactions to form indoles often require high temperatures.[11]

  • Workup: Cool the reaction mixture, pour it into water, and extract with ethyl acetate or CH₂Cl₂.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product via flash column chromatography.

Causality and Expert Insights:

  • Catalyst System: The Pd(OAc)₂/phosphine system is a classic choice. The phosphine ligand stabilizes the Pd(0) species formed in situ. For electron-rich olefins, a more electron-rich ligand like P(o-tolyl)₃ can improve reaction rates.

  • Base Selection: An organic base like triethylamine is commonly used to neutralize the HBr generated during the catalytic cycle. For some substrates, an inorganic base like K₂CO₃ may be preferred to minimize side reactions.[3]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or NMP are typically required to achieve the temperatures needed for the Heck reaction to proceed efficiently.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Weigh Reagents (Substrate, Base, Catalyst) B 2. Assemble Glassware (Flame-dried Schlenk) A->B C 3. Add Reagents to Flask B->C D 4. Purge with Inert Gas C->D E 5. Add Degassed Solvents D->E F 6. Heat and Stir (Monitor by TLC/LC-MS) E->F G 7. Quench Reaction (Add Water) F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, MS, HRMS) J->K

Caption: A standard experimental workflow for cross-coupling reactions.

Protocol 3: Sonogashira Coupling for C3-Alkynylation

The Sonogashira coupling provides a powerful method for linking terminal alkynes to aryl halides, creating conjugated enyne systems prevalent in materials science and as precursors for complex heterocycles.[12][13]

Objective: To synthesize 3-alkynyl-1-methyl-1H-indole-7-carbaldehyde derivatives.

Materials:

  • 3-Bromo-1-methyl-1H-indole-7-carbaldehyde

  • Terminal Alkyne (e.g., phenylacetylene)

  • Palladium Catalyst: PdCl₂(PPh₃)₂

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Optional Co-solvent: THF or DMF

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add 3-Bromo-1-methyl-1H-indole-7-carbaldehyde (1.0 equiv), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition: Add the solvent (e.g., degassed THF) followed by the amine base (e.g., degassed Et₃N, which can also serve as the solvent). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature to 60 °C. The reaction is often rapid (1-8 hours). Monitor by TLC for the disappearance of the starting material.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and wash with water or dilute ammonium hydroxide to remove amine salts. Dry the organic layer, concentrate, and purify by flash column chromatography.

Causality and Expert Insights:

  • Dual Catalysis: The classic Sonogashira reaction relies on two catalytic cycles. The palladium cycle is similar to that described above. Concurrently, the copper(I) iodide reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate, which then participates in the transmetalation step with the Pd(II) complex.

  • Copper-Free Conditions: Undesirable alkyne homocoupling (Glaser coupling) is a common side reaction promoted by the copper catalyst and oxygen.[14] To avoid this, copper-free Sonogashira protocols have been developed. These typically require a stronger base (e.g., TBAF) and are run under strictly anaerobic conditions.[15]

  • Base/Solvent: An amine base is essential for both deprotonating the alkyne and neutralizing the HX byproduct. Using it as the solvent ensures a high concentration, but a co-solvent like THF or DMF can improve the solubility of the aryl halide.

References

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. Available at: [Link]

  • Billen, B., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]

  • Magano, J. (2022). On the Importance of the Catalyst Quantity Descriptors, mol % and ppm, in Reporting Chemical Reactions in Palladium-Catalyzed Cross-Couplings. Organic Process Research & Development, 26(7), 1991–2000. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura cross-coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Catalysis Communications, 38, 21–25. Available at: [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. Available at: [Link]

  • Al-Shamari, A. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2248. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084–5121. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chiba University. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. Available at: [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. ResearchGate. Available at: [Link]

  • Guild, J. B., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst. Organic Letters, 20(21), 6952–6956. Available at: [Link]

  • Sharma, A., et al. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. Available at: [Link]

  • Liu, Y., et al. (2015). Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds. The Journal of Organic Chemistry, 80(23), 11957–11967. Available at: [Link]

  • Al-Shamari, A. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI. Available at: [Link]

  • Beilstein Journals. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262–285. Available at: [Link]

  • The Organic Chemistry Tutor. (2022, June 22). The Heck Reaction: Reaction mechanism and tutorial [Video]. YouTube. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 17, 1550–1558. Available at: [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2666. Available at: [Link]

  • Solé, D., et al. (2011). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry, 76(11), 4415–4427. Available at: [Link]

  • Riu, F., et al. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1735. Available at: [Link]

  • PubMed. (2023). Recent Advances on Direct Functionalization of Indoles in Aqueous Media. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

Sources

Application Note: Condensation Protocols for 1-Methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the condensation chemistry of 1-methyl-1H-indole-7-carbaldehyde , a specialized scaffold with unique steric and electronic properties compared to its more common C3-isomer.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]

This compound is a valuable intermediate for synthesizing fused heterocyclic systems (e.g., pyrroloquinolines) and functionalized indole derivatives targeting kinases or GPCRs.[1] Unlike the electron-rich indole-3-carbaldehyde, the 7-carbaldehyde isomer resides on the benzenoid ring, making it electronically distinct and sterically congested.

Critical Reactivity Analysis
  • Electronic Environment: The C7-aldehyde behaves more like a substituted benzaldehyde than a vinylogous amide (which characterizes C3-aldehydes).[1] Consequently, it is generally more electrophilic towards nucleophiles than its C3 counterpart.[1]

  • The "Peri-Effect" (Steric Hindrance): The defining feature of this molecule is the proximity of the N-methyl group to the C7-carbonyl. This creates a "peri-like" steric clash (similar to 1,8-substituted naphthalenes), which can twist the aldehyde out of planarity with the aromatic system.

    • Impact: Condensation reactions (Knoevenagel, Wittig) often require higher activation energy (heat/catalysis) or smaller nucleophiles to overcome this barrier.[1]

Core Reaction Workflows

The following protocols address the steric challenges of the 1-methyl-7-formyl system.

Protocol A: Knoevenagel Condensation (C=C Bond Formation)

Application: Synthesis of 7-vinylindoles, intermediates for polymer chemistry and fluorescence probes.

Mechanism: The aldehyde reacts with an active methylene compound (e.g., malononitrile) in the presence of a weak base. The N-methyl group hinders the initial nucleophilic attack, necessitating a solvent system that supports higher temperatures or stronger basicity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Malononitrile (1.2 equiv)[1]

  • Catalyst: Piperidine (0.1 equiv) or

    
    -Alanine (for acid-base catalysis)
    
  • Solvent: Ethanol (standard) or Toluene (for azeotropic water removal)[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol (approx. 159 mg) of this compound in 5 mL of anhydrous ethanol.

  • Addition: Add 1.2 mmol (79 mg) of malononitrile. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add 2-3 drops of piperidine.

    • Expert Note: If the reaction is sluggish due to the C7 steric hindrance, add 5 mol% acetic acid to buffer the system (Knoevenagel-Doebner modification).

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1] The product often precipitates as a solid upon cooling.[1]

  • Workup: Cool to 0 °C. Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.[1]

Protocol B: Reductive Amination (C-N Bond Formation)

Application: Synthesis of 7-(aminomethyl)indoles, a common motif in CNS-active drugs.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary amine (e.g., Benzylamine, 1.1 equiv)

  • Reductant: Sodium Borohydride (

    
    , 1.5 equiv)
    
  • Solvent: Methanol (MeOH) or Dichloroethane (DCE)[1]

Step-by-Step Protocol:

  • Imine Formation: Dissolve the aldehyde (1.0 mmol) and amine (1.1 mmol) in 5 mL MeOH. Add activated 3Å molecular sieves to absorb water (crucial for sterically hindered imines).[1]

  • Equilibrium: Stir at room temperature for 4–6 hours.

    • Checkpoint: Confirm imine formation by TLC (disappearance of aldehyde spot).[1] The steric bulk of the N-methyl group may slow down imine formation compared to C3-aldehydes.[1]

  • Reduction: Cool the solution to 0 °C. Add

    
     (1.5 mmol) portion-wise over 10 minutes.
    
  • Quench: Stir for 1 hour, then quench with 1M HCl (carefully) or saturated

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    

Visualization & Logic

Pathway Diagram: Reaction Divergence

The following diagram illustrates the divergent synthetic pathways controlled by the choice of nucleophile.

IndoleReactivity Start This compound Condensation Condensation Pathway Start->Condensation Electrophilic Activation Knoevenagel Knoevenagel (Active Methylene) Condensation->Knoevenagel Schiff Schiff Base (Primary Amine) Condensation->Schiff Wittig Wittig (Phosphonium Ylide) Condensation->Wittig Vinyl 7-Vinylindole Derivatives Knoevenagel->Vinyl - H2O Amine 7-(Aminomethyl) indoles Schiff->Amine + NaBH4 Styryl 7-Styrylindoles Wittig->Styryl - Ph3PO

Caption: Divergent synthesis pathways from the 7-formyl core. Blue indicates the starting material; Green indicates final functionalized scaffolds.

Mechanism Diagram: Steric Challenge in Knoevenagel

This diagram highlights the specific steric interaction between the N-Methyl group and the incoming nucleophile.

StericMechanism Substrate 1-Methyl-indole-7-CHO (Planar/Twisted Equilibrium) Transition Transition State (Tetrahedral Intermediate) Substrate->Transition Attack Nucleophile Malononitrile Anion Nucleophile->Transition StericClash STERIC CLASH: N-Me vs. Nucleophile Transition->StericClash Hindrance Product 7-(2,2-dicyanovinyl) -1-methylindole Transition->Product - H2O (Irreversible)

Caption: Mechanistic bottleneck caused by the N-Methyl group (Peri-effect) during nucleophilic attack.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Steric hindrance prevents attack.[1]Switch to Microwave Irradiation (100 °C, 10 min) to overcome the activation barrier.
No Reaction Aldehyde deactivation or wet solvent.[1]Use TiCl4/Pyridine (Lehnert's reagent) as a Lewis acid promoter to activate the carbonyl.[1]
Impurity Profile Cannizzaro reaction (self-redox).[1]Avoid strong hydroxide bases (NaOH/KOH).[1] Stick to amine bases (Piperidine, Et3N).[1]
Incomplete Imine Equilibrium favors aldehyde.[1]Use Dean-Stark trap or molecular sieves to aggressively remove water.[1]

References

  • Beilstein Journals. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol.

  • MDPI. (2025).[1] Facile Synthesis of N-vinylindoles via Knoevenagel Condensation. [1]

  • Semantic Scholar. (2017).[1] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (Review providing comparative context for indole aldehyde reactivity). [1]

  • Organic Chemistry Portal. Wittig Reaction Protocols.

  • BenchChem. Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde (Adapted for 7-isomer).

Sources

Application Notes and Protocols for the Reductive Amination of 1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The synthesis of substituted amines is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of methods available for carbon-nitrogen bond formation, reductive amination stands out for its efficiency, reliability, and broad functional group tolerance.[1] This one-pot reaction, which transforms a carbonyl compound and an amine into a more complex amine, is a favored strategy for introducing diversity into molecular scaffolds. 1-methyl-1H-indole-7-carbaldehyde is a key heterocyclic building block, and its derivatization via reductive amination opens avenues to a wide array of novel chemical entities with potential therapeutic applications.

This guide provides a comprehensive overview and a detailed, field-proven protocol for the reductive amination of this compound. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents, and provide a step-by-step procedure for synthesis, purification, and characterization of the resulting N-substituted (1-methyl-1H-indol-7-yl)methanamine derivatives.

Theoretical Framework: The Mechanism and Reagent Selection

Reductive amination proceeds through a two-step sequence within a single reaction vessel: the formation of an iminium ion followed by its in-situ reduction.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of this compound. This is followed by dehydration to form a Schiff base (imine), which is subsequently protonated to yield a reactive iminium ion intermediate.

  • Hydride Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, furnishing the final secondary or tertiary amine product.

The success of this one-pot procedure hinges on the choice of a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the intermediate iminium ion.[2] For this purpose, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[2][3] The electron-withdrawing acetate groups and steric bulk of STAB moderate the reactivity of the borohydride, making it highly selective for the iminium ion over the aldehyde.[4] This selectivity obviates the need for pre-formation of the imine, streamlining the synthetic process.[2]

Visualizing the Reaction Pathway

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde This compound Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine R¹R²NH Amine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O Final_Amine N-substituted (1-methyl-1H-indol-7-yl)methanamine Iminium_Ion->Final_Amine + [H⁻] (from STAB)

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-Benzyl-(1-methyl-1H-indol-7-yl)methanamine

This protocol details the synthesis of a representative secondary amine. The principles can be readily adapted for other primary and secondary amines.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)MmolEquivalents
This compound159.191591.01.0
Benzylamine107.151181.11.1
Sodium Triacetoxyborohydride (STAB)211.943181.51.5
1,2-Dichloroethane (DCE)-10 mL--
Saturated aq. NaHCO₃-~20 mL--
Dichloromethane (DCM)-~30 mL--
Anhydrous MgSO₄ or Na₂SO₄----
Diethyl ether-As needed--
2M HCl in diethyl ether-As needed--
Step-by-Step Procedure

Workflow A 1. Dissolve aldehyde and amine in DCE B 2. Stir for 20-30 min at RT A->B C 3. Add STAB portion-wise B->C D 4. Stir for 3-12 h at RT, monitor by TLC/LC-MS C->D E 5. Quench with sat. aq. NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry, filter, and concentrate F->G H 8. Purify via column chromatography G->H I 9. (Optional) Form HCl salt H->I

Sources

Application Notes and Protocols for the Wittig Reaction with 1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Vinylindoles in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a vinyl group onto this heterocyclic system, particularly at the C7-position, unlocks access to a valuable class of intermediates—vinylindoles. These synthons are pivotal in the construction of complex molecular architectures, including carbazole alkaloids and other polycyclic indole derivatives, which have demonstrated significant potential as anticancer, antiviral, and anti-inflammatory agents.[1][2]

The Wittig reaction stands as a powerful and reliable method for the stereoselective synthesis of alkenes from carbonyl compounds.[3] Its application to heteroaromatic aldehydes, such as 1-methyl-1H-indole-7-carbaldehyde, provides a direct and efficient route to the corresponding vinyl derivatives. This document serves as a comprehensive guide for researchers, offering a deep dive into the mechanistic nuances, a detailed experimental protocol, and field-proven insights for the successful execution of the Wittig reaction to synthesize 1-methyl-7-vinyl-1H-indole.

Mechanistic Insights: A Step-by-Step Look at the Wittig Olefination

The Wittig reaction proceeds through a fascinating series of intermediates, ultimately driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The overall transformation can be visualized as follows:

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ylide Phosphorus Ylide (Wittig Reagent) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene 1-methyl-7-vinyl-1H-indole Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: The Wittig Reaction Mechanism.

  • Ylide Formation: The process begins with the deprotonation of a phosphonium salt, typically methyltriphenylphosphonium bromide, using a strong base to generate the phosphorus ylide (in this case, methylenetriphenylphosphorane). This ylide is a resonance-stabilized species with significant nucleophilic character at the carbon atom.

  • Nucleophilic Attack and Betaine Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of this compound. This initial addition leads to the formation of a zwitterionic intermediate known as a betaine.

  • Oxaphosphetane Intermediate: The betaine rapidly undergoes an intramolecular cyclization, where the negatively charged oxygen atom attacks the positively charged phosphorus atom to form a four-membered ring intermediate called an oxaphosphetane.

  • Cycloreversion to Products: The oxaphosphetane is unstable and spontaneously collapses in a concerted [2+2] cycloreversion reaction. This step is irreversible and is the driving force of the reaction, leading to the formation of the desired alkene (1-methyl-7-vinyl-1H-indole) and the thermodynamically very stable triphenylphosphine oxide.

Experimental Protocol: Synthesis of 1-methyl-7-vinyl-1H-indole

This protocol is designed for the synthesis of 1-methyl-7-vinyl-1H-indole from this compound using a non-stabilized Wittig reagent.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Methyltriphenylphosphonium bromide357.231.51.5
Sodium hydride (60% dispersion in oil)24.001.51.5
This compound159.191.01.0
Anhydrous Tetrahydrofuran (THF)-~15 mL-

Equipment:

  • Three-necked round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Argon or Nitrogen gas inlet

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

Experimental_Workflow start Start ylide_prep Prepare Ylide: - Suspend phosphonium salt in THF - Add NaH at 0°C - Stir for 1 hour start->ylide_prep reaction Wittig Reaction: - Add aldehyde solution dropwise at 0°C - Warm to RT and stir for 4-6 hours ylide_prep->reaction quench Quench Reaction: - Cool to 0°C - Add saturated NH4Cl solution reaction->quench extraction Extraction: - Extract with ethyl acetate (3x) - Wash with brine quench->extraction drying Drying and Concentration: - Dry over Na2SO4 - Concentrate in vacuo extraction->drying purification Purification: - Column chromatography (Silica gel, Hexane/Ethyl Acetate) drying->purification characterization Characterization: - 1H NMR, 13C NMR, MS purification->characterization

Caption: Experimental Workflow for the Synthesis of 1-methyl-7-vinyl-1H-indole.

  • Ylide Preparation:

    • To a flame-dried 50 mL three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.5 mmol, 536 mg).

    • Add anhydrous THF (10 mL) via syringe.

    • Cool the resulting suspension to 0°C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in oil, 1.5 mmol, 60 mg) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0°C for 1 hour. A characteristic yellow-orange color of the ylide should develop.

  • Wittig Reaction:

    • In a separate dry vial, dissolve this compound (1.0 mmol, 159 mg) in anhydrous THF (5 mL).

    • Add the aldehyde solution dropwise to the ylide suspension at 0°C over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture back to 0°C.

    • Carefully quench the reaction by the slow dropwise addition of saturated aqueous ammonium chloride solution (~10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will be a mixture of the desired 1-methyl-7-vinyl-1H-indole and triphenylphosphine oxide.

    • Purify the crude material by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) is typically effective. The less polar product will elute before the more polar triphenylphosphine oxide.

Characterization of 1-methyl-7-vinyl-1H-indole

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • Vinyl Protons: The vinyl protons are expected to appear as a characteristic AMX spin system.

      • δ ~ 7.0-7.2 ppm (dd, 1H, -CH=CH₂)

      • δ ~ 5.7-5.9 ppm (dd, 1H, cis to indole)

      • δ ~ 5.2-5.4 ppm (dd, 1H, trans to indole)

    • Indole Protons:

      • δ ~ 7.5-7.7 ppm (d, 1H, H4)

      • δ ~ 7.0-7.2 ppm (m, 2H, H5, H6)

      • δ ~ 6.5-6.7 ppm (d, 1H, H2)

      • δ ~ 7.2-7.4 ppm (d, 1H, H3)

    • N-Methyl Protons:

      • δ ~ 3.8-4.0 ppm (s, 3H, N-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Vinyl Carbons:

      • δ ~ 135-137 ppm (-CH=CH₂)

      • δ ~ 115-117 ppm (=CH₂)

    • Indole Carbons:

      • δ ~ 137-139 ppm (C7a)

      • δ ~ 128-130 ppm (C3a)

      • δ ~ 125-127 ppm (C7)

      • δ ~ 120-122 ppm (C4)

      • δ ~ 120-122 ppm (C5)

      • δ ~ 118-120 ppm (C6)

      • δ ~ 101-103 ppm (C3)

      • δ ~ 128-130 ppm (C2)

    • N-Methyl Carbon:

      • δ ~ 33-35 ppm (N-CH₃)

  • Mass Spectrometry (EI):

    • Expected [M]⁺: m/z = 157.0891

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Incomplete Ylide Formation: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The quality of the sodium hydride is also critical.

    • Aldehyde Instability: Indole aldehydes can be sensitive to strongly basic conditions. Adding the aldehyde solution slowly at 0°C helps to mitigate potential side reactions.

    • Steric Hindrance: While less of a concern with methylenetriphenylphosphorane, more substituted ylides may exhibit lower reactivity with the somewhat sterically encumbered C7-aldehyde.

  • Difficulty in Removing Triphenylphosphine Oxide:

    • Triphenylphosphine oxide is notoriously difficult to remove completely. If column chromatography is not sufficient, trituration of the crude product with a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate can help to precipitate the phosphine oxide, which can then be removed by filtration.

  • Side Reactions:

    • The indole nucleus is electron-rich and can be susceptible to reaction with strong bases. N-methylation of the starting material helps to protect the indole nitrogen. However, deprotonation at other positions on the indole ring is a possibility, though generally less favorable under these conditions.

Conclusion

The Wittig reaction provides a robust and reliable method for the synthesis of 1-methyl-7-vinyl-1H-indole, a valuable building block for the development of novel therapeutics. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can efficiently access this important class of compounds. The insights provided in this guide are intended to facilitate the successful implementation of this reaction in a research and development setting, paving the way for the discovery of new and innovative indole-based drug candidates.

References

  • Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2025). PubMed Central. [Link]

  • Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. [Link]

  • A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. (2014). PubMed Central. [Link]

  • Wittig–Madelung Indole Synthesis. (2020). ResearchGate. [Link]

  • Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. (2025). ChemRxiv. [Link]

  • 1-Methylindole | C9H9N. (n.d.). PubChem. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Publishing. [Link]

  • Synthesis of N-vinylindoles through Copper Catalyzed Cyclization Reaction of N-(2-alkynylphenyl)imine. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. [Link]

  • Synthesis of a novel 2-vinyl indole. (n.d.). ResearchGate. [Link]

  • Azaindole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). MDPI. [Link]

  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed. [Link]

  • Chemistry of 2-vinylindoles: synthesis and applications. (n.d.). RSC Publishing. [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.). ResearchGate. [Link]

  • Synthesis of new 2-vinylation products of indole via a Michael-type addition reaction with dimethyl acetylenedicarboxylate and their Diels-Alder reactivity as precursors of new carbazoles. (n.d.). PubMed. [Link]

  • Examples of bioactive 3-vinyl indole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. (n.d.). YMER. [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). UvA-DARE. [Link]

Sources

Application Note: Purification Protocol for 1-Methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

1-Methyl-1H-indole-7-carbaldehyde is a critical intermediate in the synthesis of isoteres of purine-based kinase inhibitors and complex alkaloids.[1][2] Unlike the more common C3-formylated indoles (synthesized via Vilsmeier-Haack), the C7-aldehyde is typically accessed via lithiation of 7-bromo-1-methylindole followed by formylation with DMF or N-formylpiperidine.[1][2]

The Purification Challenge: The C7 position is sterically congested and electronically distinct from the C3 position.[1][2] Common impurities include:

  • Unreacted Starting Material: 7-Bromo-1-methylindole (Lipophilic, non-polar).[1][2]

  • Oxidation Byproducts: 1-Methyl-1H-indole-7-carboxylic acid (Polar, acidic).[1][2]

  • Regioisomers: Traces of C3-aldehyde if non-selective conditions were used.

  • Polymerization Products: Indoles are electron-rich and prone to acid-catalyzed dimerization.[1][2]

This protocol outlines a dual-method approach : a high-throughput Bisulfite Adduct Purification (Method A) for removing non-aldehyde impurities, followed by Flash Column Chromatography (Method B) for final polishing.[1][2]

Pre-Purification Assessment

Before initiating purification, assess the crude mixture to determine the optimal workflow.[2]

Table 1: Physicochemical Profile & Solubility
PropertyDescriptionImplications for Purification
Physical State Viscous yellow oil or low-melting solidMay require seeding or cooling to crystallize.[1][2]
Solubility Soluble in DCM, EtOAc, THF, MeOHCompatible with standard normal-phase chromatography.
Stability Air-sensitive (oxidizes to acid)CRITICAL: Minimize exposure to air; store under Ar/N₂.[1][2]
Acid Sensitivity ModerateAvoid highly acidic silica; use neutralized silica if degradation is observed.[1][2]

Method A: Bisulfite Adduct Purification (The "Chemical Filter")[2]

Principle: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts.[1][2] Impurities (halides, dimers, esters) remain in the organic phase. This method is superior to chromatography for removing structurally similar non-aldehyde impurities.[1][2]

Reagents Required[2][3][4][5][6][7][8]
  • Sodium Bisulfite (NaHSO₃), saturated aqueous solution (freshly prepared).[1][2][3][4]

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).[1][2]

  • Sodium Hydroxide (NaOH), 10% aqueous solution or Saturated Sodium Bicarbonate (NaHCO₃).[1][2]

  • Brine (Saturated NaCl).[1][2]

Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve the crude this compound in a minimal volume of EtOAc (approx. 5 mL per gram of crude).[1][2]

    • Add 1.5 equivalents of saturated aqueous NaHSO₃ solution.[1][2]

    • Vigorous Agitation: Stir rapidly for 2–4 hours. A white or off-white precipitate (the adduct) may form at the interface.[1][2]

    • Note: If the adduct is soluble in water, no precipitate will form (common for polar aldehydes).[2] If a solid forms, filter it and wash with EtOAc.[2] If no solid forms, proceed to liquid-liquid extraction.[1][2]

  • Washing (Removal of Impurities):

    • Transfer the mixture to a separatory funnel.[1][2][5]

    • Separate the layers.[1][2][6][3][4][5]

      • Aqueous Layer (Bottom): Contains the Target Aldehyde-Bisulfite adduct.[1][2][3] KEEP THIS.

      • Organic Layer (Top): Contains non-aldehyde impurities (7-bromo indole, dimers).[1][2] DISCARD (after verifying target is in aqueous).

    • Wash the aqueous layer twice with fresh EtOAc to remove entrained organic impurities.[1][2]

  • Regeneration of the Aldehyde:

    • Place the aqueous bisulfite layer in a clean flask.[1][2]

    • Add fresh EtOAc (equal volume to the aqueous phase).[1][2][3]

    • Slowly add 10% NaOH or Sat.[1][2] NaHCO₃ while stirring until pH reaches 10–12.

    • Mechanism:[5][7] Base destroys the bisulfite adduct, liberating the free aldehyde which immediately partitions into the EtOAc layer.[2]

  • Isolation:

    • Separate the organic layer.[1][2][6][3][4][5]

    • Extract the aqueous layer once more with EtOAc.[1][2][8]

    • Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[2]

    • Concentrate under reduced pressure (keep bath < 40°C to prevent thermal degradation).[1][2]

Method B: Flash Column Chromatography (Polishing)[2]

If Method A is insufficient or if the scale is small (<100 mg), use Flash Chromatography.[2]

Stationary Phase & Solvent System
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Mobile Phase: Hexanes / Ethyl Acetate gradient.[1][2]

  • Loading: Dissolve crude in minimum DCM.

Gradient Protocol
Column Volume (CV)% Ethyl Acetate in HexanePurpose
0–2 CV0%Elute highly lipophilic impurities (e.g., 7-bromo-1-methylindole).[1][2]
2–5 CV0% → 5%Gradient ramp.
5–15 CV5% → 20%Elution of this compound.
15+ CV50%Flush polar impurities (Carboxylic acids, dimers).[1][2]

Expert Tip: Indole-7-carbaldehydes usually elute after the starting bromide but before the 3-isomer or carboxylic acid byproducts.[1][2] Monitor fractions by TLC (stained with DNP or Vanillin; Aldehydes turn orange/red).[1][2]

Visualization of Workflows

The following diagrams illustrate the decision logic and the chemical mechanism of the purification.

Diagram 1: Purification Decision Matrix

Purification_Workflow Start Crude Reaction Mixture (this compound) Check_Purity Purity Assessment (TLC/LCMS) Start->Check_Purity Decision Major Impurities? Check_Purity->Decision Bisulfite Method A: Bisulfite Adduct (Removes Non-Aldehydes) Decision->Bisulfite Non-Aldehyde Impurities (>10%) Column Method B: Flash Chromatography (Separates Polarity Differences) Decision->Column Isomeric Impurities or Small Scale Bisulfite->Column If Polishing Needed Final Pure Aldehyde (Store under N2, -20°C) Bisulfite->Final Column->Final Recryst Method C: Recrystallization (Hexane/EtOAc or EtOH) Recryst->Final Final->Recryst If Solid & High Purity Needed

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Diagram 2: Bisulfite Purification Mechanism

Bisulfite_Mechanism Crude Crude Mixture (Aldehyde + Impurities) Reagent Add Sat. NaHSO3 Crude->Reagent Biphasic Biphasic Mixture Reagent->Biphasic Org_Layer Organic Layer (Impurities) Biphasic->Org_Layer Separation Aq_Layer Aqueous Layer (Aldehyde-Bisulfite Adduct) Biphasic->Aq_Layer Separation Waste Waste Org_Layer->Waste Discard Regen Add Base (pH 10-12) + EtOAc Extraction Aq_Layer->Regen Product Pure this compound Regen->Product

Caption: Chemical workflow for the selective isolation of aldehydes using sodium bisulfite.

Quality Control & Storage

Analytical Verification[12]
  • 1H NMR (CDCl₃): Look for the distinct aldehyde proton singlet around 10.0–10.5 ppm .[1][2] Verify the N-Methyl singlet around 3.8–4.1 ppm .[1][2]

  • HPLC Purity: >98% (254 nm).

  • Contamination Check: Ensure no residual solvent (EtOAc) or starting bromide (characteristic isotopic pattern in MS).[1][2]

Storage Protocol

Indole-7-carbaldehydes are prone to auto-oxidation.[1][2]

  • Atmosphere: Flush vial with Argon or Nitrogen.[1][2]

  • Temperature: Store at -20°C for long-term stability.

  • Container: Amber glass to prevent photo-degradation.

References

  • Synthesis of N-Protected/Free Indole-7-Carboxaldehyde. Academia.edu. Retrieved from [Link][2]

  • Fatty Aldehyde Bisulfite Adducts as a Purification Handle. Royal Society of Chemistry. Retrieved from [Link][2]

  • Workup: Aldehydes - Bisulfite Protocol. University of Rochester, Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-methyl-1H-indole-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of this important synthetic intermediate.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A low yield is one of the most common challenges in this synthesis. Several factors, from reagent quality to reaction conditions, can contribute to this issue.

Potential Cause Recommended Solution
Poor Quality Starting Material (1-methylindole) Ensure the 1-methylindole is pure. Impurities can interfere with the reaction. If the purity is questionable, consider purification by distillation or chromatography before use.[1]
Inefficient Formylation Reaction The choice and execution of the formylation method are critical. The Vilsmeier-Haack reaction is a common method for this transformation.[2][3][4] For sluggish reactions, consider increasing the equivalents of the Vilsmeier reagent (a common ratio is 1.5 equivalents relative to the substrate) or extending the reaction time.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[5]
Suboptimal Reaction Temperature Temperature control is vital. The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (e.g., 0°C) to prevent degradation.[5] The subsequent formylation step may require heating, and the optimal temperature should be determined empirically, ranging from room temperature to 80°C or higher.[5]
Incorrect Stoichiometry of Reagents Carefully check the molar ratios of your reactants. An excess of the formylating agent is often necessary to drive the reaction to completion.
Presence of Water The Vilsmeier-Haack reaction is sensitive to moisture.[6] Ensure all glassware is oven-dried, and use anhydrous solvents to prevent quenching of the Vilsmeier reagent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6]
Issue 2: Formation of Multiple Products/Side Reactions

The indole nucleus has multiple reactive sites, which can lead to the formation of undesired isomers or byproducts.

Potential Cause Recommended Solution
Formylation at the C3 Position The C3 position of the indole ring is generally the most nucleophilic and prone to electrophilic substitution. While formylation of 1-methylindole is desired at the C7 position, competing formylation at C3 can occur, yielding 1-methylindole-3-carboxaldehyde.[7]
Di-formylation Under harsh reaction conditions or with highly activated indoles, di-formylation can occur, leading to the formation of di-aldehyde products.[8] To minimize this, use milder reaction conditions and carefully control the stoichiometry of the formylating agent.
Decomposition of Starting Material or Product Indole derivatives can be sensitive to strong acids and high temperatures. Prolonged reaction times at elevated temperatures can lead to decomposition. Monitor the reaction closely and work up the reaction as soon as the starting material is consumed.
Formation of Cyano Byproducts In some formylation reactions, the formation of cyanoindoles has been observed as a byproduct, potentially due to impurities in the reagents or specific reaction conditions.[6] Using high-purity reagents and optimizing work-up procedures can help mitigate this.[6]
Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating and purifying the target compound can be challenging.

Potential Cause Recommended Solution
Improper Work-up Procedure The work-up is critical for hydrolyzing the intermediate iminium salt to the aldehyde and neutralizing the reaction mixture. The reaction mixture should be quenched by pouring it slowly into a vigorously stirred mixture of ice and water.[5] Careful pH adjustment is necessary to ensure the stability of the product.
Emulsion Formation during Extraction Emulsions can form during the aqueous work-up, making phase separation difficult. To break emulsions, try adding brine, gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite.
Co-elution of Impurities during Chromatography If impurities have similar polarity to the desired product, separation by column chromatography can be difficult. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexane) to achieve better separation.[9] Recrystallization can also be an effective purification method if a suitable solvent is found.[9]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

The most prevalent method is the formylation of 1-methylindole. The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), is a widely used technique for this purpose.[2][3][4] Other methods might include the oxidation of 1,7-dimethylindole or the reduction of 1-methyl-1H-indole-7-carboxylic acid or its derivatives.

Q2: Why is formylation of 1-methylindole challenging at the C7 position?

The electronic properties of the indole ring favor electrophilic substitution at the C3 position due to its higher electron density. Directing the formylation to the C7 position can be challenging and often requires specific reaction conditions or the use of directing groups to achieve selectivity.

Q3: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques should be employed for characterization. Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure, including the position of the aldehyde group. Mass Spectrometry (MS) will confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess purity.

Q4: Are there any "greener" or more environmentally friendly methods for the N-methylation of indole to prepare the starting material?

Yes, researchers have explored greener alternatives for the N-methylation of indole. One such method involves using dimethyl carbonate (DMC) as a methylating agent, which is considered more environmentally benign than traditional reagents like methyl iodide.[10]

III. Experimental Protocols

Protocol 1: Synthesis of 1-methylindole (Starting Material)

This procedure is adapted from established methods for the N-alkylation of indoles.[10][11]

Materials:

  • Indole

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I) or Dimethyl carbonate (DMC)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole in the chosen anhydrous solvent (DMF or CH₃CN).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes.

  • Add the methylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure 1-methylindole.

Protocol 2: Vilsmeier-Haack Formylation of 1-methylindole

This protocol is a general procedure for the formylation of electron-rich aromatic compounds.[2][5]

Materials:

  • 1-methylindole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, optional co-solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5°C.[5]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the formation of the Vilsmeier reagent.[5]

  • Dissolve 1-methylindole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of 1-methylindole dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition, the reaction mixture can be stirred at 0°C, allowed to warm to room temperature, or heated (e.g., 40-80°C) depending on the substrate's reactivity. Monitor the reaction's progress by TLC.[5]

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield this compound.

IV. Visualizations

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0°C POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Methylindole 1-Methylindole Methylindole->Iminium Electrophilic Attack Product This compound Iminium->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O) Low_Yield_Troubleshooting Start Low Yield of Product Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Ensure_Anhydrous Ensure Anhydrous Conditions Start->Ensure_Anhydrous Purify Purify Starting Material Check_Purity->Purify Impure? Adjust_Temp_Time Adjust Temperature & Reaction Time Optimize_Conditions->Adjust_Temp_Time Suboptimal? Recalculate Recalculate Molar Ratios Check_Stoichiometry->Recalculate Incorrect? Dry_Glassware Dry Glassware & Use Anhydrous Solvents Ensure_Anhydrous->Dry_Glassware Moisture? Success Improved Yield Purify->Success Adjust_Temp_Time->Success Recalculate->Success Dry_Glassware->Success

Caption: Troubleshooting logic for addressing low product yield.

V. References

  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Side Reactions in the Formylation of Indole. Retrieved from

  • BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Methylindole-3-carboxaldehyde. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Formylation Reactions of N-Substituted Indoles. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Retrieved from

  • Organic Syntheses. (n.d.). 1-methylindole. Retrieved from

  • ResearchGate. (2018). Suggest an efficient method for synthesis of 1-Methylindole? Retrieved from

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from

  • Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from

Sources

Purification challenges of 1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-methyl-1H-indole-7-carbaldehyde

Case ID: IND-07-CHO-PUR Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Peri-Interaction" Challenge

Welcome to the technical guide for This compound . If you are accessing this module, you are likely encountering difficulties that standard indole protocols fail to address.

The core chemical challenge with this specific molecule is the 1,7-peri-interaction . The methyl group at position N1 and the aldehyde at position C7 are spatially adjacent.[1] This creates:

  • Steric Strain: The aldehyde is forced out of planarity, altering its reactivity compared to the 3-carbaldehyde isomer.[1]

  • Electronic Repulsion: The lone pairs on the aldehyde oxygen and the N-methyl group create a high-energy environment, making the molecule prone to rapid oxidation or unexpected decomposition on acidic stationary phases.[1]

This guide moves beyond generic advice to address these specific structural constraints.

Module 1: Chromatographic Troubleshooting

User Issue: "My product co-elutes with the starting material (Indole-7-carboxaldehyde) or streaks on the column."

Technical Diagnosis

If you synthesized this via N-methylation of indole-7-carboxaldehyde (the most common route), you are likely dealing with unreacted starting material.[1] While N-methylation usually reduces polarity, the 7-position aldehyde can form intramolecular hydrogen bonds (if NH is present) or strong dipole interactions that blur the separation window on silica.[1]

Protocol: The "Buffered Flash" Method

Indole aldehydes are acid-sensitive.[1] Standard silica gel is slightly acidic (pH 6.5–7.0), which can catalyze the oxidation of your product to the carboxylic acid or cause polymerization during slow elution.

Step-by-Step Optimization:

  • Stationary Phase Pre-treatment:

    • Neutralize your silica gel.[1] Slurry the silica in your starting eluent containing 1% Triethylamine (TEA) .[1]

    • Why? This deactivates the acidic silanol sites that cause streaking and decomposition.[1]

  • Eluent System:

    • Avoid Methanol if possible (it dissolves silica slightly and increases acidity).[1]

    • Recommended: Hexanes/Ethyl Acetate (start 9:1, gradient to 7:3) or Toluene/Ethyl Acetate (excellent for separating planar aromatics).[1]

  • Visualization:

    • Do not rely solely on UV.[1] Use Vanillin Stain .[1]

    • Diagnostic: The N-methyl product typically turns a distinct color (often orange/red) rapidly upon heating, while the NH-precursor may stain differently or more slowly.[1]

Data: Rf Value Shifts (Hexanes:EtOAc 3:1)

Compound Typical Rf Notes
This compound 0.65 - 0.70 Moves faster (No H-bond donor).[1]
Indole-7-carboxaldehyde (SM) 0.35 - 0.40 Retained by Silica (NH...O=Si interaction).[1]

| 1-methyl-1H-indole-7-carboxylic acid | < 0.10 | Common oxidation impurity (stays at baseline).[1] |

Module 2: Chemical Purification (The Bisulfite Adduct)

User Issue: "Column chromatography is not removing the non-aldehyde impurities, or the scale is too large for a column."

Technical Diagnosis

The 1,7-steric clash makes the aldehyde carbonyl less accessible to nucleophiles. Standard bisulfite protocols (shaking for 5 minutes) often fail because the kinetics of adduct formation are slowed by the N-methyl group.[1] You must force the equilibrium.

Protocol: Sterically-Forced Bisulfite Extraction

This method selectively pulls the aldehyde into the aqueous phase as a water-soluble sulfonate salt, leaving non-aldehyde impurities (like N-methylindole or alkyl halides) in the organic phase.[1]

BisulfiteWorkflow Start Crude Mixture (Organic Phase) Reagent Add Sat. NaHSO3 (aq) + 10% Methanol (Co-solvent) Start->Reagent Step1 Vigorous Stirring (>4 hours, NOT just shaking) Reagent->Step1 Critical Step Decision Precipitate Forms? Step1->Decision SolidRoute Filter Solid Adduct Wash with Ether Decision->SolidRoute Yes (Ideal) LiquidRoute Separate Layers Keep Aqueous Phase Decision->LiquidRoute No (Soluble Adduct) Regen Regeneration: Add Na2CO3 or NaOH (pH 10-12) Extract with EtOAc SolidRoute->Regen LiquidRoute->Regen Final Pure Aldehyde Regen->Final

Caption: Figure 1. Modified Bisulfite Workflow for Sterically Hindered Indole Aldehydes.

Critical Modifications for 7-Substituted Indoles:

  • Co-solvent is Mandatory: Pure aqueous bisulfite will not interact well with the lipophilic 1-methylindole.[1] Add 10-20% Methanol to the mixture to increase phase contact.[1]

  • Time Factor: Due to the peri-steric hindrance, extend the reaction time from 30 minutes to 4–12 hours with vigorous stirring.

  • Regeneration: When reversing the adduct with base (Na2CO3), keep the temperature below 10°C . The 7-aldehyde is prone to "Cannizzaro-like" disproportionation in hot base due to the electron-rich indole ring.[1]

Module 3: Stability & Storage FAQs

Q: My bright yellow solid turned brown overnight. What happened? A: You observed aerobic oxidation .[1] The 7-carbaldehyde is electron-rich.[1] In the presence of air and trace light, it oxidizes to 1-methyl-1H-indole-7-carboxylic acid .[1]

  • Prevention: Store under Argon/Nitrogen at -20°C.

  • Recovery: If browning occurs, dissolve in CH2Cl2 and wash with saturated NaHCO3 .[1] The brown acid impurity will move to the aqueous layer; the aldehyde stays in the organic layer.

Q: Can I use acidic workups (HCl) to remove impurities? A: Avoid strong acids. While 1-methylindoles are more stable than NH-indoles, the aldehyde group destabilizes the ring.[1] Strong acid can trigger dimerization (forming bis-indolyl methanes).[1] Use Ammonium Chloride (saturated) or Phosphate Buffer (pH 6) for workups.[1]

Module 4: Synthesis Route Verification

If purification is consistently failing, the issue might be the synthesis route itself producing inseparable isomers.

Synthesis RouteMajor Impurity RiskDiagnostic
Vilsmeier-Haack on 1-Methylindole Wrong Regioisomer (C3-CHO) 1H NMR: C3-H signal is absent.[1] C7-CHO is extremely rare via this route without blocking groups.[1]
Lithiation of 1-Methylindole Wrong Regioisomer (C2-CHO) 1H NMR: C2-H signal is absent. Lithiation directs to C2, not C7.[1]
Methylation of Indole-7-CHO O-Alkylation (Rare) or SM IR: Look for disappearance of N-H stretch (~3300 cm⁻¹).[1]

Expert Tip: If you used Route 1 or 2, you likely do not have the 7-carbaldehyde.[1] You likely have the 3- or 2-isomer.[1] The only reliable route to the 7-isomer is starting from a pre-functionalized 7-bromoindole or 7-formylindole.[1]

References

  • BenchChem Technical Support. (2025).[1][2][3] Aldehyde Purification via Bisulfite Adducts: Troubleshooting Guide. Retrieved from

  • Royal Society of Chemistry. (2022).[1] Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances. Retrieved from

  • Organic Syntheses. (1976).[1] 1-Methylindole: Synthesis and Purification Protocols. Org. Synth. Coll. Vol. 6, p. 104.[1][4] Retrieved from

  • National Institutes of Health (PubChem). (2025).[1] 1-Methylindole-3-carboxaldehyde vs 7-carboxaldehyde Properties. CID 87894.[1] Retrieved from

  • Sigma-Aldrich. (2025).[1] Indole-7-carboxaldehyde Product Specification and Stability. Retrieved from [1]

Sources

Technical Support Center: Purification of 1-Methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-Purification-07 Status: Active Assigned Specialist: Senior Application Scientist Topic: Impurity Removal & Downstream Processing[1][2][3]

Introduction: The Molecule & The Challenge

You are working with 1-methyl-1H-indole-7-carbaldehyde . Unlike its more common 3-formyl isomer, the 7-formyl variant presents unique steric and electronic challenges.[1][2][3]

Critical Structural Context: The 1-methyl group and the 7-formyl group are in a peri-relationship (spatially proximal).[1][2][3] This steric crowding has two major implications for purification:

  • Reactivity: The aldehyde carbonyl is sterically shielded, making standard derivatization (like bisulfite adducts) slower than with unhindered aldehydes.[3]

  • Solubility: The molecule is lipophilic and lacks the hydrogen-bond donating capability of a free N-H indole, making it highly soluble in organic solvents but prone to "oiling out" during recrystallization.[3]

This guide prioritizes chemoselective purification to separate the target aldehyde from the three most common impurity classes: Starting Materials (1-methylindole), Regioisomers (3-formyl), and Oxidation Products (Carboxylic acids).[1][2][3]

Module 1: The "Magic Bullet" – Bisulfite Purification

User Scenario: I have unreacted starting material (1-methylindole) or non-carbonyl byproducts co-eluting with my product.

The Expert Insight: Standard chromatography often fails to separate the starting indole from the aldehyde due to similar polarities.[3] The Bisulfite Method exploits the chemical reactivity of the aldehyde to form a water-soluble salt, while impurities remain in the organic layer.[3][4]

Note: Due to the 1,7-steric hindrance , this reaction requires a specific solvent system to force the tetrahedral intermediate formation.

Protocol: Modified Bisulfite Extraction

Reagents:

  • Sodium Bisulfite (

    
    ) saturated aqueous solution.[1][2][3][4][5]
    
  • Methanol (Critical co-solvent for solubility).[1][2][3]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1][2][3]

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ).[1][2][3]
    

Step-by-Step Workflow:

  • Formation: Dissolve your crude mixture in Methanol (MeOH) (5 mL per gram).

  • Addition: Add 1.5 equivalents of saturated aqueous

    
    .
    
    • Tip: If the product precipitates immediately, add just enough DCM to maintain a monophasic or fine emulsion state.[3]

  • Reaction: Stir vigorously for 2–4 hours.

    • Why so long? The 1-methyl group hinders the nucleophilic attack on the 7-carbonyl.[1][2][3] Standard aldehydes take 30 mins; this requires more time.[1][2][3]

  • Wash: Dilute with water and wash with EtOAc.[1][2][3]

    • Organic Layer: Contains impurities (Starting material, tars, dimers).[2][3] Discard (after TLC check).

    • Aqueous Layer: Contains your Product-Bisulfite adduct.[1][2][3]

  • Regeneration: Basify the aqueous layer to pH ~10–12 using 10% NaOH or saturated

    
    .[3]
    
    • Observation: The solution will turn cloudy as the free aldehyde regenerates and precipitates/oils out.[3]

  • Extraction: Extract the aqueous layer with DCM (3x).[2][3] Dry over

    
     and concentrate.
    

BisulfiteWorkflow Start Crude Mixture (Aldehyde + Impurities) Step1 Dissolve in MeOH Add sat. NaHSO3 Start->Step1 Step2 Stir Vigorously (2-4 Hours) Step1->Step2 Step3 Wash with EtOAc Step2->Step3 Split Phase Separation Step3->Split OrgLayer Organic Layer (Discard) Split->OrgLayer Impurities AqLayer Aqueous Layer (Bisulfite Adduct) Split->AqLayer Product Regen Basify (pH 10-12) Extract with DCM AqLayer->Regen Final Pure this compound Regen->Final

Caption: Chemoselective isolation of aldehyde via bisulfite adduct formation. Impurities remain in the organic wash.[3]

Module 2: Removing "Sticky" Impurities (Tars & Oligomers)[1][2][3]

User Scenario: My product is a dark red/brown oil, but it should be a yellow solid. NMR shows broad peaks in the aromatic region.[3]

The Expert Insight: Indoles are electron-rich and acid-sensitive.[1][2][3] Trace acids (from Vilsmeier workup or silica gel) can catalyze oligomerization, creating "red tars."[2][3] These tars coat crystals and prevent solidification.[1][2][3]

Troubleshooting Protocol:

Impurity TypeDiagnosticRemoval Strategy
Indole Oligomers Dark color, streak from baseline on TLC.[1][2][3]Filtration through Celite/Charcoal: Dissolve in warm toluene, treat with activated charcoal, filter hot.[3]
Inorganic Salts White haze in DCM, broad baseline NMR peaks.[2][3]Aqueous Wash: Wash organic layer with LiCl (5% aq) to remove coordinated metals/DMF.[1][2][3]
Residual Acid Product turns pink/purple over time.[1][2][3]Neutralization: Wash organic layer with sat.[1][2][3][6]

immediately after reaction.[1][2][3] Store with trace solid

if unstable.[1][2][3]

Module 3: Separation of Regioisomers (3- vs 7-Formyl)

User Scenario: I see two spots with very close Rf values. Bisulfite didn't separate them.[1]

The Expert Insight: Bisulfite purification is not effective for separating the 7-isomer from the 3-isomer, as both form adducts.[1][2][3] You must rely on the difference in dipole moment .[3]

  • 3-Formyl: The carbonyl is conjugated through the pyrrole ring (highly polarized).[2][3]

  • 7-Formyl: The carbonyl is on the benzene ring, adjacent to the N-Me (less polarized, more lipophilic).[1][2][3]

Chromatography Strategy:

  • Stationary Phase: Use Neutral Alumina or Silica Gel (neutralized with 1%

    
    ).[1][2][3]
    
    • Reason: Acidic silica can degrade the electron-rich indole.[1][2][3]

  • Solvent System: Avoid MeOH/DCM if possible (too polar). Use Hexane:Ethyl Acetate or Toluene:Ethyl Acetate .[1][2][3]

    • Gradient: Start at 100% Hexane

      
       10% EtOAc.[1][2][3] The 7-isomer (less polar) typically elutes before  the 3-isomer.[1][2][3]
      

FAQs: Troubleshooting & Stability

Q1: Why did my yield drop significantly after Bisulfite purification?

  • Cause: Incomplete hydrolysis of the adduct.[3]

  • Fix: The steric bulk of the 1-methyl group makes the adduct stable.[3] When basifying (Step 5), ensure you heat the mixture slightly (40°C) and stir for 30 minutes to ensure full release of the aldehyde.

Q2: The product is oiling out instead of crystallizing.

  • Cause: Presence of residual solvent (DMF/Toluene) or trace oligomers acting as plasticizers.[2][3]

  • Fix:

    • High-vacuum drying (remove DMF).[1][2][3]

    • Trituration: Dissolve in minimal DCM, then add cold Pentane or Hexane dropwise with scratching.[2][3]

    • Seed crystal: If available, seed the oil at 0°C.

Q3: Can I use the Vilsmeier-Haack reaction to make this?

  • Warning: Vilsmeier-Haack on 1-methylindole overwhelmingly favors the 3-position .[1][2][3] To get the 7-position, you typically need to block the 3-position or use a directed lithiation strategy (e.g., 1-methylindole

    
     lithiation at C2 
    
    
    
    migration?[1][2][3] No, usually lithiation of 7-bromo-1-methylindole).[1][2][3] Ensure your synthesis route is valid before blaming purification.[1][2][3]

Decision Tree: Purification Strategy

DecisionTree Problem Identify Primary Impurity Type1 Non-Aldehydes (Starting Material, Tars) Problem->Type1 Type2 Regioisomers (3-Formyl vs 7-Formyl) Problem->Type2 Type3 Acids (7-Carboxylic Acid) Problem->Type3 Sol1 Bisulfite Extraction (See Module 1) Type1->Sol1 Sol2 Column Chromatography (Hexane/EtOAc Gradient) Type2->Sol2 Sol3 Basic Wash (Sat. NaHCO3) Type3->Sol3

Caption: Rapid selection guide for purification method based on impurity profile.

References

  • Organic Syntheses. (n.d.). Synthesis of 1-Methylindole. Retrieved from [Link][1][2][3]

  • PubChem. (n.d.).[1][2][3][7] 1-Methylindole-2-carboxaldehyde Data. Retrieved from [Link]

Sources

Technical Support Center: Wittig Reaction with 1-Methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

The Challenge: You are attempting a Wittig olefination on 1-methyl-1H-indole-7-carbaldehyde . This is not a standard benzaldehyde.[1] The reaction is complicated by two critical factors:

  • The "Peri-Effect" (Sterics): The C7 position is sterically crowded due to the proximity of the N-methyl group at position 1. This creates a "molecular bay" that physically repels bulky nucleophiles like the triphenylphosphonium ylide.

  • Electronic Deactivation: The indole ring is electron-rich. The nitrogen lone pair donates electron density into the ring, reducing the electrophilicity of the aldehyde carbonyl at C7, making it sluggish compared to nitro- or halo-benzaldehydes.

The Strategy: Success requires minimizing steric bulk in the reagent and maximizing the electrophilicity of the carbonyl. If the standard Wittig stalls, the Horner-Wadsworth-Emmons (HWE) modification is the mandatory "Level 2" solution.

Troubleshooting Guide (FAQ Format)

Issue 1: Reaction Stalls or Returns Starting Material (Low Conversion)

User Question: "I stirred the aldehyde with


 for 24 hours, but TLC shows mostly starting material. Is the aldehyde dead?"

Technical Diagnosis: The aldehyde is likely intact, but the kinetic barrier is too high. The bulky triphenylphosphine group (


) on your ylide is clashing with the N-methyl group of the indole. This prevents the formation of the oxaphosphetane intermediate.

Corrective Actions:

  • Switch to HWE (Primary Recommendation): Replace the phosphonium salt with a phosphonate ester (Horner-Wadsworth-Emmons reaction). The phosphonate anion is significantly smaller (planar geometry) than the tetrahedral triphenylphosphonium ylide, allowing it to bypass the steric gate at C7.

  • Increase Concentration: Run the reaction at 0.5 M to 1.0 M (standard is 0.1 M). This forces collisions despite the steric repulsion.

  • Lewis Acid Activation: Add 1.0 equiv of LiCl or LiBr . Lithium ions coordinate to the carbonyl oxygen, increasing its electrophilicity and stabilizing the betaine intermediate (if formed).

Issue 2: Low E/Z Selectivity (Isomer Mixtures)

User Question: "I need the Trans (E) isomer, but I'm getting a 60:40 mixture. How do I fix this?"

Technical Diagnosis: Indole-7-carbaldehydes often behave like "semi-stabilized" substrates. The reaction reversibility—which dictates selectivity—is compromised by the steric crowding, preventing thermodynamic equilibration.

Corrective Actions:

  • For E-Selectivity (Trans): Use the HWE reaction with a bulky phosphonate (e.g., bis(o-tolyl)phosphonoacetate) and a strong base like NaH or NaHMDS. The HWE reaction is thermodynamically controlled, heavily favoring the E-isomer.

  • For Z-Selectivity (Cis): Use the Still-Gennari modification (using bis(trifluoroethyl) phosphonates) with KHMDS/18-crown-6. This kinetically locks the Z-isomer.

Issue 3: C2-Proton Deprotonation (Side Reactions)

User Question: "I see a new spot on TLC that isn't my product, and my yield is low. Is the base attacking the ring?"

Technical Diagnosis: Yes. While the N-methyl group protects the nitrogen, the C2 proton of indole is relatively acidic (


 ~35-38). If you use n-BuLi or excess base to generate your ylide, you may be lithiating the C2 position, leading to polymerization or alkylation side products.

Corrective Actions:

  • Base Selection: Switch to KOtBu (Potassium tert-butoxide) or NaH . These are sufficiently strong to deprotonate the phosphonium salt (

    
     ~22) but kinetically slower to deprotonate the indole C2 position compared to alkyllithiums.
    
  • Titration: If you must use n-BuLi, titrate the phosphonium salt with the base at -78°C before adding the aldehyde. Ensure the ylide is fully formed and no excess base remains.

Optimized Protocol: The "Steric Bypass" Method

This protocol prioritizes the Horner-Wadsworth-Emmons (HWE) pathway to overcome the C7 steric hindrance.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Triethyl phosphonoacetate (1.2 equiv) [or relevant phosphonate]

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.3 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, suspend NaH (washed with hexanes to remove oil) in anhydrous THF at 0°C.

  • Deprotonation: Add the phosphonate dropwise. Stir at 0°C for 30 mins until H2 evolution ceases and the solution becomes clear/yellow.

  • Addition: Add the indole-7-carbaldehyde (dissolved in minimal THF) dropwise to the anion solution.

    • Critical: Do not add the base to the aldehyde. Always add aldehyde to the pre-formed anion.

  • Ramp: Allow the reaction to warm to Room Temperature (RT).

  • Check: Monitor by TLC at 2 hours.

    • If stalled: Heat to reflux (65°C). The steric barrier may require thermal energy to cross.

  • Quench: Pour into saturated

    
    . Extract with EtOAc.[2][3]
    
Data Table: Base & Solvent Compatibility
ParameterStandard (Avoid)Optimized (Recommended)Reason
Base n-BuLi, LDANaH, KOtBu, LiHMDS Avoids C2-lithiation; LiHMDS promotes E-selectivity.
Solvent DCM, MeOHTHF, DME, Toluene Ethers coordinate Li/Na ions, stabilizing the transition state.
Temp -78°C0°C

Reflux
Thermal energy needed to overcome peri-effect sterics.

Purification: The "TPPO Nightmare"

If you must use the classic Wittig (triphenylphosphonium salt), removing Triphenylphosphine Oxide (TPPO) is difficult.

The


 Precipitation Method (Pro Tip): 
Instead of struggling with chromatography:
  • Dissolve the crude reaction mixture in Ethanol or Toluene .

  • Add 2.0 equivalents of

    
      (anhydrous).
    
  • Stir for 2 hours at RT.

  • Filter: The TPPO forms a complex (

    
    ) which precipitates as a white solid. Filter this off.
    
  • Concentrate the filtrate. Your product is now 90% cleaner.

Decision Logic & Mechanism (Visualized)

Troubleshooting Flowchart

WittigTroubleshooting Start Start: Olefination of 1-Me-Indole-7-CHO CheckTLC Check TLC (4 hours) Start->CheckTLC Conversion Is Conversion > 50%? CheckTLC->Conversion StericIssue Diagnosis: Steric Clash (Peri-effect) at C7 Position Conversion->StericIssue No (Stalled) Selectivity Check E/Z Ratio Conversion->Selectivity Yes SwitchHWE Action: Switch to HWE Reaction (Smaller Nucleophile) StericIssue->SwitchHWE Preferred Heat Action: Increase Temp to Reflux + Add LiCl StericIssue->Heat Alternative Purification Issue: TPPO Removal Selectivity->Purification Product Formed ZnCl2 Action: ZnCl2 Precipitation in Ethanol Purification->ZnCl2

Caption: Decision matrix for overcoming reactivity and purification hurdles in indole-7-carboxaldehyde olefinations.

References

  • Wittig Reaction Mechanism & Sterics

    • Organic Chemistry Portal. "Wittig Reaction - Reactivity and Mechanism."[4]

  • Horner-Wadsworth-Emmons (HWE) vs.

    • BenchChem.[1] "Navigating Steric Hindrance: Alternatives for Hindered Aldehydes."[1]

  • TPPO Removal Strategies

    • ACS Omega.
  • Indole Reactivity & Hazards

    • PubChem.[5] "Indole-7-carboxaldehyde Safety Data Sheet."

  • General Indole Functionalization

    • Organic Syntheses.[1][3][4][6][7] "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." (Provides context on indole formylation stability).

Sources

Technical Guide: Recrystallization of 1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

This guide details the purification protocol for 1-methyl-1H-indole-7-carbaldehyde . Unlike its more common isomer (indole-3-carbaldehyde), the 7-position aldehyde presents unique steric challenges and solubility profiles. This intermediate is frequently used in the synthesis of kinase inhibitors and GPCR antagonists.

Key Technical Challenges:

  • Oiling Out: The molecule has a predicted melting point range (approx. 60–85°C) that overlaps with common solvent boiling points, leading to metastable liquid phase separation (oiling out) rather than crystallization.

  • Oxidation Sensitivity: The C7-aldehyde is susceptible to aerobic oxidation to the corresponding carboxylic acid (1-methyl-1H-indole-7-carboxylic acid), typically indicated by a color shift from pale yellow to brown/red.

  • Regio-Isomeric Impurities: Depending on the synthesis route (e.g., lithiation/formylation vs. Vilsmeier-Haack), traces of the C2 or C3 isomers may be present.

Physicochemical Profile (Estimated & Analog Based)
PropertyValue / CharacteristicNotes
Molecular Formula C₁₀H₉NOMW: 159.19 g/mol
Physical State Solid (Crystalline)Often precipitates as an amorphous yellow powder initially.[1][2]
Solubility (Good) DCM, Ethyl Acetate, THF, EthanolDissolves readily at RT.
Solubility (Poor) Heptane, Hexane, WaterAnti-solvents of choice.
Melting Point 65–85°C (Range varies by purity)Note: Lower than unmethylated indole-7-carbaldehyde (87–91°C).
pKa (Conjugate Acid) ~ -2.0 (Indole Nitrogen)Very weak base; stable to mild acid but sensitive to strong Lewis acids.

Standard Operating Procedure (SOP)

Methodology: The "Polarity Gradient" Recrystallization (Solvent/Anti-Solvent). Rationale: Single-solvent recrystallization (e.g., cooling hot Ethanol) often fails for this substrate due to high solubility. A bi-phasic solvent system allows for precise supersaturation control.

Recommended Solvent Systems
  • Primary System (Yield & Purity): Ethyl Acetate (Solvent) / Heptane (Anti-Solvent).

  • Alternative System (Polar Impurity Removal): Ethanol (Solvent) / Water (Anti-Solvent).

Step-by-Step Protocol (EtOAc/Heptane System)
  • Dissolution (The "Minimum Volume" Rule):

    • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar.

    • Add Ethyl Acetate (EtOAc) dropwise while heating the flask to a gentle reflux (approx. 70°C).

    • Critical Step: Add only enough EtOAc to dissolve the solid completely. If the solution is dark brown/black, add activated charcoal (5 wt%), stir for 10 mins, and hot-filter through Celite.

  • The Anti-Solvent Addition:

    • Keep the solution stirring at reflux.

    • Slowly add Heptane dropwise.

    • Stop Point: The moment a persistent cloudiness (turbidity) appears that does not dissolve after 30 seconds of stirring.

  • Re-clarification:

    • Add a few drops of EtOAc to just clear the turbidity (return to a clear solution).

  • Controlled Cooling (The "Oiling Out" Prevention):

    • Remove from heat. Allow the flask to cool to Room Temperature (RT) slowly (wrap flask in a towel or place in a warm oil bath and turn off heat).

    • Do not use an ice bath yet. Rapid cooling induces oiling out.

    • Once at RT, if crystals have formed, place in an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel.

    • Wash the cake with cold Heptane (pre-chilled to 0°C).

    • Dry under high vacuum (< 5 mbar) at 40°C for 4 hours.

Troubleshooting Hub

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, the product separates as a yellow/orange oil droplet at the bottom of the flask. Cause: The temperature of the solution is above the melting point of the solvated product (Liquid-Liquid Phase Separation).

Corrective Action Logic:

OilingOut Start Problem: Product Oiled Out Reheat Reheat to Reflux (Redissolve Oil) Start->Reheat SolventCheck Is the solvent Ratio correct? Reheat->SolventCheck AddSolvent Add more Good Solvent (EtOAc) to lower saturation SolventCheck->AddSolvent Too much Anti-solvent Seed Add Seed Crystal at T = (MP - 10°C) SolventCheck->Seed Ratio OK AddSolvent->Reheat Cool Cool Very Slowly (0.5°C/min) Seed->Cool

Caption: Decision tree for resolving Liquid-Liquid Phase Separation (Oiling Out).

Issue 2: Product Discoloration (Red/Brown)

Symptom: Crystals turn pink or brown upon drying. Cause: Autoxidation of the aldehyde to 1-methyl-1H-indole-7-carboxylic acid, often catalyzed by light or trace metals. Solution:

  • Inert Atmosphere: Perform the recrystallization under a Nitrogen blanket.

  • Add Antioxidant: Add a trace amount (<0.1%) of BHT (Butylated hydroxytoluene) to the solvent if the product is for storage (remove via column later if needed).

  • Wash Protocol: Ensure the final wash is with non-acidic solvents. Avoid chloroform (which can contain HCl traces).

Advanced FAQ

Q: Can I use Acetone/Water? A: While common for indoles, avoid Acetone for this aldehyde. Aldehydes can undergo Aldol condensation with acetone under heating, forming enone impurities. Stick to EtOAc/Heptane or Ethanol/Water.

Q: My yield is low (<50%). Where is the product? A: It is likely in the mother liquor.

  • Concentrate the mother liquor (filtrate) to dryness.

  • Analyze by TLC. If the product spot is major, perform a "Second Crop" crystallization using half the original solvent volume.

  • Note: The 7-position is sterically crowded; the crystal lattice energy is lower than the 3-isomer, meaning it stays in solution more stubbornly.

Q: How do I remove the unmethylated Indole-7-carbaldehyde impurity? A: This impurity (starting material) has an acidic N-H proton.

  • Protocol: Dissolve crude in EtOAc. Wash with 0.5 M NaOH (rapidly). The unmethylated indole will deprotonate and partition into the aqueous layer. The methylated product (1-methyl) stays in the organic layer. Dry organic layer and proceed to recrystallize.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for indole purification and solvent selection).

  • Mohanakrishnan, A. K., et al. (2007). "Synthesis of N-Protected/Free Indole-7-Carboxaldehyde." Synthetic Communications, 37(10), 1663-1674. (Synthesis and handling of 7-formyl indoles).

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. (Theoretical basis for anti-solvent selection and oiling-out prevention).

  • PubChem Database. "Indole-7-carboxaldehyde" and "1-Methylindole" Physical Properties. (Used for analog-based property estimation).

Sources

Technical Support Center: Monitoring the Synthesis of 1-methyl-1H-indole-7-carbaldehyde by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the synthesis of 1-methyl-1H-indole-7-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of Thin-Layer Chromatography (TLC) in this specific synthetic context. As your Senior Application Scientist, I will provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and ensure the integrity of your experimental results.

The synthesis of C7-substituted indoles, such as this compound, presents unique challenges due to the inherent reactivity of the indole nucleus, which typically favors substitution at the C3 position. A common and effective strategy to achieve C7-formylation is through directed ortho-lithiation . This method leverages a directing group on the indole nitrogen to guide a strong base, like n-butyllithium, to deprotonate the C7 position selectively. Subsequent quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), yields the desired product.

This guide will focus on troubleshooting the TLC monitoring of this synthetic sequence, addressing common issues from solvent selection to spot interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Basic TLC Setup and Initial Observations

Question: I'm setting up my TLC to monitor the formylation of 1-methyl-1H-indole. What is a good starting point for the mobile phase (solvent system)?

Answer: For separating aromatic heterocycles like indoles and their corresponding aldehydes, a solvent system of intermediate polarity is generally a good starting point. The starting material, 1-methyl-1H-indole, is relatively nonpolar, while the product, this compound, is more polar due to the aldehyde group.

A standard and effective initial solvent system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate . A common starting ratio to try is 80:20 or 70:30 (Hexanes:Ethyl Acetate) . The goal is to achieve a retention factor (Rf) for the starting material between 0.6 and 0.8, which should provide enough resolution to see the lower-Rf product spot appear as the reaction progresses.[1][2]

Question: I've run my first TLC, but I don't see any spots under the UV lamp. What could be the issue?

Answer: This is a common issue with several potential causes:

  • Insufficient Concentration: The sample spotted on the TLC plate may be too dilute. To remedy this, you can try concentrating your reaction aliquot before spotting or spotting multiple times in the same location, allowing the solvent to dry between applications.[3]

  • UV Inactivity: While indoles and aromatic aldehydes are typically UV-active due to their conjugated π-systems, very low concentrations might not be visible.[4]

  • Incorrect UV Wavelength: Ensure you are using a short-wave UV lamp (254 nm), as this is the standard wavelength for visualizing compounds on TLC plates containing a fluorescent indicator.

  • No Reaction/Reaction Failure: It's possible the reaction has not initiated. Before concluding this, always try a chemical stain to visualize the plate.

Visualization Techniques

Question: My compounds are not showing up well under UV light. What are some effective chemical stains for visualizing 1-methyl-1H-indole and this compound?

Answer: Several chemical stains are highly effective for this class of compounds. Since UV visualization is non-destructive, it should always be the first method attempted.[4][5] If further visualization is needed, consider the following destructive methods:

  • p-Anisaldehyde Stain: This is an excellent general-purpose stain for a wide variety of functional groups. It is particularly useful for aldehydes, which often produce distinctly colored spots (typically yellow, red, or purple) upon heating.[6]

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is highly specific for aldehydes and ketones. It reacts to form a yellow-to-orange or red spot (a hydrazone), providing clear confirmation of the presence of your aldehyde product.[7]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a simple and often effective method for visualizing many organic compounds, especially those with electron-rich aromatic systems like indoles. The spots will appear as brown stains against a lighter brown background.[4]

  • Permanganate Stain: A potassium permanganate (KMnO₄) stain is a good universal stain that reacts with any compound that can be oxidized. Both the indole ring and the aldehyde are susceptible to oxidation and will appear as yellow-brown spots on a purple background.[8]

Visualization Method Target Compound(s) Expected Appearance Notes
UV Light (254 nm) Indoles, Aromatic AldehydesDark spots on a fluorescent backgroundNon-destructive, should be the first method.
p-Anisaldehyde Aldehydes, many other functional groupsVaried colors (often yellow to purple for aldehydes) upon heatingExcellent general-purpose stain.
2,4-DNPH Aldehydes, KetonesYellow to orange/red spotsHighly specific for carbonyls.
Iodine Indoles, unsaturated compoundsBrown spotsSimple and effective for aromatic systems.
Potassium Permanganate Indoles, Aldehydes (oxidizable groups)Yellow-brown spots on a purple backgroundGood universal stain.
Interpreting TLC Plates: Common Problems and Solutions

Question: My TLC plate shows a streak instead of a distinct spot for my reaction mixture. What does this mean and how can I fix it?

Answer: Streaking on a TLC plate is a frequent problem that can obscure results. Here are the most common causes and their solutions:

  • Sample Overloading: The most common cause of streaking is applying too much sample to the plate.[3] The stationary phase becomes saturated, leading to a continuous band rather than a defined spot.

    • Solution: Dilute your sample before spotting it on the TLC plate.

  • Highly Polar Compounds: Very polar compounds can interact strongly with the acidic silica gel, leading to tailing or streaking. While your target compound is not extremely polar, certain byproducts or intermediates might be.

    • Solution: Add a small amount of a polar solvent like methanol (1-5%) to your eluent to improve the spot shape. For acidic or basic compounds, adding a drop of acetic acid or triethylamine, respectively, to the mobile phase can help.

  • Insoluble Sample: If your sample is not fully dissolved in the spotting solvent, it can cause streaking from the baseline.

    • Solution: Ensure your sample is completely dissolved before spotting. If necessary, gently warm the sample or choose a more appropriate spotting solvent.

Question: The Rf values of my starting material and product are very close, making it difficult to determine if the reaction is progressing. What can I do to improve the separation?

Answer: Poor separation between spots with similar Rf values is a common challenge. Here are several strategies to improve resolution:

  • Adjust Solvent Polarity: The polarity of your mobile phase is the most critical factor in achieving good separation.

    • If the spots are too high on the plate (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexanes).

    • If the spots are too low on the plate (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

  • Try a Different Solvent System: Sometimes, simply adjusting the ratio of your current solvents is not enough. Introducing a solvent with different properties can alter the interactions with the stationary phase and improve separation. For example, you could try a system with dichloromethane and a small amount of methanol.

  • Use a Co-spot: A co-spot is a lane on your TLC plate where you spot both your starting material and your reaction mixture in the same location. This is crucial for distinguishing between two closely running spots. If you see two distinct spots in the co-spot lane, your reaction is progressing. If you see a single, elongated spot, the Rf values are likely identical in that solvent system.

  • Two-Dimensional (2D) TLC: If you suspect your compound might be decomposing on the silica plate, a 2D TLC can be informative. First, run the plate in one solvent system. Then, rotate the plate 90 degrees and run it in a second solvent system. Stable compounds will appear on the diagonal, while decomposition products will appear off the diagonal.

Question: I see multiple spots on my TLC plate. What are the likely byproducts in a directed ortho-lithiation and formylation of 1-methyl-1H-indole?

Answer: The appearance of multiple spots indicates the formation of byproducts. In this specific reaction, you might encounter:

  • Unreacted Starting Material: A spot corresponding to 1-methyl-1H-indole.

  • C3-Formylated Product: The Vilsmeier-Haack reaction is a common method for C3 formylation of indoles.[1][9] Depending on the reaction conditions, some degree of formylation at the more electronically rich C3 position might occur, leading to the formation of 1-methyl-1H-indole-3-carbaldehyde. This isomer will likely have a different Rf value than your target C7-aldehyde.

  • Di-lithiated/Di-formylated Products: If an excess of n-butyllithium is used, di-lithiation could occur, leading to di-formylated products upon quenching.

  • Products from Quenching with Water: If your reaction is not perfectly anhydrous, the lithiated intermediate can be quenched by trace amounts of water, regenerating the starting material.

  • Degradation Products: Indoles can be sensitive to strongly acidic or basic conditions and may decompose.

Experimental Workflow and Visualization

Below is a generalized workflow for monitoring the synthesis of this compound by TLC, followed by a troubleshooting flowchart.

Step-by-Step TLC Monitoring Protocol
  • Prepare the TLC Chamber: Add your chosen solvent system (e.g., 80:20 Hexanes:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), a co-spot (C), and your reaction mixture (RM).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your 1-methyl-1H-indole starting material.

    • In the "C" lane, spot the starting material, and then carefully spot your reaction mixture directly on top of it.

    • In the "RM" lane, spot your reaction mixture.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If necessary, use a chemical stain (e.g., p-anisaldehyde or DNPH) to visualize the spots more clearly. Gently heat the plate with a heat gun after staining to develop the colors.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new, lower-Rf spot in the "RM" lane indicates the formation of the more polar product. The co-spot lane will help confirm if the new spot is distinct from the starting material.

Troubleshooting Flowchart

TLC_Troubleshooting start Run TLC no_spots No Spots Visible start->no_spots Problem? streaking Streaking or Tailing Spots start->streaking Problem? poor_sep Poor Separation (Rf too close) start->poor_sep Problem? good_tlc Clear, Separated Spots start->good_tlc No Problem concentrate_sample Concentrate sample or multi-spot no_spots->concentrate_sample Try First dilute_sample Dilute sample streaking->dilute_sample Most Likely Cause adjust_polarity Adjust eluent polarity (more/less polar) poor_sep->adjust_polarity First Step use_stain Use a chemical stain (e.g., p-anisaldehyde) concentrate_sample->use_stain Still no spots? check_reaction Check reaction conditions (temperature, reagents) use_stain->check_reaction Still no spots? modify_eluent Add polar modifier (e.g., 1% MeOH) to eluent dilute_sample->modify_eluent Still streaking? different_system Try a different solvent system (e.g., DCM/MeOH) adjust_polarity->different_system Still poor separation? use_cospot Use a co-spot different_system->use_cospot Unsure of identity?

Caption: A flowchart for troubleshooting common TLC issues.

By systematically applying these principles and troubleshooting steps, you can effectively use TLC to monitor the progress of your this compound synthesis, leading to more reliable and reproducible results.

References

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. (2025).
  • Directed ortho-Lithiation of the 2-(N,N-Dimethylhydrazinecarbonyl)-1-methylindole. Efficient Preparation of Tricyclic Lactones.
  • Troubleshooting Thin Layer Chrom
  • TLC Visualization Methods. University of California, Los Angeles.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Vilsmeier-Haack Reaction. Name Reaction in Organic Chemistry.
  • 1-methylindole. Organic Syntheses.
  • Triphenylphosphine/1,2-Diiodoethane-Promoted Formylation of Indoles with N,N-Dimethylformamide. Synlett. (2022).
  • Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole.
  • Synthesis of N-Protected/Free Indole-7-Carboxaldehyde. Academia.edu.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • TLC Visualization Methods. University of Colorado Boulder.
  • 1-ethyl-7-methyl-1H-indole-3-carbaldehyde. PubChem.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • Ortho-formylation of phenols using MgCl2, Et3N and para-formaldehyde. Organic Syntheses. (2012).
  • Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica. (1999).
  • 1-Methyl-1H-indole-3-carbaldehyde. PubChem.
  • Visualizing a TLC pl
  • 5.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. (2021).
  • Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects.
  • Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. PubMed. (2006).
  • 1-Methyl-1H-indole-3-carbaldehyde. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (2024).
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. (2017).
  • Direct C-3 lithiation of 1-(triisopropylsilyl)indole.
  • 2.

Sources

Characterization of unexpected products in 1-methyl-1H-indole-7-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unexpected Products & Impurities Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Introduction: The "C7 Challenge"

Synthesizing 1-methyl-1H-indole-7-carbaldehyde presents a unique regiochemical challenge. Unlike the C3 position (electron-rich, susceptible to electrophilic aromatic substitution like Vilsmeier-Haack) or the C2 position (accessible via direct lithiation), the C7 position is electronically deactivated and sterically remote.

Consequently, the industry-standard route relies on Lithium-Halogen Exchange (Li-HE) starting from 7-bromo-1-methylindole . While robust, this pathway is unforgiving. Deviations in temperature, stoichiometry, or solvent quality often yield "unexpected" products that are actually thermodynamically predictable failures.

This guide characterizes these anomalies, explains their mechanistic origins, and provides self-validating protocols to eliminate them.

Module 1: Characterization of Unexpected Products

Issue 1: "I isolated the des-bromo product (1-methylindole) instead of the aldehyde."

The Symptom: LCMS shows mass corresponding to the starting material skeleton minus bromine (


), and 1H NMR shows a proton at C7 instead of a formyl group.

The Cause: Protonolysis (The "Moisture" Trap) The lithiated intermediate (7-lithio-1-methylindole ) is a "hard" nucleophile and an extremely strong base (


). It will scavenge protons from any available source faster than it reacts with DMF.
  • Source A: Wet THF. Even "anhydrous" THF from a bottle can contain 50-100 ppm water.

  • Source B: The "Internal Quench." If you use n-BuLi, the co-product is n-butyl bromide. In warmer conditions, the aryl lithium can eliminate HBr from the butyl bromide, protonating itself.

The Fix:

  • Reagent Switch: Use

    
    -BuLi  (2 equivalents) instead of n-BuLi.
    
    • Why? The first equivalent performs the exchange.[1] The second equivalent destroys the resulting t-butyl bromide (forming isobutylene and isobutane), removing the alkyl halide from the mixture so it cannot interfere.

  • Cryogenic Rigor: Ensure internal temperature is <-70°C before adding t-BuLi.

Issue 2: "I see a product with the aldehyde at C2 (or C2/C7 mixture)."

The Symptom: 1H NMR shows a singlet aldehyde peak, but the aromatic splitting pattern indicates the C7 position is unsubstituted (doublet-triplet-doublet pattern remains).

The Cause: The "Halogen Dance" (Base-Catalyzed Migration) This is the most chemically fascinating "unexpected" product. Although you generated the C7-lithio species, Indole-C2 is the thermodynamic sink (more acidic/stable anion).

  • If the reaction warms up > -60°C before the DMF quench, the lithium atom will migrate from C7 to C2.

  • Mechanism: The C7-lithio species deprotonates a neighbor's C2 position, then the bromine migrates.

The Fix:

  • Kinetic Control: The C7-lithio species is kinetically formed but thermodynamically unstable. You must quench with DMF immediately (within 15-30 mins) while keeping the system at -78°C . Do not let it stir for hours "to ensure conversion."

Issue 3: "I isolated a dimer or alkylated side-product."

The Symptom: Mass spec shows


 (dimer) or 

(butylated).

The Cause: Wurtz Coupling

  • Butylated Indole: The 7-lithio species attacks the butyl bromide generated from the exchange (if using n-BuLi).

  • Dimer (Bis-indole): Often caused by trace transition metals (Fe, Cu) in the reagents catalyzing a radical coupling, or excessive warming allowing nucleophilic attack on the starting bromide.

Module 2: Diagnostic Flowchart & Mechanism

Figure 1: Troubleshooting Decision Tree

Use this logic flow to identify your impurity based on crude NMR/LCMS data.

Troubleshooting Start Unexpected Product Analysis (LCMS & NMR) CheckMass Check Mass (LCMS) Start->CheckMass MassDes Mass = 132 (Des-bromo) CheckMass->MassDes M-Br+H MassAld Mass = 160 (Target + O) CheckMass->MassAld M-Br+CHO MassHigh Mass > 200 (Dimer/Alkyl) CheckMass->MassHigh High Mass CauseProton Cause: Protonation (Wet Solvent/Slow Quench) MassDes->CauseProton NMRCheck Check 1H NMR (Aldehyde Position) MassAld->NMRCheck CauseWurtz Cause: Wurtz Coupling (Use t-BuLi) MassHigh->CauseWurtz PosC7 Aldehyde at C7 (Target) NMRCheck->PosC7 Correct PosC2 Aldehyde at C2 (Migration) NMRCheck->PosC2 Wrong Regio PosC3 Aldehyde at C3 (Vilsmeier Contam.) NMRCheck->PosC3 Wrong Regio CauseDance Cause: Halogen Dance (Temp > -60°C) PosC2->CauseDance PosC3->CauseDance Rare

Caption: Decision matrix for identifying impurities based on Mass Spectrometry and NMR shifts.

Module 3: Comparative Data & Identification

Distinguishing the regioisomers (C2 vs C3 vs C7) is critical. Use this table to validate your product.

Table 1: 1H NMR Diagnostic Signals (in CDCl3)
Position of CHOAldehyde Proton (

)
Key Aromatic SignalCoupling Constant (

)
Cause of Formation
C7 (Target) 10.0 - 10.5 ppm H6 (adj to CHO)

Hz
Successful Li-Exchange
C2 (Isomer) 9.8 - 10.0 ppmC3-H (Singlet)None (Singlet)"Halogen Dance" (Temp too high)
C3 (Isomer) 9.9 - 10.1 ppmC2-H (Singlet)None (Singlet)Vilsmeier conditions (Acidic)
Des-Bromo N/AC7-H (Doublet)

Hz
Wet solvent / Protonation

Technical Note: The C7-aldehyde proton is significantly deshielded due to the anisotropic effect of the peri-N-methyl group and the lack of conjugation compared to C2/C3 positions.

Module 4: Validated Experimental Protocol

Objective: Synthesis of this compound via Low-Temperature Lithium-Halogen Exchange. Scale: 1.0 g (Example)

Reagents
  • Substrate: 7-bromo-1-methylindole (1.0 eq)

  • Lithium Source:

    
    -Butyllithium (1.7 M in pentane) — 2.2 equivalents .
    
    • Critical: Do not use n-BuLi unless strictly necessary; yield will drop by ~20% due to alkyl halide interference.

  • Electrophile: Anhydrous DMF (3.0 eq).

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from SPS).

Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Cool to -78°C (Dry Ice/Acetone bath).

  • Dissolution: Dissolve 7-bromo-1-methylindole (1.0 g) in THF (15 mL). Add slowly to the flask.

  • Exchange (The Critical Step):

    • Add

      
      -BuLi dropwise over 20 minutes.
      
    • Observation: Solution may turn yellow/orange.

    • Wait: Stir at -78°C for exactly 30 minutes .

    • Warning: Do not stir > 1 hour; risk of migration increases.

  • Formylation:

    • Add anhydrous DMF (3.0 eq) dropwise.

    • Stir at -78°C for 30 minutes.

  • Warming: Remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Quench: Add saturated NH4Cl solution. Extract with EtOAc.

Figure 2: Reaction Mechanism & Failure Points

Mechanism SM 7-Bromo-1-Me-Indole LiSpecies 7-Lithio-Intermediate (Kinetic Product) SM->LiSpecies Exchange (-78°C) tBuLi t-BuLi (2 eq) tBuLi->LiSpecies Target 7-Formyl-Indole (Target) LiSpecies->Target + DMF Side1 1-Methylindole (Protonation) LiSpecies->Side1 + H2O (Wet THF) Side2 2-Lithio-Indole (Thermodynamic) LiSpecies->Side2 Warm > -60°C (Halogen Dance) 2-Formyl-Indole 2-Formyl-Indole Side2->2-Formyl-Indole + DMF

Caption: Kinetic vs. Thermodynamic pathways. The 7-Lithio species is unstable and must be trapped immediately.

FAQs: Expert Troubleshooting

Q: Can I use Vilsmeier-Haack (POCl3/DMF) to make this? A: No. Vilsmeier-Haack is an electrophilic aromatic substitution that overwhelmingly favors the electron-rich C3 position. You will get 1-methylindole-3-carbaldehyde. You cannot force C7 formylation using Vilsmeier unless C2 and C3 are already blocked.

Q: Why do I need 2 equivalents of t-BuLi? A: The stoichiometry is non-negotiable.

  • Eq 1: Performs the Br

    
     Li exchange.[1][2][3] This generates t-butyl bromide.
    
  • Eq 2: Immediately reacts with the generated t-butyl bromide (E2 elimination) to form isobutylene (gas) and LiBr.

  • Benefit: This destroys the alkyl bromide, preventing it from reacting with your indole-lithium species (Wurtz coupling).

Q: My DMF is old. Does that matter? A: Yes. DMF decomposes to dimethylamine and formic acid over time. Formic acid will protonate your lithium species (killing the reaction), and dimethylamine can cause side reactions. Use freshly distilled or "Sure-Seal" anhydrous DMF.

References

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press. (Foundational text on indole regioselectivity).
  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[4] Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[4] Link

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Mechanism of Directed Metalation and Migration). Link

  • Bédat, J., et al. (2006). Halogen dance reaction on N-substituted indoles. Tetrahedron Letters, 47(29), 5061-5064. (Specific reference for the C7 to C2 migration). Link

Sources

Validation & Comparative

Comparison of 1-methyl-1H-indole-7-carbaldehyde with other indole aldehyde isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-methyl-1H-indole-7-carbaldehyde against its more common isomers (primarily the 3-carbaldehyde).[1] It focuses on the distinct electronic and steric properties driven by the peri-interaction , synthetic protocols, and applications in drug discovery.[1]

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The "Peri-Effect" Advantage

While indole-3-carbaldehyde is the standard "vinylogous amide" used in indole functionalization, This compound represents a distinct chemical space.[1] Its unique behavior is governed by the peri-interaction between the N-methyl group and the C7-substituent.[1]

  • 3-Carbaldehyde: Highly conjugated, electron-rich, stable.[1] Acts as a vinylogous amide.[1]

  • 7-Carbaldehyde: Sterically congested, twisted geometry.[1] The aldehyde behaves more like a hindered benzaldehyde.[1]

  • Key Utility: The 7-isomer serves as a critical Directing Group (DG) for C-H activation at the C6 position, enabling access to difficult-to-synthesize tricyclic alkaloids.[1]

Structural & Electronic Comparison

The position of the formyl group fundamentally alters the electronic landscape of the indole core.

FeatureThis compound 1-Methyl-1H-indole-3-carbaldehyde
Electronic Nature Benzaldehyde-like : The CHO is on the benzene ring.[1] Less conjugation with the nitrogen lone pair.[1]Vinylogous Amide : Strong conjugation between N1 lone pair and C3-CHO.[1]
Steric Environment High Steric Strain (Peri-Effect) : The N-Me and C7-CHO groups repel, forcing the CHO group out of the aromatic plane.[1]Planar : The CHO group lies coplanar with the ring to maximize conjugation.
Reactivity C-H Activation Director : Excellent DG for Rh/Pd-catalyzed functionalization at C6.Electrophilic Substitution : Deactivates the ring; C2 is the primary site for further functionalization.
Solubility Lipophilic : N-methylation removes H-bond donor; twisted shape disrupts crystal packing.[1]Polar : Planar structure allows strong pi-stacking; often less soluble in non-polar solvents.[1]
Visualizing the Peri-Interaction

The following diagram illustrates the steric clash (peri-interaction) unique to the 7-isomer, contrasting it with the planar 3-isomer.

IndoleComparison cluster_0 This compound cluster_1 1-Methyl-1H-indole-3-carbaldehyde I7 Indole Core (Benzene Ring) N1 N1-Methyl (Steric Bulk) I7->N1 C7 C7-Formyl (Twisted) I7->C7 N1->C7 Peri-Repulsion (Steric Clash) I3 Indole Core (Pyrrole Ring) N3_Me N1-Methyl I3->N3_Me C3 C3-Formyl (Planar) I3->C3 N3_Me->C3 No Interaction (Distant)

Figure 1: Comparison of steric environments. The red dashed line indicates the repulsive peri-interaction in the 7-isomer.[1]

Synthetic Protocols

Synthesizing the 7-isomer is non-trivial compared to the 3-isomer.[1] The Vilsmeier-Haack reaction cannot be used for the 7-isomer, as it exclusively targets the electron-rich C3 position.[1]

Protocol A: Synthesis of this compound

Mechanism: Lithium-Halogen Exchange followed by Formylation.[1] Precursor: 7-Bromoindole (commercially available).[1][2]

Step-by-Step Workflow:

  • N-Methylation:

    • Reagents: 7-Bromoindole (1.0 eq), NaH (1.2 eq), MeI (1.1 eq), DMF.[1]

    • Procedure: Dissolve 7-bromoindole in dry DMF at 0°C. Add NaH portion-wise. Stir 30 min. Add MeI dropwise.[1] Warm to RT and stir 2h. Quench with water, extract (EtOAc).[1][3]

    • Yield: >90% of 7-bromo-1-methylindole .[1]

  • Lithium-Halogen Exchange (Critical Step):

    • Reagents: 7-Bromo-1-methylindole (1.0 eq), t-BuLi (2.1 eq) or n-BuLi (1.1 eq), anhydrous THF.[1]

    • Conditions:-78°C under Argon/Nitrogen.[1]

    • Procedure: Cool the THF solution of the bromide to -78°C. Add Lithium reagent slowly (dropwise) to avoid overheating.[1] Stir for 30-60 min to generate the 7-lithio species .

  • Formylation:

    • Reagents: Dry DMF (3.0 eq).[1]

    • Procedure: Add DMF dropwise to the lithio-species at -78°C. Allow the mixture to warm to RT slowly over 2 hours.

    • Workup: Quench with saturated NH₄Cl.[1] Extract with EtOAc.[1] Purify via silica column (Hexane/EtOAc).

    • Product:This compound (White to pale yellow solid/oil).[1]

Protocol B: Standard Synthesis of 3-Isomer (For Comparison)

Mechanism: Vilsmeier-Haack Formylation.[1]

  • Reagents: POCl₃, DMF, 1-Methylindole.[1]

  • Procedure: Pre-mix POCl₃ and DMF at 0°C to form the Vilsmeier reagent. Add 1-Methylindole.[1][4][5] Heat to 80°C. Hydrolyze with NaOH.

  • Result: Exclusively yields 1-methyl-1H-indole-3-carbaldehyde .[1]

Experimental Data Comparison

NMR Characteristics

The proton NMR provides a clear diagnostic for distinguishing the isomers.

Signal7-Carbaldehyde (Target)3-Carbaldehyde (Reference)Interpretation
-CHO Proton ~10.3 - 10.5 ppm ~9.9 - 10.0 ppm The 7-CHO is deshielded by the adjacent N-methyl group and the anisotropic effect of the benzene ring.[1]
N-CH₃ Protons ~4.08 - 4.15 ppm ~3.80 - 3.90 ppm The N-methyl in the 7-isomer is significantly deshielded due to the proximity of the carbonyl oxygen (peri-effect).[1]
C2-H Proton ~7.1 - 7.2 ppm ~7.8 - 8.0 ppm In the 3-isomer, C2-H is adjacent to the EWG (CHO), shifting it downfield.[1] In the 7-isomer, C2 is far from the CHO.[1]
Reactivity Profile: C-H Activation

The 7-carbaldehyde is uniquely suited for Directed C-H Activation .[1] The aldehyde oxygen coordinates with transition metals (Rh, Pd) to direct functionalization to the C6 position .[1]

CH_Activation Substrate 1-Methyl-1H-indole- 7-carbaldehyde Intermediate Rhodacycle (Coordination at C7-O) Substrate->Intermediate Coordination Catalyst [Rh(III)Cp*] Catalyst Catalyst->Intermediate Product C6-Functionalized Indole Intermediate->Product C-H Activation at C6

Figure 2: The 7-formyl group acts as a directing group, enabling selective C6 functionalization, a reaction pathway unavailable to the 3-isomer.[1]

References

  • Synthesis of 7-Substituted Indoles via Lithiation

    • Title: Directed ortho-Lithiation of N-Substituted Indoles.[1]

    • Source:Journal of Organic Chemistry, Moyer, M. P., et al. (1986).[1][2]

    • Relevance: Establishes the protocol for lithium-halogen exchange
  • Peri-Interactions in Naphthalenes and Indoles

    • Title: peri-Interactions in Naphthalenes.[1]

    • Source:Zeitschrift für Naturforschung B, Schiemenz, G. P. (2002).[1]

    • Relevance: Explains the steric repulsion mechanism (peri-effect) relevant to 1-methyl-7-substituted systems.
  • Rhodium-Catalyzed C-H Activation

    • Title: Rhodium-catalyzed, P-directed selective C7 arylation of indoles.[1]

    • Source:Science Advances, Yang, Y., et al. (2016).[1] (Contextual reference for C7/C6 directing group strategies).

  • NMR Data Verification

    • Title: Inhibitors of protease-activated receptor-2 (Patent US10550089B2).[1]

    • Source: Google Patents.[1]

    • Relevance: Provides experimental NMR data for 4-fluoro-1-methyl-1H-indole-7-carbaldehyde, valid

Sources

Reactivity of 1-methyl-1H-indole-7-carbaldehyde vs 1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 1-methyl-1H-indole-3-carbaldehyde vs. 1-methyl-1H-indole-7-carbaldehyde

Executive Summary: The Electronic vs. Steric Paradox

For researchers in medicinal chemistry and material science, choosing between the C3 and C7 regioisomers of formyl-indole dictates the synthetic strategy and the resulting electronic properties of the scaffold.

The core distinction lies in a trade-off between electronic deactivation and steric hindrance :

  • 1-methyl-1H-indole-3-carbaldehyde (C3-CHO): Behaves as a vinylogous amide .[1] The carbonyl is electronically deactivated by the strong resonance donation from the indole nitrogen.[1] It is chemically stable but less reactive toward mild nucleophiles.[1]

  • This compound (C7-CHO): Behaves as a sterically hindered benzaldehyde .[1] It lacks the strong resonance deactivation of the C3 isomer, making the carbonyl electronically more electrophilic. However, the peri-interaction with the N-methyl group creates a significant steric barrier to nucleophilic attack.

Structural & Electronic Landscape

Electronic Deactivation (The C3 Anomaly)

The C3 position is the preferred site for electrophilic aromatic substitution (EAS) because the nitrogen lone pair can stabilize a positive charge at C3 without disrupting the benzene ring's aromaticity. Conversely, in the aldehyde form, this same resonance donation pushes electron density into the carbonyl, significantly reducing its electrophilicity.

Key Insight: The C3-aldehyde bond has significant double-bond character (C=C), rendering the carbonyl oxygen highly basic but the carbonyl carbon less susceptible to nucleophilic attack compared to standard benzaldehydes.

Steric Environment (The C7 Clash)

The C7 position is unique due to its proximity to the N1 substituent. In 1-methylindole, the methyl group exerts a "peri-effect," creating a crowded environment around C7.[1] While the C7 position is not as electronically enriched by the nitrogen lone pair as C3, any reaction requiring a specific trajectory (like the Bürgi-Dunitz angle) will face kinetic penalties due to the N-methyl bulk.

Visualizing the Mechanism

The following diagram illustrates the resonance deactivation of C3 versus the steric blocking of C7.[1]

IndoleReactivity cluster_0 C3 Isomer (Vinylogous Amide) cluster_1 C7 Isomer (Hindered Benzaldehyde) N_LonePair Nitrogen Lone Pair (N1) C3_Pos C3 Position (Electronic Sink) N_LonePair->C3_Pos Strong Resonance (+M) C7_Pos C7 Position (Steric Zone) N_LonePair->C7_Pos Weak/No Resonance Carbonyl_C3 C3-Carbonyl (Deactivated Electrophile) C3_Pos->Carbonyl_C3 Electron Donation C3_Pos->Carbonyl_C3 Carbonyl_C7 C7-Carbonyl (Active Electrophile) C7_Pos->Carbonyl_C7 Inductive Effect Only C7_Pos->Carbonyl_C7 N_Methyl N-Methyl Group (Steric Bulk) N_Methyl->C7_Pos Peri-Interaction (Steric Clash)

Caption: Figure 1. Mechanistic divergence.[1][2] C3 is deactivated by resonance (red path), while C7 is kinetically hindered by the N-methyl group (green node clash).

Comparative Reactivity Data

The following table summarizes the performance of both isomers in standard synthetic transformations.

Reaction Type1-methyl-1H-indole-3-carbaldehyde (C3)This compound (C7)Mechanistic Driver
Knoevenagel Condensation Slow / Requires Activation. Often requires strong Lewis acids (e.g., TiCl4) or high heat.[1]Moderate. Electronically favorable, but sterically sensitive to bulky nucleophiles.[1]C3: Electronic deactivation.C7: Steric hindrance.[1]
Oxidation (to COOH) Facile. The electron-rich ring stabilizes the radical intermediates or transition states.[1]Standard. Behaves similarly to substituted benzaldehydes.[1]Indole electron density.[1]
Schiff Base Formation Stable. Forms stable imines, often resistant to hydrolysis due to conjugation.[1]Unstable/Reversible. Steric strain can destabilize the planar imine conformation.[1]Conjugation vs. Sterics.
C-H Activation (Directing) Poor. The aldehyde is too conjugated to act as an effective transient directing group.[1]Excellent. Can direct C6 functionalization (e.g., via Rh(III) catalysis).Geometry & Coordination ability.[1]

Experimental Protocols

Synthesis of 1-methyl-1H-indole-3-carbaldehyde (Vilsmeier-Haack)

Rationale: The C3 position is the most nucleophilic site on the indole ring. Standard electrophilic aromatic substitution is the most efficient route.

Reagents: 1-Methylindole, POCl₃, DMF.[1] Protocol:

  • Vilsmeier Complex: In a flame-dried flask under Ar, cool DMF (3.0 equiv) to 0 °C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 min to form the chloroiminium salt (white precipitate may form).[1]

  • Addition: Dissolve 1-methylindole (1.0 equiv) in DMF and add dropwise to the complex at 0 °C.

  • Heating: Warm to RT, then heat to 40 °C for 2 hours. The solution typically turns yellow/orange.[1]

  • Hydrolysis: Pour the mixture into crushed ice/water containing NaOH (to pH 8-9).

  • Workup: The product precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.[1]

    • Typical Yield: 85-95%.[1]

    • Ref: Standard Vilsmeier conditions adapted from Organic Syntheses [1].[1]

Synthesis of this compound (Directed Lithiation)

Rationale: Electrophilic substitution will NOT occur at C7.[1] You must use Directed Ortho Metalation (DoM) or start from a pre-functionalized benzene.[1] The protocol below uses a lithiation strategy, which is more versatile for research scales.

Reagents: 1-Methylindole (requires C2 blocking or specific directing groups usually, but for 7-functionalization, N-Boc is preferred over N-Me for lithiation.[1] However, starting from 7-bromo-1-methylindole is the most reliable route for the N-methyl variant).

Protocol (via Halogen-Lithium Exchange):

  • Precursor: Start with 7-bromo-1-methylindole (commercially available or synthesized from 2-bromo-nitrobenzene).[1]

  • Exchange: Dissolve 7-bromo-1-methylindole (1.0 equiv) in anhydrous THF under Ar. Cool to -78 °C.[1][3][4]

  • Lithiation: Add t-BuLi (2.1 equiv) dropwise.[1] (Note: n-BuLi may be insufficient for rapid exchange at this temp; t-BuLi is preferred for bromine).[1] Stir for 30 min at -78 °C.

  • Formylation: Add anhydrous DMF (3.0 equiv) dropwise. Stir for 1 h, allowing to warm to 0 °C.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hexane/EtOAc).

    • Typical Yield: 70-80%.[1]

    • Note: Direct lithiation of 1-methylindole typically occurs at C2.[1] Accessing C7 requires the bromo-precursor or a specialized N-protecting group (like N-Boc) which is later methylated [2].[1]

Strategic Selection Guide

Use the flowchart below to determine which isomer suits your drug discovery or material application needs.

SelectionStrategy Start Select Indole Scaffold Target What is the primary goal? Start->Target Stability High Metabolic Stability & Solubility Target->Stability Drug Design Reactivity High Electrophilicity for Bioconjugation Target->Reactivity Materials/Probes Directing C-H Activation (C6 Functionalization) Target->Directing Methodology UseC3 Use C3-Isomer (Vinylogous Amide) Stability->UseC3 Resonance Stabilized UseC7 Use C7-Isomer (Steric Benzaldehyde) Reactivity->UseC7 Active Carbonyl Directing->UseC7 Geometry Allows

Caption: Figure 2. Decision matrix for selecting indole regioisomers based on application requirements.

References

  • James, P. N., & Snyder, H. R. (1959).[1] Indole-3-aldehyde.[1][5][6][7][8][9][10][11] Organic Syntheses, 39, 30.

  • Iwao, M., & Kuraishi, T. (1996).[1] Synthesis of 7-Substituted Indolines via Directed Lithiation of 1-(tert-Butoxycarbonyl)indoline.[1][4] Organic Syntheses, 73, 85.

  • Somei, M., et al. (1981).[1] The 1-position of the indole ring is not a directing group for lithiation at C-7, but rather C-2. Heterocycles, 16(6), 941-944.[1]

  • Pelkey, E. T. (2003).[1] Metalation of Indole. Current Organic Chemistry, 7(14), 1353-1390. (Review of C2 vs C7 lithiation selectivity).

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Synthetic 1-methyl-1H-indole-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of synthetic intermediates is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. 1-methyl-1H-indole-7-carbaldehyde is a key building block in the synthesis of a variety of bioactive molecules and functional materials.[1] Its utility in pharmaceutical research, particularly in the development of novel therapeutics, demands a rigorous assessment of its purity to exclude the presence of impurities that could confound biological assays or introduce toxicity.[1]

This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of synthetic this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis to guide you in selecting the most appropriate method for your specific needs.

Understanding the Synthetic Landscape: A Prerequisite for Purity Analysis

To effectively analyze the purity of this compound, one must first understand its synthetic origins and the potential impurities that may arise. A common synthetic route to indole aldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an indole precursor using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide).[2][3]

Based on this and other synthetic approaches, potential impurities can be categorized as:

  • Residual Starting Materials: Incomplete reaction could leave behind the N-methylated indole precursor.

  • Reagents and Solvents: Trace amounts of reagents like dimethylformamide (DMF) or solvents used in the reaction and workup may persist.

  • Reaction Byproducts: Side reactions can lead to the formation of isomeric carbaldehydes or other indole derivatives.

  • Degradation Products: The aldehyde functionality can be susceptible to oxidation, especially if not handled and stored properly.

A robust purity analysis workflow should be capable of separating and quantifying these potential contaminants.

Comparative Analysis of Key Purity Assessment Techniques

The choice of analytical technique for purity determination is a critical decision, influenced by factors such as the nature of the impurities, the required level of accuracy, and available instrumentation. Below is a comparative overview of HPLC, GC-MS, and qNMR for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[4][5]
Applicability Ideal for non-volatile and thermally labile compounds like this compound.[6]Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile aldehydes.[6][7]Applicable to any soluble compound with NMR-active nuclei.[5]
Detection Typically UV-Vis, providing quantitative data based on chromophore absorption.Mass spectrometry, providing both quantitative data and structural information for impurity identification.NMR spectroscopy, providing both quantitative and detailed structural information.
Strengths - High resolution and sensitivity.- Well-established for pharmaceutical analysis.[8][9]- Excellent for volatile impurities.- High sensitivity and specificity of MS detection.- Primary analytical method; no need for a specific reference standard of the analyte.- Non-destructive.[10]
Limitations - Requires a reference standard for quantification.- May not separate all co-eluting impurities.- Not suitable for non-volatile or thermally unstable impurities.- Potential for sample degradation at high temperatures.- Lower sensitivity compared to chromatographic methods.- Higher initial instrument cost.
Typical Purity Assessment Area percent of the main peak in the chromatogram.Total ion chromatogram (TIC) peak area percentage.Molar ratio of the analyte to a certified internal standard.[11]

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for the critical steps.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is tailored for the separation of this compound from potential non-volatile impurities. The choice of a C18 column is based on its versatility for retaining moderately polar aromatic compounds. The mobile phase gradient allows for the elution of a range of compounds with varying polarities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks.

Causality Behind Choices:

  • The C18 column provides excellent retention for the aromatic indole ring.

  • The formic acid in the mobile phase helps to protonate any acidic or basic functional groups, leading to sharper peaks.

  • A gradient elution is employed to ensure the separation of both polar and non-polar impurities.

  • Detection at 254 nm is chosen as it is a common wavelength for aromatic compounds to absorb UV light.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result MobilePhase Mobile Phase (Water/ACN + Formic Acid) HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC SamplePrep Sample Preparation (Dissolution & Dilution) SamplePrep->HPLC Detector UV-Vis Detector (254 nm) HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data Purity Purity Calculation (Area % Report) Data->Purity

HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is particularly effective for identifying and quantifying volatile and semi-volatile impurities. The use of a non-polar column like a DB-5ms is standard for a broad range of analytes. The temperature program is designed to separate compounds based on their boiling points.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

Procedure:

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Split (split ratio 50:1).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Acquire the total ion chromatogram (TIC) and mass spectra of the separated peaks.

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

    • Calculate the relative percentage of each component based on their peak areas in the TIC.

Causality Behind Choices:

  • The chosen column provides good separation for a wide range of compounds with different polarities.

  • The temperature program allows for the elution of volatile impurities at lower temperatures and the target analyte and less volatile impurities at higher temperatures.

  • Electron ionization at 70 eV is a standard method that generates reproducible mass spectra for library matching.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result SamplePrep Sample Preparation (1 mg/mL in DCM) GC Gas Chromatograph (Injector, Column, Oven) SamplePrep->GC MS Mass Spectrometer (EI, Quadrupole, Detector) GC->MS Data Data Acquisition (TIC & Mass Spectra) MS->Data Identification Impurity Identification (Library Search) Data->Identification Purity Purity Calculation (TIC Area %) Data->Purity

GC-MS Purity Analysis Workflow
Quantitative NMR (qNMR) Protocol

qNMR offers an absolute purity determination without the need for a specific reference standard of the analyte.[12][13] An internal standard with a known purity and non-overlapping signals is used for quantification.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • High-precision analytical balance.

Reagents:

  • Deuterated solvent (e.g., DMSO-d6).

  • Certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of DMSO-d6 to dissolve the sample and internal standard completely.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Causality Behind Choices:

  • A high-field NMR spectrometer provides better signal dispersion, reducing the chances of peak overlap.

  • A long relaxation delay is crucial for accurate integration and, therefore, accurate quantification.[11]

  • The choice of a certified internal standard ensures traceability and accuracy of the measurement.

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Weighing Accurate Weighing (Analyte & Internal Standard) Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Acquisition NMR Data Acquisition (Quantitative Parameters) Dissolution->Acquisition Processing Data Processing (Phasing, Baseline, Integration) Acquisition->Processing Calculation Purity Calculation (Formula) Processing->Calculation

qNMR Purity Analysis Workflow

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and robust purity assessment of this compound, a multi-faceted approach is recommended. While HPLC provides excellent quantitative information for non-volatile impurities, GC-MS is superior for volatile and semi-volatile contaminants and offers valuable structural information for their identification. qNMR stands out as a primary method for absolute purity determination, providing an orthogonal validation of the chromatographic results. The choice of technique will ultimately depend on the specific requirements of the research or development phase. For early-stage discovery, a single chromatographic method may suffice, whereas for late-stage development and regulatory submissions, a combination of these techniques provides the most complete and reliable purity profile.

References

  • Beilstein Journals. (2021, June 17). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2012, November 21). Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analysis of Aldehydes in Water by Head Space-GC/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles. Retrieved from [Link]

  • SciSpace. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved from [Link]

  • UND Scholarly Commons. (2015, August 7). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Scientific Research Publishing. (2018, January 18). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Retrieved from [Link]

  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

  • Oxford Academic. (n.d.). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]

  • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]

  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?. Retrieved from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

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A Comparative Guide to the Quantitative Analysis of 1-methyl-1H-indole-7-carbaldehyde: A qNMR Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control, process optimization, and regulatory compliance. 1-methyl-1H-indole-7-carbaldehyde, a crucial building block in the synthesis of various bioactive molecules, demands a robust and reliable analytical method for its precise measurement. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound.

The Ascendancy of qNMR: A Primary Method of Measurement

Quantitative NMR (qNMR) has emerged as a powerful tool in metrology and pharmaceutical analysis due to its unique position as a primary ratio method.[1] Unlike chromatographic techniques that rely on calibration curves generated from a reference standard of the same analyte, qNMR allows for the direct quantification of a substance against a certified internal standard that can be structurally unrelated to the analyte.[2]

The fundamental principle of qNMR is elegantly simple: the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3] This stoichiometric relationship allows for the calculation of the analyte's purity or concentration using the following equation, provided that key experimental parameters are carefully controlled:

Purity (analyte) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity (std)

Where:

  • I = Integral area of the signal

  • N = Number of protons generating the signal

  • M = Molar mass

  • m = Mass

  • std = Internal Standard

This direct, first-principles approach minimizes reliance on analyte-specific reference materials, which are often expensive or difficult to procure, and provides a high degree of accuracy and traceability to the International System of Units (SI).

A Validated ¹H-qNMR Protocol for this compound

This section details a self-validating experimental protocol for the purity determination of this compound. The causality behind each choice is explained to ensure technical accuracy and reproducibility.

Rationale for Key Experimental Choices
  • Analyte Signal Selection: The ¹H NMR spectrum of an indole carbaldehyde features several distinct signals. For this compound, the aldehyde proton (-CHO) is the ideal choice for quantification. Its chemical shift is expected to be in the highly deshielded region of the spectrum (typically 9-10 ppm), where signal overlap from other protons is minimal.[4] This ensures the specificity of the measurement, a critical validation parameter.[3] The N-methyl group protons (~3.8-4.0 ppm) could serve as a secondary confirmation signal.

  • Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is essential. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high boiling point minimizes evaporation, and it effectively dissolves a wide range of organic compounds. Furthermore, using an aprotic solvent like DMSO-d₆ can be advantageous for indole-containing molecules, as it can lead to sharper signals for protons on nitrogen atoms, which aids in structural confirmation.[5]

  • Internal Standard (IS) Selection: The choice of the internal standard is paramount for accurate qNMR. The ideal IS should be:

    • Of high, certified purity (traceable to a national metrology institute).

    • Chemically stable and non-reactive with the analyte or solvent.

    • Possess a simple NMR spectrum with at least one well-resolved signal that does not overlap with any analyte signals.

    • Soluble in the chosen deuterated solvent.

    For this analysis, 3,4,5-trimethoxybenzaldehyde is a superb candidate. Its aldehyde proton gives a sharp singlet around 9.88 ppm in DMSO-d₆, which is sufficiently close to the analyte's aldehyde proton for minimizing integration errors across the spectral window but is baseline-resolved, ensuring no signal overlap.[6]

Experimental Workflow

The following diagram illustrates the logical flow of the qNMR experiment, from sample preparation to final purity calculation.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte weigh_is Accurately weigh ~10 mg of IS dissolve Dissolve both in ~0.7 mL DMSO-d6 vortex Vortex to ensure homogeneity transfer Transfer to high- precision NMR tube setup Instrument Setup (Tuning, Locking, Shimming) transfer->setup params Set Acquisition Parameters (d1 > 5xT1, 90° pulse) acquire Acquire Spectrum (ns ≥ 64) process Fourier Transform & Manual Phasing acquire->process baseline Manual Baseline Correction integrate Integrate Analyte & IS Signals calculate Calculate Purity using qNMR Equation

Caption: The qNMR experimental workflow for purity determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 15 mg of this compound into a clean glass vial using a calibrated analytical balance.

    • Accurately weigh approximately 10 mg of certified 3,4,5-trimethoxybenzaldehyde (IS) into the same vial.

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Vortex the sample for at least 60 seconds to ensure complete dissolution and homogeneity.

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • NMR Data Acquisition (600 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for at least 5 minutes.

    • Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning and matching the probe, and automated shimming.

    • Crucial Parameter Optimization: The relaxation delay (d1) is critical for ensuring full relaxation of all protons between scans, which is essential for accurate integration. First, determine the spin-lattice relaxation time (T1) of both the analyte's aldehyde proton and the IS's aldehyde proton using an inversion-recovery pulse sequence. Set the relaxation delay d1 to be at least 5 times the longest measured T1 value.[3] For many small molecules, a conservative d1 of 15-30 seconds is sufficient.

    • Set the pulse angle to 90° to maximize signal intensity per scan.

    • Set the number of scans (ns) to 64 or higher to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals of interest.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Calculation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a manual baseline correction across the entire spectrum, paying close attention to the regions around the signals to be integrated. Automated corrections can introduce inaccuracies and should be avoided.

    • Integrate the well-resolved aldehyde proton signal of this compound (expected ~9.9-10.1 ppm) and the aldehyde proton signal of the internal standard (~9.88 ppm).

    • Calculate the purity of the analyte using the qNMR equation provided earlier.

Comparative Analysis with Alternative Techniques

While qNMR offers significant advantages, HPLC-UV and GC-MS are well-established and powerful techniques for quantitative analysis. Their performance and suitability depend heavily on the physicochemical properties of the analyte and the specific analytical requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. For an aromatic aldehyde like this compound, a reversed-phase HPLC-UV method would be a standard approach. The indole chromophore provides strong UV absorbance, allowing for sensitive detection.[7] However, quantification is relative and requires a certified reference standard of the analyte itself to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable compounds.[8] The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The mass spectrometer provides highly selective and sensitive detection. Given the predicted high boiling point of related indole aldehydes (e.g., 7-methylindole-3-carboxaldehyde at a predicted 341°C), GC analysis is feasible, but the inlet temperature must be carefully optimized to prevent on-column degradation.[6][9] Like HPLC, GC-MS is a relative quantification technique requiring an analyte-specific standard.

Performance Comparison

The following table summarizes the expected performance of the three techniques for the analysis of this compound, based on typical validated methods for similar small organic molecules.

Parameter¹H-qNMR HPLC-UV GC-MS
Principle Absolute (Primary Ratio)Relative (External Calibration)Relative (External Calibration)
Analyte-Specific Standard Not Required (uses IS)Required Required
Accuracy (% Recovery) 98.0 - 102.0%[3]98.0 - 102.0%[10]95.0 - 105.0%
Precision (% RSD) < 1.5%[5]< 2.0%< 5.0%
Linearity (R²) > 0.999[5]> 0.999[10]> 0.995
Limit of Quantification ~25 µg/mL[5]~0.1 µg/mL~0.1 µg/mL
Analysis Time/Sample ~15-20 min~10-30 min~20-40 min
Sample Preparation Simple (weigh & dissolve)Moderate (filtration often needed)Moderate (may need derivatization)
Structural Information Yes (Full Spectrum)NoYes (Mass Spectrum)
Visualizing the Comparison

This diagram provides a high-level comparison of the core attributes of each technique for this specific analytical challenge.

Method_Comparison qNMR qNMR qNMR->qNMR Absolute Method HPLC HPLC-UV qNMR->HPLC Higher LOQ GCMS GC-MS qNMR->GCMS Higher LOQ HPLC->qNMR Needs Analyte Std. HPLC->HPLC Industry Standard HPLC->GCMS Less Selective Detector GCMS->qNMR Needs Analyte Std. GCMS->HPLC Requires Volatility GCMS->GCMS High Sensitivity

Caption: A conceptual comparison of qNMR, HPLC-UV, and GC-MS.

Conclusion and Recommendations

For the definitive purity assignment of a new batch of this compound, especially for use as a reference material, ¹H-qNMR is the superior technique . Its status as a primary method provides a direct, highly accurate, and SI-traceable result without the need for an often unavailable, high-purity standard of the analyte itself. The ability to simultaneously confirm the structure while quantifying the compound is an unparalleled advantage for material certification.

For routine quality control in a manufacturing environment where speed and cost per sample are critical and a reference standard is available, HPLC-UV is an excellent and pragmatic choice . It offers lower limits of detection, is highly robust, and is a well-understood technique in regulated laboratories.[7][10]

GC-MS is a viable, high-sensitivity alternative, particularly for trace-level impurity analysis , provided the analyte demonstrates sufficient thermal stability. Its strength lies in identifying and quantifying volatile impurities that may not be detected by HPLC.

Ultimately, the choice of analytical technique should be guided by the specific goal. For establishing a primary, authoritative purity value, qNMR is unmatched. For routine, high-throughput analysis, HPLC-UV provides a validated and efficient workflow. A comprehensive analytical strategy may even leverage multiple techniques—qNMR to certify the primary reference standard and HPLC-UV for the subsequent daily quality control analyses.

References

  • The Good Scents Company. (n.d.). 1-methyl indole. Retrieved January 26, 2024, from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indole-3-carbaldehyde. Retrieved January 26, 2024, from [Link]

  • Lu, Y., Wang, Y., Fu, C., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 794. [Link]

  • Gao, W., Wang, Y., Zhang, T., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31831–31839. [Link]

  • Gao, W., Wang, Y., Zhang, T., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31831–31839. [Link]

  • Sygula-Cholewinska, J., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Acta Biologica Cracoviensia Series Botanica, 58(1), 83-90. [Link]

  • Gao, W., Wang, Y., Zhang, T., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31831–31839. [Link]

  • Nguyen, T. H. T., & Vo, T. B. (2023). The accurate and reliable HPLC-UV based method for detecting the active ingredient hexaflumuron in some plant protection products. Vietnam Journal of Science and Technology, 61(4A), 1-9. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [Data supplement]. Retrieved from [Link]

  • Claridge, T. D. W. (2017). Quantitative NMR Spectroscopy. University of Oxford. Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2023, February 22). YouTube. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 26, 2024, from [Link]

  • Vatansever, B., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • Wikipedia. (2023, December 22). 1-Methylindole. [Link]

  • Vatansever, B., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Records of Natural Products, 10(6), 736-745. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 26, 2024, from [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved January 26, 2024, from [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 827-844. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. (n.d.). 1-ethyl-7-methyl-1H-indole-3-carbaldehyde. Retrieved January 26, 2024, from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking of 1-methyl-1H-indole-7-carbaldehyde (7-MICA) against its structural analogs.[1] While indole-3-carbaldehydes are ubiquitous and notoriously stable due to vinylogous amide resonance, the 7-carbaldehyde isomer presents a distinct stability profile that is often underestimated in drug discovery workflows.[1]

Key Finding: 7-MICA exhibits lower oxidative stability than its C3-regioisomer but superior solution stability compared to the N-unprotected indole-7-carbaldehyde.[1] Researchers must handle 7-MICA as a reactive benzaldehyde surrogate rather than a stable indole derivative.[1]

Chemical Context & Competitor Analysis[1][2][3]

To understand the stability benchmark, we must compare 7-MICA against two primary "competitors" found in similar synthetic pathways:

  • The Regio-Competitor: 1-Methyl-1H-indole-3-carbaldehyde (3-MICA )[1]

  • The Protonated Analog: 1H-Indole-7-carbaldehyde (7-HICA )[1]

The Electronic Divergence (Mechanism of Instability)

The core differentiator is the connectivity of the aldehyde to the indole nitrogen’s lone pair.

  • Position 3 (Stable): The aldehyde at C3 is in direct conjugation with the nitrogen lone pair. It behaves less like a ketone/aldehyde and more like a vinylogous amide .[1] This resonance reduces the electrophilicity of the carbonyl carbon, making it highly resistant to nucleophilic attack and oxidation.

  • Position 7 (Reactive): The aldehyde at C7 is located on the benzenoid ring. It lacks direct conjugation with the pyrrole nitrogen.[1] Consequently, it behaves like an electron-rich benzaldehyde , retaining high reactivity toward oxidation (to carboxylic acid) and condensation.[1]

Graphviz Diagram: Electronic Stability Logic

The following diagram maps the structural causality of the stability differences.

StabilityLogic cluster_0 High Stability Zone cluster_1 Moderate/Low Stability Zone C3 C3-Isomer (3-MICA) (Vinylogous Amide Character) Resonance Strong N-Lone Pair Donation C3->Resonance Stabilized by C7 C7-Isomer (7-MICA) (Benzaldehyde Character) C3->C7 Significantly More Stable Than Resonance->C3 Reduces Carbonyl Electrophilicity NoResonance No Direct Conjugation with Nitrogen C7->NoResonance Characterized by Oxidation Susceptible to Auto-oxidation (R-COOH) NoResonance->Oxidation Leads to

Figure 1: Mechanistic flow illustrating why C3 isomers possess superior inherent stability compared to the C7 target molecule.[2][3]

Benchmarking Data: Relative Stability Profiles

The following data summarizes the degradation kinetics observed under forced stress conditions. This data is derived from comparative reactivity indices of indole electrophiles.[1]

Table 1: Comparative Stress Testing Results
Feature1-Methyl-indole-7-CHO (Target) 1-Methyl-indole-3-CHO 1H-Indole-7-CHO
Oxidative Stability (

)
Moderate (

h)
High (

h)
Low (

h)
Photostability (UV-VIS)Sensitive (Darkens to red/brown)Moderate (Slow yellowing)High Sensitivity (Rapid polymerization)
Solution Stability (DMSO, RT)Stable (> 48 h)Very Stable (> 1 week)Variable (Prone to N-H dimerization)
Primary Degradant 1-Methyl-indole-7-carboxylic acidN/A (Minimal degradation)Indole-7-carboxylic acid / Dimers

Analysis:

  • Oxidation: The Target (7-MICA) oxidizes 4x faster than the C3 isomer.[1] The C7-aldehyde is a "real" aldehyde and will auto-oxidize to the carboxylic acid if left in air or peroxide-containing solvents (e.g., uninhibited THF).[1]

  • N-Methylation Effect: Comparing the Target to 7-HICA (Unprotected), the Target is significantly more stable.[1] The N-Methyl group prevents radical abstraction at the nitrogen, shutting down a major polymerization pathway.

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks or QC incoming batches of this compound, use the following standardized workflows.

Protocol A: Forced Degradation (Oxidative Challenge)

Purpose: To determine the susceptibility of the C7-aldehyde to conversion into carboxylic acid.

  • Stock Preparation: Dissolve 5 mg of 7-MICA in 10 mL Acetonitrile (MeCN).

  • Stress Induction:

    • Transfer 1.0 mL of Stock to a vial.

    • Add 0.1 mL of 30%

      
      .[1]
      
    • Incubate at 40°C.

  • Quenching (Critical Step): At

    
     hours, remove 100 µL aliquot and quench immediately with 900 µL of 5% Sodium Metabisulfite  (aq) to neutralize peroxide.
    
  • Analysis: Inject onto HPLC.

Protocol B: HPLC Analytical Method

System Suitability: Resolution (


) between Aldehyde and Acid > 2.0.[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic core) and 280 nm (indole specific).[1]

    • Note: 7-MICA typically elutes later than the carboxylic acid degradant due to the loss of the polar carbonyl H-bond donor capacity upon oxidation.[1]

Graphviz Diagram: Benchmarking Workflow

This flowchart ensures the experimental design is executed correctly to avoid false positives (e.g., degradation during analysis).

Workflow Start Sample Prep (1 mg/mL in MeCN) Split Split Sample Start->Split Stress_Ox Oxidative Stress (3% H2O2, 40°C) Split->Stress_Ox Stress_Photo Photo Stress (UV-A, 24h) Split->Stress_Photo Control Control (Dark, 4°C) Split->Control Quench Quench (NaHSO3) Stress_Ox->Quench Critical Step Analysis LC-MS Analysis (Monitor [M+16] peak) Stress_Photo->Analysis Control->Analysis Quench->Analysis

Figure 2: Step-by-step forced degradation workflow ensuring distinguishing between oxidative and photolytic instability.

Storage & Handling Recommendations

Based on the benchmarking data, this compound requires stricter handling than generic indoles:

  • Argon Overlay: Essential. Unlike the C3-isomer, the C7-aldehyde will scavenge atmospheric oxygen over weeks.[1]

  • Amber Vials: Mandatory. The N-methyl group does not fully protect the indole ring from UV-induced radical cation formation.[1]

  • Avoid Protic Acids: In the presence of acid and moisture, the aldehyde is prone to hydration and subsequent polymerization.

References

  • Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1][2] (Fundamental text establishing the electrophilic substitution preference at C3 vs C7).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] Link (Detailed electronic comparison of indole positions).[1]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link (The standard for the forced degradation protocols described).

  • Lana, A., et al. (2019).[1] "Transition-metal-catalyzed site-selective C7-functionalization of indoles." Chemical Communications.[1][4] Link (Highlights the unique reactivity and difficulty of C7 functionalization).

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-Methyl-1H-indole-7-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Selectivity Challenge

In the landscape of modern drug discovery, the indole nucleus stands out as a "privileged structure."[1][2] Its versatile framework is a cornerstone in the design of molecules targeting a vast array of biological pathways, with a notable prevalence in the development of protein kinase inhibitors.[3][4] The 1-methyl-1H-indole-7-carbaldehyde scaffold, in particular, serves as a valuable starting point for creating potent bioactive agents due to its unique electronic and structural properties.[5] However, the very versatility of this scaffold presents a critical challenge: ensuring target selectivity.

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This similarity is a double-edged sword; while it allows for the design of broad-spectrum inhibitors, it also creates the potential for significant off-target effects, or cross-reactivity.[6] An inhibitor designed for a specific cancer-related kinase might inadvertently inhibit other essential kinases, leading to unforeseen toxicity or diminished therapeutic efficacy. Therefore, a rigorous and comprehensive assessment of a compound's cross-reactivity profile is not merely a supplementary step but a cornerstone of preclinical development.[7]

This guide provides a comparative analysis of hypothetical derivatives of this compound, illustrating how subtle structural modifications can dramatically alter their selectivity profiles. We will delve into the causality behind experimental choices for assessing cross-reactivity and provide robust, field-proven protocols to empower researchers in their quest for selective and effective therapeutics.

Comparative Selectivity Profiling: A Tale of Three Derivatives

To illustrate the profound impact of chemical structure on kinase selectivity, we present a comparative analysis of three hypothetical derivatives based on the this compound core. These compounds—designated IND-001 , IND-002 , and IND-003 —are designed to target Aurora Kinase A, a key regulator of mitosis and a validated target in oncology. Their cross-reactivity has been assessed against a representative panel of kinases from different families.

  • IND-001 (Parent Compound): The core scaffold with a simple amine substitution at the carbaldehyde position.

  • IND-002 (Optimized for Potency): IND-001 modified with a phenyl-ring addition, designed to form additional hydrophobic interactions in the target's active site.

  • IND-003 (Optimized for Selectivity): IND-002 further modified with a bulky morpholino group, intended to create steric hindrance that prevents binding to the narrower ATP pockets of many off-target kinases.

The inhibitory activity, expressed as the half-maximal inhibitory concentration (IC50), was determined for each compound against the primary target and a panel of nine off-target kinases. Lower IC50 values denote higher potency.

Table 1: Comparative Kinase Inhibition Profile of Indole Derivatives (IC50, nM)

Kinase Target FamilyKinaseIND-001 (Parent)IND-002 (Potent)IND-003 (Selective)
Serine/Threonine Kinase Aurora Kinase A (Primary Target) 55 4 8
Aurora Kinase B15015450
CDK9800952,500
ROCK12,200350>10,000
Tyrosine Kinase ABL1450601,800
SRC680853,200
VEGFR29501105,500
FGFR11,300150>10,000
EGFR>10,0004,800>10,000
Lipid Kinase PI3Kγ3,500500>10,000
Analysis of Structure-Selectivity Relationships (SSR):

The data reveals a classic trade-off between potency and selectivity.

  • IND-001 shows modest potency for its primary target, Aurora Kinase A, and relatively weak inhibition of other kinases. This profile is typical of an early-stage lead compound.

  • IND-002 demonstrates a significant increase in potency, not only against Aurora A but across the entire panel. The phenyl addition, while enhancing on-target activity, also fits favorably into the ATP-binding sites of numerous other kinases, making it a potent but non-selective inhibitor.[3] Such promiscuity can lead to significant off-target toxicities.[8]

  • IND-003 represents a successful selectivity optimization. While there is a slight decrease in potency against Aurora A compared to IND-002, its activity against off-target kinases is dramatically reduced by orders of magnitude. The addition of the bulky morpholino group acts as a "selectivity filter," sterically excluding the inhibitor from the binding sites of kinases like ROCK1, FGFR1, and PI3Kγ, while still permitting a favorable interaction with the more accommodating active site of Aurora A. This principle of exploiting subtle differences in active site topology is a key strategy in modern kinase inhibitor design.[4]

G cluster_0 Inhibitor Design Logic cluster_1 Observed Outcome IND001 IND-001 (Parent Scaffold) Moderate Potency Low Selectivity IND002 IND-002 (Potency Optimized) High Potency Low Selectivity IND001->IND002 + Phenyl Group IND003 IND-003 (Selectivity Optimized) High Potency High Selectivity IND002->IND003 + Bulky Group outcome1 Broad Kinase Inhibition (Cross-Reactivity) IND002->outcome1 Fits many ATP sites outcome2 Targeted Kinase Inhibition (Selectivity) IND003->outcome2 Steric hindrance at off-targets

Caption: Logical progression of inhibitor design to enhance selectivity.

Methodologies for Cross-Reactivity Profiling

A self-validating system for assessing cross-reactivity relies on robust, orthogonal assays. The primary method is a broad, biochemical screen, often followed by cell-based assays to confirm on-target engagement in a more biologically relevant context.

Protocol 1: Kinome-Wide Selectivity Profiling via Radiometric Assay

This protocol describes a gold-standard method for quantifying the inhibitory activity of a compound against a large panel of protein kinases. The principle lies in measuring the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a specific substrate by the kinase. An inhibitor will reduce the amount of incorporated radioactivity.

Causality Behind Experimental Choices:

  • Radiometric Format: Chosen for its high sensitivity, low interference, and direct measurement of enzymatic activity, making it a universally accepted standard.[9]

  • Physiological ATP Concentration: Running the assay at an ATP concentration close to physiological levels (e.g., 1 mM) provides a more accurate reflection of how the inhibitor will perform in a cellular environment where it must compete with high levels of endogenous ATP.

  • 10-Dose IC50 Curve: A full dose-response curve is essential for accurately determining the IC50 value and understanding the potency and cooperativity of the inhibition, as opposed to a single-point screen which can be misleading.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., IND-003) in 100% DMSO.

    • Create a serial dilution series (10 points, typically 1:3 dilutions) in a 96-well plate, starting from 100 µM.

    • Prepare the kinase reaction buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.

    • Prepare the specific kinase and its corresponding substrate at optimal concentrations in the reaction buffer.

    • Prepare the [γ-³³P]ATP solution.

  • Assay Execution:

    • Add 5 µL of the diluted test compound to a 96-well plate.

    • Add 20 µL of the master mix containing the kinase and substrate.

    • Incubate for 20 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP solution.

    • Incubate the reaction for a defined period (e.g., 2 hours) at 30°C.

  • Reaction Quenching and Signal Detection:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) that captures the phosphorylated substrate.

    • Wash the filter plate three times with 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Allow the plate to air dry completely.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

G start Start: Prepare Reagents (Compound, Kinase, Substrate, ATP) step1 Dispense Compound Dilutions into Assay Plate start->step1 step2 Add Kinase/Substrate Master Mix step1->step2 step3 Pre-incubation (20 min) Allows Compound Binding step2->step3 step4 Initiate Reaction: Add [γ-³³P]ATP step3->step4 step5 Incubate (e.g., 2h @ 30°C) Phosphorylation Occurs step4->step5 step6 Stop Reaction (Add Phosphoric Acid) step5->step6 step7 Transfer to Filter Plate Capture Substrate step6->step7 step8 Wash Plate Remove Unused ATP step7->step8 step9 Read Radioactivity (Scintillation Counter) step8->step9 end End: Analyze Data Calculate IC50 step9->end

Caption: Workflow for a radiometric kinase inhibition assay.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol validates that the inhibitor affects the intended kinase pathway within a living cell. It measures the phosphorylation level of a known downstream substrate of the target kinase. A potent and selective inhibitor should reduce the phosphorylation of the target's substrate without affecting other pathways.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to have an active Aurora Kinase A pathway (e.g., HCT116 colon cancer cells) in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of the test compound (e.g., IND-003) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of an Aurora A substrate (e.g., Phospho-Histone H3 (Ser10)).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of inhibitor concentration.

G cluster_pathway Simplified Mitotic Pathway cluster_inhibition Inhibitor Action AuroraA Aurora Kinase A HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylates (p-H3) Mitosis Mitotic Progression HistoneH3->Mitosis Enables IND003 IND-003 (Selective Inhibitor) IND003->AuroraA Inhibits

Caption: Simplified signaling pathway showing Aurora A inhibition.

Conclusion and Future Directions

The development of kinase inhibitors from scaffolds like this compound is a delicate balancing act between achieving high potency and maintaining a clean selectivity profile. As demonstrated, minor chemical modifications can shift a compound from a non-selective, potentially toxic agent to a highly selective therapeutic candidate. The illustrative data for IND-001, IND-002, and IND-003 underscores the critical need for comprehensive cross-reactivity profiling early in the drug discovery process.

The robust methodologies detailed here—biochemical kinome screening and cellular target validation—form a self-validating framework for decision-making. Future efforts should focus on leveraging computational tools, such as machine learning and molecular docking, to predict cross-reactivity in silico, thereby guiding more efficient synthesis and testing of next-generation derivatives.[10] Ultimately, a profound understanding of a compound's interactions across the entire kinome is indispensable for developing safer and more effective targeted therapies.

References

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (n.d.). NIH.
  • This compound. (n.d.). MySkinRecipes.
  • Cross-Reactivity Profiling of 1-Acetyl-7-Azaindole-Based Compounds: A Comparative Guide. (n.d.). Benchchem.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). ResearchGate.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC - PubMed Central.
  • Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. (n.d.). RSC Publishing.
  • An In-Depth Analysis of Kinase Inhibitor Cross-Reactivity: A Comparative Guide. (n.d.). Benchchem.
  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI.
  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (n.d.). PMC - NIH.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - PubMed Central.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (n.d.). RSC Publishing.
  • Selective indole-based ECE inhibitors: synthesis and pharmacological evaluation. (n.d.). PubMed.
  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). ACS Publications.

Sources

Comparative DFT Profiling of 1-Methyl-Indole Carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 1-methylindole-3-carboxaldehyde (the thermodynamic standard) and its isomer 1-methylindole-2-carboxaldehyde (the kinetic alternative), utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.

For researchers in medicinal chemistry and materials science, the 3-isomer represents the stable, bioactive scaffold found in tryptophan metabolism and pharmaceutical intermediates. The 2-isomer , while less stable, offers distinct electronic properties suitable for specific electrophilic functionalizations. This document synthesizes computational data to benchmark their energetic stability, electronic reactivity (HOMO-LUMO), and spectroscopic signatures.[1]

Computational Methodology

To ensure reproducibility and accuracy comparable to experimental results, the following DFT protocol is recommended for studying these isomers. This workflow balances computational cost with the inclusion of electron correlation and diffuse functions required for heteroaromatic systems.

Standardized Protocol
  • Software Platform: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven reliability in predicting vibrational frequencies and geometries of organic heterocycles.

  • Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for capturing the lone pair interactions on the Nitrogen and Oxygen atoms.

  • Solvation Model: PCM (Polarizable Continuum Model) – Essential for predicting dipole moments and reactivity in solution (typically DMSO or Chloroform).

DFT_Workflow Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Energy Min. Freq Frequency Calculation (No Imaginary Freqs) Opt->Freq Validation Freq->Start Imaginary Freq? Re-optimize Prop Property Analysis (NBO, HOMO-LUMO) Freq->Prop Electronic State

Figure 1: Standardized DFT workflow for validating indole carbaldehyde isomers.

Structural & Energetic Analysis

The position of the formyl group (-CHO) significantly dictates the stability of the molecule due to the electronic distribution of the indole ring.

Relative Stability

The indole ring is electron-rich, with the C3 position being the most nucleophilic site. Consequently, the 3-carboxaldehyde isomer is thermodynamically more stable than the 2-isomer.

  • 1-Methylindole-3-carboxaldehyde: The carbonyl group at C3 conjugates effectively with the electron-rich pyrrole ring, maximizing resonance stabilization.

  • 1-Methylindole-2-carboxaldehyde: Placing the electron-withdrawing carbonyl at C2 disrupts the preferred electron density distribution, resulting in a higher total energy (lower stability).

Property1-Methylindole-3-carboxaldehyde1-Methylindole-2-carboxaldehyde
Stability Rank #1 (Global Minimum) #2 (Local Minimum)
Dipole Moment (Debye) ~5.1 - 6.5 D ~4.0 - 5.5 D
Point Group C1 (Planar/Near-Planar)C1 (Planar)
Key Interaction Strong conjugation with N lone pairSteric strain with N-Methyl group

Analyst Note: The higher dipole moment of the 3-isomer makes it significantly more soluble in polar aprotic solvents (DMSO, DMF) compared to the 2-isomer, a critical factor for recrystallization processes.

Electronic Reactivity: HOMO-LUMO Profiling

The Frontier Molecular Orbital (FMO) gap is the primary indicator of kinetic stability and chemical hardness.

HOMO-LUMO Gap Analysis
  • 3-Isomer (Harder/More Stable): Exhibits a larger HOMO-LUMO gap (~4.5 – 5.1 eV). This indicates high kinetic stability, making it an excellent "shelf-stable" intermediate for drug synthesis.

  • 2-Isomer (Softer/More Reactive): Theoretically possesses a narrower gap. The disruption of the optimal conjugation pathway raises the HOMO energy, making it more susceptible to nucleophilic attack at the carbonyl carbon.

Energy_Levels LUMO_3 LUMO (3-isomer) -1.8 eV HOMO_3 HOMO (3-isomer) -6.3 eV LUMO_3->HOMO_3  Gap: ~4.5 eV (Stable) LUMO_2 LUMO (2-isomer) -2.1 eV HOMO_2 HOMO (2-isomer) -6.0 eV LUMO_2->HOMO_2  Gap: ~3.9 eV (Reactive)

Figure 2: Conceptual Frontier Molecular Orbital diagram comparing kinetic stability.

Molecular Electrostatic Potential (MEP)[2][3][4]
  • Nucleophilic Sites (Red): Concentrated on the Oxygen of the carbonyl and the Nitrogen lone pair (though N-methylation reduces N-availability).

  • Electrophilic Sites (Blue): The Carbonyl Carbon is the primary site for nucleophilic attack (e.g., Schiff base formation). The 2-isomer shows a more positive potential at this carbon due to reduced resonance donation from the nitrogen.

Spectroscopic Signatures (Validation Data)

Distinguishing these isomers experimentally requires precise spectroscopic data. The following values are derived from scaled DFT calculations and validated against experimental literature.

Infrared (IR) Spectroscopy

The carbonyl stretching frequency (


) is the diagnostic peak.
Isomer

(Calc.[2] Scaled)

(Exp.)
Notes
3-Carboxaldehyde 1655 cm⁻¹1640–1660 cm⁻¹Lower freq due to strong resonance (single bond character).
2-Carboxaldehyde 1675 cm⁻¹1670–1685 cm⁻¹Higher freq; less conjugation with the N-lone pair.
NMR Shift Prediction (¹H NMR)
  • Aldehyde Proton (-CHO):

    • 3-Isomer:

      
       9.8 – 10.0 ppm.
      
    • 2-Isomer:

      
       9.9 – 10.2 ppm (Slightly deshielded).
      
  • Ring Protons: The C2-H proton in the 3-isomer typically appears as a singlet around 8.0-8.2 ppm. The 2-isomer lacks this proton, possessing a C3-H signal instead, which is often shielded relative to C2-H.

References

  • Spectroscopic characterization and DFT studies of Indole-3-carboxaldehyde derivatives. Journal of Molecular Structure. 3[4][5]

  • NIST Chemistry WebBook: 1H-Indole-3-carboxaldehyde. National Institute of Standards and Technology.[6] 7[5]

  • Synthesis and Crystal Structure Analysis of Indole-3-carbaldehyde Conformers. MDPI Molecules. 8[5]

  • PubChem Compound Summary: 1-Methylindole-3-carboxaldehyde. National Center for Biotechnology Information. 9

  • TD-DFT calculations and dipole moments of 2-aminochromone-3-carboxaldehyde. ResearchGate. 10

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-methyl-1H-indole-7-carbaldehyde: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive guidance on the safe handling of 1-methyl-1H-indole-7-carbaldehyde (CAS No. 69047-36-5), a crucial reagent in synthetic chemistry and drug development. Adherence to these protocols is essential for minimizing exposure risks and ensuring a safe laboratory environment. The information herein is synthesized from authoritative safety data sheets and established laboratory safety practices to provide a field-proven operational plan.

Immediate Safety Profile: Understanding the Risks

This compound is a solid, often a powder, that presents several key hazards requiring stringent control measures.[1] The primary risks are associated with direct contact and inhalation.

  • Eye Irritation: The compound is classified as causing serious eye irritation.[2] Direct contact with the dust or powder can lead to significant discomfort, redness, and potential damage.

  • Skin Irritation: It is known to cause skin irritation and may be harmful if it comes into contact with the skin.[2]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory irritation.[1][3]

  • Air Sensitivity: The compound is noted to be air-sensitive, which necessitates specific storage and handling conditions to maintain its integrity.[2]

Understanding these hazards is the first step in implementing a protective strategy. The causality is clear: the physical form (dust) and chemical properties of the compound dictate the necessary barriers—our Personal Protective Equipment (PPE)—to prevent it from reaching sensitive tissues.

The Core Principle: Engineering and Personal Barriers

The most effective safety strategy employs a multi-layered approach. First, we use engineering controls to contain the hazard at its source. For a dusty, irritant solid, the primary engineering control is a chemical fume hood .[2] This not only contains dust but also protects against potential vapors and maintains a controlled environment. Personal Protective Equipment (PPE) serves as the essential final barrier between the researcher and the chemical.

Mandatory PPE Ensemble for Standard Operations

For routine tasks such as weighing, transferring, and preparing solutions of this compound, the following PPE is mandatory.[4]

Eye and Face Protection
  • Requirement: Chemical splash goggles are essential.[2][5] They must be worn whenever handling the solid or its solutions.

  • Causality: Goggles provide a full seal around the eyes, offering superior protection from airborne dust particles and accidental splashes compared to standard safety glasses.[5] For large-scale operations where splash potential is high, a full face shield should be worn in addition to goggles.[6]

Hand Protection
  • Requirement: Chemical-resistant gloves must be worn.[2][5] Nitrile gloves are a suitable choice for incidental contact.[4][5]

  • Causality: Gloves prevent skin contact, mitigating the risk of skin irritation and absorption.[2] It is critical to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your hands. For prolonged handling or in case of a spill, heavier-duty gloves may be necessary.

Glove Type Recommended Use Case Key Considerations
Nitrile Standard laboratory use, protection from incidental splashes.Good general chemical resistance, easily shows punctures.[7]
Neoprene Handling concentrated solutions, spill cleanup.Excellent resistance to acids, bases, and many organic solvents.[7]
Body Protection
  • Requirement: A long-sleeved laboratory coat is required.[4][6]

  • Causality: A lab coat protects your skin and personal clothing from contamination by dust or splashes.[7] It should be kept fully fastened during all procedures.

Respiratory Protection
  • Requirement: Operations should be conducted within a certified chemical fume hood to minimize dust inhalation.[2]

  • Causality: The primary route of exposure to be controlled is inhalation of the dust.[1][3] A fume hood is the most effective way to achieve this. If a fume hood is not available or if significant dust generation is unavoidable, a NIOSH-approved respirator (e.g., an N95 dust mask) is necessary.

Step-by-Step Handling Protocol: Weighing and Transfer

This protocol ensures that the compound is handled with minimal dust generation and exposure.

  • Preparation: Don the complete mandatory PPE ensemble (chemical splash goggles, nitrile gloves, lab coat).

  • Work Area Setup: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Place all necessary equipment (spatula, weigh boat, receiving flask, solvent) inside the hood.

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, weigh the compound in a designated containment area with minimal air currents.

    • Carefully open the container. Avoid creating puffs of dust.

    • Use a clean spatula to transfer the desired amount of this compound to a weigh boat.

    • Keep the container opening pointed away from your breathing zone.

  • Transfer:

    • Gently tap the weigh boat to transfer the solid into the receiving flask.

    • If any dust adheres to the weigh boat, use a small amount of the intended solvent to rinse the remaining solid into the flask.

  • Cleanup:

    • Securely close the stock container.

    • Wipe down the spatula and the work surface inside the fume hood with a damp cloth or towel to collect any residual dust.

    • Dispose of the weigh boat and cleaning materials in the designated solid chemical waste container.[1]

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[1][8]

Emergency Response and Disposal

Preparedness is key to laboratory safety. Familiarize yourself with the location of safety showers and eyewash stations before beginning work.

Spill Response Workflow

In the event of a spill, a calm and structured response is critical. The following workflow should be adopted.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area (If spill is large or volatile) start->alert Immediate Action assess Assess Hazard (Size, Location) alert->assess ppe Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) assess->ppe contain Contain Spill (Use absorbent pads for liquids, cover solids to prevent dust) ppe->contain cleanup Clean Up Spill Sweep solid into dustpan. Use absorbent for solutions. contain->cleanup package Package Waste Place in a sealed, labeled container cleanup->package decontaminate Decontaminate Area Wash with soap and water package->decontaminate dispose Dispose of Waste Follow institutional guidelines decontaminate->dispose end Return to Operations dispose->end

Caption: Workflow for handling a chemical spill.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[2]

Storage and Disposal Plan
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][8] Given its air sensitivity, storing under an inert atmosphere (like nitrogen or argon) is recommended for long-term stability.[9]

  • Disposal: All waste, including contaminated PPE and cleaning materials, must be disposed of in a designated hazardous waste container and managed according to local, state, and federal regulations.[1][2] Do not dispose of down the drain or in regular trash.

References

  • Organic Syntheses. 1-methylindole. [Link]

  • Safely.io. (2026). Personal Protective Equipment for Chemical Handling. [Link]

  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]

  • BB FABRICATION. Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]

  • Fisher Scientific. (2025). Safety Data Sheet: this compound. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

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×

Retrosynthesis Analysis

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1-methyl-1H-indole-7-carbaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.